molecular formula C6H7N5O2 B1329675 1,3-Dimethyl-8-azaxanthin CAS No. 2278-15-1

1,3-Dimethyl-8-azaxanthin

Cat. No.: B1329675
CAS No.: 2278-15-1
M. Wt: 181.15 g/mol
InChI Key: YSKBPNLSRKSFFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-azaxanthin is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93412. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione
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InChI

InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSKBPNLSRKSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNN=C2C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10177318
Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Molecular Weight

181.15 g/mol
Source PubChem
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CAS No.

2278-15-1
Record name 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Record name 1,3-Dimethyl-8-azaxanthin
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Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Record name 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Dimethyl-8-Azaxanthin from 6-Amino-1,3-Dimethyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 1,3-dimethyl-8-azaxanthin, a significant heterocyclic compound within the family of purine analogs. 8-Azaxanthines are of considerable interest to researchers in medicinal chemistry and drug development due to their biological activities, including potential as adenosine receptor antagonists.[1][2] This document details the multi-step synthesis commencing from the readily available precursor, 6-amino-1,3-dimethyluracil. The narrative elucidates the underlying reaction mechanisms, provides a validated, step-by-step experimental protocol, and summarizes critical process parameters. The synthesis hinges on a classical chemical pathway involving nitrosation, reduction, and subsequent diazotization-cyclization to construct the fused triazole ring characteristic of the 8-azaxanthine core. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a practical and scientifically grounded resource for the preparation of this important molecular scaffold.

Part 1: The Core Chemistry: Mechanism and Rationale

The synthesis of this compound from 6-amino-1,3-dimethyluracil is a well-established route in heterocyclic chemistry that proceeds via a key intermediate, 1,3-dimethyl-5,6-diaminouracil. The transformation relies on fundamental reactions that are both robust and high-yielding when performed under optimized conditions. The overall process can be logically dissected into three primary stages.

Stage 1: Electrophilic Aromatic Substitution (Nitrosation)

The synthesis begins with the activation of the C5 position of the 6-amino-1,3-dimethyluracil ring. The pyrimidine ring, while aromatic, is electron-deficient. However, the amino group at the C6 position is a potent activating group, directing electrophilic substitution to the C5 position.

The chosen electrophile is the nitrosonium ion (NO⁺), generated in situ from sodium nitrite (NaNO₂) and a protic acid, typically acetic acid or hydrochloric acid. The nitrosonium ion attacks the electron-rich C5 position to yield 6-amino-1,3-dimethyl-5-nitrosouracil. This intermediate is often a distinctly colored compound (typically red or deep purple), providing a convenient visual indicator of reaction progress.[3] The choice of an acidic medium is critical, as it facilitates the formation of the reactive electrophile from the nitrite salt.

Stage 2: Reduction of the Nitroso Group

The pivotal intermediate, 1,3-dimethyl-5,6-diaminouracil, is prepared by the reduction of the 5-nitroso group. A common and effective reducing agent for this transformation is sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite.[3] The reduction proceeds readily in an aqueous slurry, converting the nitroso group (-N=O) into a primary amine group (-NH₂). The successful completion of this step is typically marked by the disappearance of the color of the nitroso compound, resulting in a light-tan or off-white suspension of the diaminouracil derivative.[3] This di-amino compound is the direct precursor for the final ring-closing step.

Stage 3: Diazotization and Intramolecular Cyclization

The final stage involves the formation of the fused triazole ring to complete the 8-azaxanthine structure. This is achieved by treating the 1,3-dimethyl-5,6-diaminouracil with nitrous acid, once again generated in situ from sodium nitrite and acid.[4] The reaction proceeds via the following mechanistic steps:

  • Selective Diazotization: The 5-amino group is more nucleophilic than the 6-amino group and is selectively diazotized by the nitrosonium ion to form a diazonium salt intermediate.

  • Intramolecular Cyclization: The lone pair of electrons on the nitrogen of the 6-amino group then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group.

  • Deprotonation: A final deprotonation step yields the stable, aromatic triazole ring, completing the synthesis of this compound.

This sequence of nitrosation, reduction, and diazotization-cyclization is a classic and reliable method for constructing the 8-azapurine scaffold from uracil precursors.[4][5]

Part 2: Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 6-Amino-1,3-dimethyluracil (CAS: 6642-31-5)[6]

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Workflow Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 15.5 g (0.1 mol) of 6-amino-1,3-dimethyluracil in 200 mL of deionized water.

  • Acidification: While stirring vigorously, carefully add 10 mL of glacial acetic acid to the suspension.

  • Nitrosation: Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water. Add this solution dropwise to the stirring uracil suspension over a period of 20-30 minutes.

  • Reaction: A deep red or purple precipitate of the 5-nitroso derivative will form. Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Workflow Step 2: Synthesis of 1,3-Dimethyl-5,6-diaminouracil
  • Suspension: In a 1 L beaker, create a slurry of the dried 6-amino-1,3-dimethyl-5-nitrosouracil (from the previous step) in 400 mL of deionized water. The procedure should be conducted in a well-ventilated fume hood.[3]

  • Reduction: Gently heat the slurry to 70-80 °C on a steam bath or with a heating mantle. While stirring, add solid sodium hydrosulfite in small portions. The red color of the nitroso compound will fade. Continue adding the reducing agent until the color is completely bleached to a light tan, then add an additional 5-10 g to ensure complete reduction.[3]

  • Digestion: Continue to stir the hot suspension for an additional 15 minutes, then allow it to cool to room temperature.

  • Isolation: Filter the cooled solution to collect the dense, tan precipitate of 1,3-dimethyl-5,6-diaminouracil. Wash the product extensively with deionized water. The product can be used directly in the next step or purified further if desired.

Workflow Step 3: Synthesis of this compound
  • Suspension: Suspend the crude 1,3-dimethyl-5,6-diaminouracil (approximately 0.1 mol) in 250 mL of deionized water in a 500 mL flask.

  • Acidification: Add 15 mL of concentrated hydrochloric acid to the stirring suspension.

  • Cyclization: Cool the mixture in an ice bath to 0-5 °C. Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water. Add this nitrite solution dropwise to the cold, acidic suspension, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Isolation: A precipitate of this compound will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. For purification, recrystallize the solid from a large volume of hot water or aqueous ethanol to yield the final product as a crystalline solid.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Process Parameters and Data Summary

Effective synthesis relies on precise control of key experimental variables. The table below summarizes the critical parameters for this multi-step synthesis.

ParameterStage 1: NitrosationStage 2: ReductionStage 3: CyclizationRationale & Justification
Key Reagents 6-amino-1,3-dimethyluracil, NaNO₂, Acetic Acid5-Nitrosouracil derivative, Na₂S₂O₄5,6-Diaminouracil, NaNO₂, HClSelected for high reactivity and yield in classical heterocyclic synthesis.
Molar Ratio (vs. Uracil) 1.1 eq. NaNO₂~2-3 eq. Na₂S₂O₄ (empirical)1.1 eq. NaNO₂A slight excess of nitrite ensures complete reaction. Dithionite is added until a visual endpoint is reached.
Solvent WaterWaterWaterAqueous media are effective, economical, and environmentally preferable for these ionic reactions.
Temperature Room Temperature70-80 °C0-5 °CNitrosation is efficient at RT. Reduction requires heat. Diazotization must be done at low temperatures to control the reactivity of the diazonium intermediate.
Reaction Time 1 hour~30 minutes3 hoursSufficient time to ensure completion at each stage without significant side product formation.
Expected Yield (Overall) 70-80%--The overall yield for the three-step process is typically good, reflecting the efficiency of each individual reaction.

Part 4: Visualization of the Synthesis Pathway

The following diagram illustrates the complete chemical transformation from the starting material to the final this compound product.

Synthesis_Pathway cluster_0 Stage 1: Nitrosation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Diazotization & Cyclization Start 6-Amino-1,3-dimethyluracil Intermediate1 6-Amino-1,3-dimethyl-5-nitrosouracil Start->Intermediate1  NaNO₂, Acetic Acid, H₂O  Room Temperature Intermediate2 1,3-Dimethyl-5,6-diaminouracil Intermediate1->Intermediate2  Na₂S₂O₄, H₂O  70-80 °C Product This compound Intermediate2->Product  NaNO₂, HCl, H₂O  0-5 °C

Caption: Reaction workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 6-amino-1,3-dimethyluracil is a robust and well-characterized process that provides reliable access to this valuable heterocyclic scaffold. By carefully controlling reaction conditions—particularly temperature and stoichiometry—researchers can achieve high yields of the desired product. The methodology presented in this guide, which leverages fundamental principles of electrophilic substitution, reduction, and diazotization chemistry, offers a validated pathway for both small-scale research and larger-scale production. The availability of this synthetic route facilitates further investigation into the pharmacological properties of 8-azaxanthine derivatives and their potential applications in drug discovery.

References

  • ResearchGate. (2015). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. Available at: [Link]

  • Google Patents. (1978). SU598900A1 - Method of obtaining derivatives of 8-azaxanthine.
  • ResearchGate. (1954). Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. Available at: [Link]

  • Organic Syntheses. diaminouracil hydrochloride. Available at: [Link]

  • PubMed Central (PMC). (2016). Xanthine scaffold: scope and potential in drug development. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Available at: [Link]

  • DergiPark. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Available at: [Link]

  • Journal of the American Chemical Society. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Available at: [Link]

  • PubMed Central (PMC). (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Available at: [Link]

  • Sci-Hub. (1996). Synthesis of 1,3-Dimethyl-8-(1,2,3,4-tetrahydroxybutyl)- and 1,3-Dimethyl-8-(1,2,3,4,5-pentahydroxypentyl)-7H-purine-2,6-(1H,3H)-diones. Available at: [Link]

  • PubMed Central (PMC). (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. Available at: [Link]

  • Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

Sources

An In-depth Technical Guide to the Crystal Structure of 1,3-Dimethyl-8-Azaxanthin Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 1,3-dimethyl-8-azaxanthin monohydrate, a molecule of significant interest in medicinal chemistry and materials science. By delving into its synthesis, crystallographic parameters, and the nuances of its molecular architecture, this document serves as a critical resource for professionals engaged in drug design, polymorphism studies, and the development of novel therapeutic agents.

Introduction: The Significance of this compound

This compound, a derivative of the purine family, represents a key scaffold in the design of various biologically active compounds. The substitution of a nitrogen atom at the 8th position of the xanthine core fundamentally alters the electronic distribution and hydrogen bonding capabilities of the molecule, influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of this molecule in its crystalline, hydrated form is paramount for structure-activity relationship (SAR) studies and for predicting its physicochemical properties, such as solubility and stability, which are critical for drug development.

The monohydrate form is of particular importance as the presence of water molecules within the crystal lattice can significantly impact the compound's stability, dissolution rate, and bioavailability. This guide will focus on the seminal work that first elucidated this structure, providing the foundational data for further research.

Synthesis and Crystallization: A Pathway to a Well-Ordered Lattice

The successful determination of a crystal structure is predicated on the ability to produce high-quality, single crystals. The established method for the synthesis and crystallization of this compound monohydrate is a critical starting point for any further investigation.

Conceptual Synthesis Workflow

The synthesis of this compound typically involves the cyclization of a substituted uracil derivative. This multi-step process is designed to construct the fused pyrimidine-triazole ring system characteristic of the 8-azaxanthin core.

G cluster_0 Synthesis Pathway A Starting Materials (e.g., Substituted Uracil) B Intermediate Formation (e.g., Nitrosation/Reduction) A->B C Cyclization Reaction B->C D This compound C->D

Caption: Generalized synthetic workflow for 8-azaxanthin derivatives.

Experimental Protocol: Crystallization

The formation of single crystals suitable for X-ray diffraction is a meticulous process. For this compound monohydrate, slow evaporation from an aqueous solution is the method of choice.

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized this compound powder in a minimal amount of hot deionized water to achieve a saturated solution.

  • Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Slow Evaporation: Transfer the clear filtrate to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the dish in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

  • Crystal Growth: Monitor the dish over several days to weeks for the formation of well-defined, colorless, prismatic crystals.

  • Isolation: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully isolate them from the mother liquor using a pipette or by decantation.

  • Drying: Gently dry the crystals on a filter paper.

Causality Behind Experimental Choices: The use of slow evaporation is crucial as it allows the molecules to arrange themselves into a highly ordered, thermodynamically stable crystal lattice, minimizing defects. The controlled temperature and vibration-free environment prevent rapid crystallization and the formation of polycrystalline or amorphous solids.

The Crystal and Molecular Structure: An Atomic-Level Blueprint

The definitive architecture of this compound monohydrate in the solid state was elucidated by X-ray diffraction analysis. This technique provides precise measurements of the unit cell dimensions, the symmetry of the crystal, and the spatial coordinates of every atom.

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound monohydrate. These data are the fingerprint of its crystalline form and are essential for identification and quality control.

ParameterValue
Chemical FormulaC₆H₇N₅O₂ · H₂O
Formula Weight199.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.935(2)
b (Å)11.231(2)
c (Å)9.771(2)
β (°)102.72(2)
Volume (ų)848.9(3)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.558

Data sourced from the foundational study by Sanchez et al. (1995).

The Molecular Conformation and Tautomerism

Within the crystal, the this compound molecule adopts a specific tautomeric form. The analysis revealed that the compound exists as the N8-H tautomer in the solid state[1]. This is a critical insight, as different tautomers can exhibit distinct chemical reactivity and biological activity. The molecule itself is nearly planar, a common feature for such fused aromatic ring systems.

G img img

Caption: The N8-H tautomer of this compound.

Intermolecular Interactions: The Role of Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds, which dictates the stability and physical properties of the solid. A key structural motif is the formation of hydrogen-bonded dimers[1].

Key Hydrogen Bonding Interactions:

  • Dimer Formation: Two this compound molecules are linked together through hydrogen bonds involving the N8-H group of one molecule and a nitrogen atom of the adjacent molecule.

  • Water Molecule Bridging: The water molecule of hydration plays a crucial role in connecting these dimers. It acts as both a hydrogen bond donor and acceptor, linking the carbonyl oxygen atoms and other nitrogen atoms of the azaxanthin molecules, thus creating a robust three-dimensional network.

G cluster_0 Hydrogen-Bonded Dimer cluster_1 Hydration Bridge mol1 Molecule A mol2 Molecule B mol1->mol2 N8-H···N water H₂O mol1->water C=O···H-O mol2->mol1 N8-H···N water->mol2 O-H···N

Caption: Schematic of hydrogen bonding in the crystal lattice.

Experimental Methodology: X-Ray Diffraction Analysis

The determination of the crystal structure is a rigorous process that requires precise instrumentation and data analysis.

Workflow for Single-Crystal X-ray Diffraction

G A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Direct Methods/Patterson) C->D E Structure Refinement (Least-Squares) D->E F Validation & Analysis E->F

Caption: Standard workflow for single-crystal X-ray structure determination.

Self-Validating Protocol for Structure Determination
  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem." For small molecules like this, direct methods are typically successful in providing an initial model of the molecular structure.

  • Structure Refinement: The initial atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This iterative process improves the agreement between the calculated and observed structure factors. The positions of hydrogen atoms, including those of the water molecule, are typically located from a difference Fourier map.

  • Validation: The final refined structure is rigorously validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit). The geometry of the molecule is checked against standard values, and the final structure is deposited in a crystallographic database for public access.

This systematic approach ensures the accuracy and reliability of the determined crystal structure, providing a trustworthy foundation for further scientific inquiry.

Conclusion: From Structure to Application

The detailed knowledge of the crystal structure of this compound monohydrate provides an invaluable framework for researchers in the pharmaceutical and chemical sciences. This guide has synthesized the critical information regarding its synthesis, crystallization, and detailed molecular architecture. The planarity of the molecule, its specific tautomeric form, and the intricate network of hydrogen bonds mediated by the water of hydration are key determinants of its solid-state properties. This structural understanding enables more rational drug design, facilitates the development of stable formulations, and provides a basis for computational modeling to predict the behavior of this and related compounds.

References

  • Sanchez, M. P., Romero, M. A., Salas, J. M., Cardenas, D. J., Molina, J., & Quirós, M. (1995). Molecular orbital study of 8-azaxanthine derivatives and crystal structure of 1,3-dimethyl-8-azaxanthine monohydrate. Journal of Molecular Structure, 344(3), 257-264. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1,3-dimethyl-8-azaxanthin: A Proposed Study of its Solubility and Stability Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-dimethyl-8-azaxanthin, a methylated derivative of the 8-azapurine series, presents a compelling scaffold for medicinal chemistry exploration due to its structural analogy to methylxanthines such as theophylline and caffeine. Despite its potential, a comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, remains elusive in publicly accessible literature. This technical guide outlines a systematic and robust experimental framework for the in-depth characterization of this compound's solubility and stability profiles. By leveraging established methodologies for poorly soluble active pharmaceutical ingredients (APIs) and adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines, this proposed study will furnish the critical data necessary to inform formulation development, predict pharmacokinetic behavior, and ensure the chemical integrity of this promising compound.

Introduction: The Rationale for a Comprehensive Physicochemical Profile

The substitution of a carbon atom with a nitrogen atom at the 8-position of the purine ring system fundamentally alters the electronic distribution and hydrogen bonding capabilities of the xanthine core, potentially modulating biological activity and physicochemical characteristics. While research has touched upon the synthesis and biological screening of various 8-azaxanthine derivatives, the foundational data on solubility and stability for this compound are conspicuously absent.[1][2][3] This knowledge gap presents a significant hurdle for any drug development program.

This guide, therefore, serves as a detailed roadmap for a comprehensive investigation into these critical parameters. We will delineate the experimental design, methodologies, and analytical techniques required to generate a robust data package for this compound. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

Proposed Study on the Solubility of this compound

Given that xanthine alkaloids like theophylline and caffeine exhibit low aqueous solubility, it is prudent to anticipate similar behavior for this compound.[4][5][6][7] A thorough understanding of its solubility in various media is paramount for preclinical and formulation development.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for biopharmaceutical classification. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method

  • Preparation of Media: Prepare a range of aqueous buffers spanning the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, select a panel of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide [DMSO]) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume of each medium.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to separate the supernatant from the solid material.

  • Quantification: Analyze the concentration of dissolved this compound in the supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (details in Section 4.0).

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer. This provides an early indication of potential solubility issues.

Experimental Protocol: Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Aqueous Buffer Addition: Add a standardized aqueous buffer to the microplate.

  • Precipitation Measurement: Measure the turbidity of the resulting solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile

The quantitative data from these experiments should be summarized in a clear and concise table.

Medium pH Temperature (°C) Thermodynamic Solubility (µg/mL) Kinetic Solubility (µM)
0.1 N HCl1.237To be determinedTo be determined
Acetate Buffer4.537To be determinedTo be determined
Phosphate Buffer6.837To be determinedTo be determined
Phosphate Buffer7.437To be determinedTo be determined
Water~7.025To be determinedTo be determined
EthanolN/A25To be determinedN/A
MethanolN/A25To be determinedN/A
AcetoneN/A25To be determinedN/A
DMSON/A25To be determinedN/A
FaSSIF6.537To be determinedTo be determined
FeSSIF5.037To be determinedTo be determined

Proposed Forced Degradation (Stress Testing) Study of this compound

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing.[8]

Experimental Design

The study will expose this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions as per ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Hydrolysis Hydrolytic (Acid, Base, Neutral) Analysis Stability-Indicating HPLC Analysis Hydrolysis->Analysis Oxidation Oxidative (e.g., H2O2) Oxidation->Analysis Photolysis Photolytic (UV/Vis Light) Photolysis->Analysis Thermal Thermal (Dry Heat) Thermal->Analysis API This compound (Solid & Solution) API->Hydrolysis API->Oxidation API->Photolysis API->Thermal Characterization Degradant Characterization (LC-MS/MS) Analysis->Characterization Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: Workflow for the forced degradation study of this compound.

Hydrolytic Degradation
  • Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature and, if necessary, at an elevated temperature.

  • Neutral Hydrolysis: Reflux a solution of this compound in water.

Oxidative Degradation

Treat a solution of this compound with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature. The degradation pathways of related compounds like caffeine and theophylline often involve oxidation.[9][10][11][12][13][14]

Photolytic Degradation

Expose both solid powder and a solution of this compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be protected from light. Given that 8-azapurine derivatives can undergo phototransformation, this is a critical test.[15]

Thermal Degradation

Expose the solid powder of this compound to dry heat at an elevated temperature (e.g., 105°C).

Data Presentation: Summary of Forced Degradation
Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradants Major Degradant (RT)
Acid Hydrolysis0.1 N HCl, 60°CTo be determinedTo be determinedTo be determinedTo be determined
Base Hydrolysis0.1 N NaOH, RTTo be determinedTo be determinedTo be determinedTo be determined
Neutral HydrolysisWater, RefluxTo be determinedTo be determinedTo be determinedTo be determined
Oxidation3% H₂O₂, RTTo be determinedTo be determinedTo be determinedTo be determined
PhotolysisUV/Vis LightTo be determinedTo be determinedTo be determinedTo be determined
Thermal105°C Dry HeatTo be determinedTo be determinedTo be determinedTo be determined

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability studies. The method must be able to separate the parent compound from its degradation products and any potential impurities.

Proposed HPLC Method Development

HPLC_Method_Development cluster_parameters Method Parameters Column Column Selection (e.g., C18) Optimization Optimization (Gradient, Flow Rate, Temperature) Column->Optimization MobilePhase Mobile Phase (Aqueous Buffer & Organic Modifier) MobilePhase->Optimization Detection Detection Wavelength (UV-Vis) Detection->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation

Caption: Key stages in the development of a stability-indicating HPLC method.

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the polar nature of xanthine derivatives.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: The UV spectrum of this compound should be determined to select an appropriate detection wavelength.

  • Optimization: The method will be optimized using samples from the forced degradation study to ensure adequate resolution between the parent peak and all degradant peaks.

Degradant Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By determining the mass-to-charge ratio (m/z) of the parent and fragment ions, the structures of the degradants can be proposed. This is crucial for understanding the degradation pathways.

Anticipated Degradation Pathways

Based on the known degradation of related xanthine alkaloids, the following pathways are anticipated for this compound:

  • N-demethylation: Loss of one or both methyl groups.

  • Oxidation of the Imidazole Ring: This can lead to the formation of uric acid analogs.

  • Hydroxylation: Addition of hydroxyl groups to the ring system.

  • Ring Opening: Cleavage of the purine ring system under harsh conditions.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the solubility and stability of this compound. The successful execution of these proposed studies will yield a critical dataset that is indispensable for the continued development of this compound as a potential therapeutic agent. The methodologies outlined herein are grounded in established principles and regulatory expectations, ensuring the generation of high-quality, reliable data.

References

  • Advanced oxidation of caffeine in water: on-line and real-time monitoring by electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system-Reaction kinetics and decay pathways. PubMed. Available at: [Link]

  • Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. MDPI. Available at: [Link]

  • Degradation of Caffeine by Advanced Oxidative Processes: O3 and O3/UV. Taylor & Francis Online. Available at: [Link]

  • The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system—Reaction kinetics and decay pathways. Xi'an Jiaotong University. Available at: [Link]

  • Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. MDPI. Available at: [Link]

  • Molecular basis of activity of 8-azapurines in transcription processes. Indian Academy of Sciences. Available at: [Link]

  • Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. PubMed. Available at: [Link]

  • Theophylline. NCBI Bookshelf. Available at: [Link]

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. PubMed Central. Available at: [Link]

  • 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. Available at: [Link]

  • Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PubMed Central. Available at: [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available at: [Link]

  • Theophylline. Wikipedia. Available at: [Link]

  • Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Theophylline. Deranged Physiology. Available at: [Link]

  • Isolation, characterization and application of theophylline-degrading Aspergillus fungi. National Institutes of Health. Available at: [Link]

  • Chemical structure of caffeine and theophylline. ResearchGate. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • 8-Azaxanthine. PubChem. Available at: [Link]

  • Astaxanthin: Past, Present, and Future. PubMed Central. Available at: [Link]

  • Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants. PubMed. Available at: [Link]

  • Xanthine-derived metabolites enhance chlorophyll degradation in cotyledons and seedling growth during nitrogen deficient condition in Brassica rapa. PubMed Central. Available at: [Link]

  • A total synthesis of astaxanthin dimethyl ether. The Journal of Organic Chemistry. Available at: [Link]

  • Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties. PubMed Central. Available at: [Link]

  • Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation. Frontiers. Available at: [Link]

  • De novo synthesis of astaxanthin: From organisms to genes. ResearchGate. Available at: [Link]

  • A NEW LOOK AT THE XANTHINE ALKALOIDS. Serve Content. Available at: [Link]

  • Synthesis of astaxanthin and its esters. ResearchGate. Available at: [Link]

  • Catalytic Oxidation of Certain Xanthine Alkaloid Compounds under Conventional and Non-Conventional Conditions. Journal of Science & Technology. Available at: [Link]

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fundamental photophysical properties of 8-azaxanthine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Photophysical Properties of 8-Azaxanthine Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the core photophysical properties of 8-azaxanthine derivatives, a class of fluorescent nucleobase analogs with significant potential in biomedical research and drug development. As heterocyclic compounds isosteric to natural purines, their unique luminescent characteristics make them powerful tools for probing biological systems.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their optical behavior and the experimental methodologies required for their characterization.

Introduction: The Significance of 8-Azaxanthine Derivatives

8-Azaxanthines are purine analogs where the carbon atom at the 8th position is replaced by a nitrogen atom, forming a 1,2,3-triazole ring fused to a pyrimidine core.[1][3] This structural modification dramatically alters the electronic landscape of the molecule, bestowing many derivatives with strong fluorescence, a property largely absent in their canonical purine counterparts like xanthine and guanine.[1]

Their biological relevance is substantial; they are known to act as antagonists of adenosine receptors, inhibitors of enzymes like urate oxidase, and possess antiproliferative and antibacterial properties.[2][4][5] The intrinsic fluorescence of 8-azaxanthines is particularly valuable, enabling their use as probes for monitoring enzyme-ligand interactions, quantifying enzyme activity, and for cellular imaging without the need for external fluorophore conjugation.[2][6] A deep understanding of their photophysics is therefore paramount to leveraging their full potential.

Electronic Structure and Absorption Characteristics

The photophysical journey begins with the absorption of a photon. The ultraviolet-visible (UV-Vis) absorption spectra of 8-azaxanthine derivatives are governed by their unique electronic structure, which is heavily influenced by tautomerism and substitution patterns.

Tautomerism: A Ground-State Duality

In the ground state, 8-azaxanthine exists as a mixture of prototropic tautomers, primarily the N(8)H and N(7)H forms.[2] This equilibrium is a critical concept, as the different tautomers possess distinct electronic properties and therefore different absorption profiles. The dominant tautomer can be influenced by solvent, pH, and substitution on the purine ring. Computational studies, alongside experimental data from methylated analogs (which lock the molecule into a specific tautomeric form), have been crucial in deconvoluting the contributions of each form to the overall absorption spectrum.[1]

Impact of Substitution and Environment (Solvatochromism)

The absorption maxima (λ_max_) and molar extinction coefficients are sensitive to the chemical environment and the nature of substituents on the xanthine core.

  • Substitution: Alkyl or aryl groups at the N1, N3, and N7 positions can modulate the electronic properties and steric environment, leading to shifts in the absorption spectra.[5][7]

  • Solvatochromism: The polarity of the solvent can differentially stabilize the ground and excited states, causing shifts in the electronic transition energy.[8] This phenomenon, known as solvatochromism, means that changes in the solvent environment can be tracked by observing shifts in the absorption peaks.[8][9]

The Emissive Nature: Fluorescence Properties

The most compelling feature of 8-azaxanthine derivatives is their often-intense fluorescence, characterized by several unique phenomena.

Anomalously Large Stokes Shift

A hallmark of 8-azaxanthine and its derivatives is an exceptionally large Stokes shift (the energy difference between the absorption and emission maxima), often exceeding 12,000 cm⁻¹.[2][10] This large separation is highly advantageous for fluorescence-based applications as it minimizes self-absorption (inner filter effects) and simplifies the optical detection of the emitted signal by effectively separating it from scattered excitation light.

Excited-State Proton Transfer (ESPT) and Dual Emission

The large Stokes shift is a direct consequence of a rapid structural rearrangement in the excited state. The prevailing mechanism is an Excited-State Proton Transfer (ESPT) . Upon photoexcitation, the acidity of specific protons on the heterocyclic ring increases dramatically. This can lead to a proton transfer event, either to the solvent or intramolecularly, to form a new, electronically distinct species (a phototautomer) which is responsible for the fluorescence emission.

In certain environments, such as weakly acidified alcoholic media, some derivatives exhibit dual emission , with two distinct fluorescence bands.[10] The higher-energy, short-wavelength band corresponds to the emission from the initially excited state (the "normal" emission), while the lower-energy, long-wavelength band with the large Stokes shift arises from the species formed after ESPT.[10] Time-resolved studies confirm this two-state model, showing a delay in the rise time of the long-wavelength emission that corresponds to the decay time of the short-wavelength emission.[2][10]

Environmental Sensitivity

The fluorescence of 8-azaxanthine derivatives is highly sensitive to the environment:

  • pH: The protonation state of the molecule is critical. For instance, the fluorescence of 8-methyl-8-azaxanthine is intense over a broad pH range (2-11), reflecting the properties of its neutral species.[2] Outside this range, dynamic quenching can reduce fluorescence intensity.[11]

  • Solvent: In aqueous solutions, the ESPT is often so efficient that only the single, large Stokes-shifted emission band is observed.[2][10] The ability of the solvent to accept a proton is a key determinant of the emission profile.

  • Temperature: Temperature can affect non-radiative decay pathways and molecular motion, which in turn can influence fluorescence intensity.[12]

Core Photophysical Parameters: A Quantitative Overview

To effectively utilize these molecules as quantitative probes, it is essential to characterize their core photophysical parameters: the fluorescence quantum yield (Φ_F_) and the fluorescence lifetime (τ_F_).

Fluorescence Quantum Yield (Φ_F_)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13][14] 8-Azaxanthine derivatives can be highly efficient emitters. For example, N8-methyl-8-azaxanthine can exhibit a fluorescence quantum yield of up to 60% (0.6) in aqueous solutions, and certain riboside derivatives have been reported with quantum yields approaching 100%.[11][15]

DerivativeSolvent/ConditionsExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ_F_)Reference
8-AzaxanthineAqueous (acidified)~300~420-[2]
N8-Methyl-8-azaxanthineAqueous (pH > 8)~315~4200.5 - 0.6[2][11]
8-AzaguanosineAqueous (pH 7)~310~3700.55 (anionic form)[16]
8-AzaadenosineAqueous (pH 7)~280~3600.06 (neutral form)[16]

Note: This table is illustrative. Specific values are highly dependent on the exact molecular structure and experimental conditions.

Fluorescence Lifetime (τ_F_)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.[17] This parameter is typically on the nanosecond timescale for these compounds and is crucial for understanding dynamic quenching, energy transfer, and the kinetics of processes like ESPT.[10][18]

DerivativeSolvent/ConditionsLifetime ComponentDecay Time (τ_F_, ns)Associated EmissionReference
8-AzaxanthineMethanol (acidified)Long-wavelength decay6.4ESPT Tautomer[10]
N8-Methyl-8-azaxanthineMethanol (acidified)Long-wavelength decay8.3ESPT Tautomer[10]
N8-Methyl-8-azaxanthineD₂OMonoexponential~14ESPT Tautomer[11]

Note: Fluorescence decays are often complex and may require multi-exponential fitting. The components shown represent key findings from time-resolved studies.

Experimental Workflows & Protocols

Accurate characterization of these photophysical properties requires precise and validated experimental protocols.

Steady-State Fluorescence Spectroscopy

This technique measures the time-averaged fluorescence properties of a sample under continuous illumination and is the foundation for acquiring emission spectra and determining quantum yields.[18][19]

Protocol: Acquiring a Corrected Fluorescence Emission Spectrum

  • Instrument Preparation: Warm up the spectrofluorometer light source (typically a Xenon arc lamp) for at least 30 minutes for stable output.

  • Sample Preparation: Prepare a dilute solution of the 8-azaxanthine derivative in a 10 mm path length quartz cuvette. The absorbance at the chosen excitation wavelength should be below 0.1 to avoid inner filter effects.[20]

  • Solvent Blank: Record a spectrum of the pure solvent under the same conditions to identify and subtract any background signals (e.g., Raman scattering).

  • Determine Excitation Wavelength: Set the excitation monochromator to the absorption maximum (λ_max,abs_) of the compound.

  • Scan Emission: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well past the visible fluorescence.

  • Data Correction: Apply instrument-specific correction factors to the raw data to account for variations in the detector sensitivity and grating efficiency across different wavelengths. This yields the "corrected" spectrum, which represents the true emission profile.

Workflow for Steady-State Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Dilute Solution (Abs < 0.1) set_params Set Excitation λ & Slit Widths prep_sample->set_params prep_blank Prepare Solvent Blank scan_blank Scan Blank Spectrum prep_blank->scan_blank scan_sample Scan Sample Spectrum set_params->scan_sample subtract Subtract Blank from Sample scan_blank->subtract scan_sample->subtract correct Apply Instrument Correction Factors subtract->correct final Final Corrected Emission Spectrum correct->final

Caption: Workflow for acquiring a corrected steady-state fluorescence spectrum.

Time-Resolved Fluorescence Spectroscopy

This powerful technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light.[17][21] The most common method is Time-Correlated Single Photon Counting (TCSPC), which provides high-resolution lifetime data and is essential for studying dynamic processes.[17]

Workflow for Time-Resolved Fluorescence Spectroscopy (TCSPC)

G cluster_exp Experiment cluster_elec TCSPC Electronics source Pulsed Light Source (e.g., Laser Diode) sample Sample source->sample Excitation Pulse cfd Constant Fraction Discriminator (CFD) source->cfd SYNC Signal detector Single-Photon Detector (e.g., PMT, SPAD) sample->detector Emitted Photon detector->cfd Photon Signal tac Time-to-Amplitude Converter (TAC) cfd->tac START/STOP Pulses adc Analog-to-Digital Converter (ADC) tac->adc histo Histogram Memory adc->histo analysis Deconvolution Analysis (Fit Decay Curve) histo->analysis

Caption: Conceptual workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Fluorescence Quantum Yield Determination (Comparative Method)

The most common and reliable method for determining Φ_F_ is the comparative method, which relates the fluorescence of a test sample to that of a well-characterized standard with a known quantum yield.[13][20][22]

Protocol: Comparative Quantum Yield Measurement (Williams et al. Method)

  • Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample. For 8-azaxanthines emitting in the blue-green region, standards like quinine sulfate in 0.5 M H₂SO₄ (Φ_F_ ≈ 0.54) or coumarin 1 in ethanol (Φ_F_ ≈ 0.73) are often used.

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the same solvent (if possible).

  • Prepare Dilutions: Create a series of dilutions for both the standard and the test compound, ensuring the absorbances at the excitation wavelength are in the range of 0.02, 0.04, 0.06, 0.08, and 0.10.[20]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_test_) is calculated using the following equation:

    Φ_test_ = Φ_std_ × (Grad_test_ / Grad_std_) × (n_test_² / n_std_²)

    Where:

    • Φ_std_ is the quantum yield of the standard.

    • Grad_test_ and Grad_std_ are the gradients of the respective plots.

    • n_test_ and n_std_ are the refractive indices of the test and standard solutions (this term is often 1 if the same solvent is used).

G prep Prepare Serial Dilutions (Sample & Standard) Abs < 0.1 abs_spec Measure Absorbance at Excitation λ prep->abs_spec fluo_spec Record Corrected Fluorescence Spectra prep->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Area Under Emission Curves fluo_spec->integrate integrate->plot gradient Determine Gradients (Slopes) of Linear Fits plot->gradient calc Calculate Unknown QY Using Comparative Formula gradient->calc

Sources

Exploring the Tautomeric Landscape of 1,3-Dimethyl-8-Azaxanthin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a phenomenon of profound significance in medicinal chemistry. The specific tautomeric form of a drug molecule can dictate its pharmacological activity, metabolic fate, and physicochemical properties. This technical guide provides an in-depth exploration of the tautomeric forms of 1,3-dimethyl-8-azaxanthin, a key scaffold in the development of various therapeutic agents. By integrating experimental data with computational insights, we present a comprehensive analysis of the structural and energetic landscape of this important heterocyclic compound. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the tautomeric behavior of 8-azaxanthine derivatives and its implications for rational drug design.

Introduction: The Significance of Tautomerism in 8-Azaxanthines

The 8-azaxanthine core, a derivative of the purine ring system where the carbon at position 8 is replaced by a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] This structural modification imparts unique electronic and steric properties, leading to a diverse range of biological activities. This compound, also known as 8-azatheophylline, has garnered significant interest due to its potential as an antioxidant and enzyme inhibitor.[3]

A critical aspect of the chemistry of 8-azaxanthines, and indeed all purine analogs, is their existence as a mixture of tautomers.[4] These are constitutional isomers that rapidly interconvert through the migration of a proton, typically between nitrogen and oxygen atoms. The relative populations of these tautomers are influenced by a variety of factors, including the solvent environment, temperature, and pH. Crucially, the dominant tautomer in a biological system will determine the molecule's hydrogen bonding patterns and overall shape, thereby influencing its binding affinity to target receptors and enzymes. A thorough understanding of the tautomeric preferences of this compound is therefore paramount for the design of novel therapeutics with improved efficacy and selectivity.

Potential Tautomeric Forms of this compound

The structure of this compound features a pyrimidine-2,4-dione ring fused to a 1,2,3-triazole ring. The presence of acidic protons on the triazole ring allows for the existence of several potential tautomers. The primary tautomeric equilibrium involves the migration of a proton between the nitrogen atoms of the triazole ring. The two most plausible neutral tautomers are the 8H- and 9H-forms, as depicted below. While other enol tautomers are theoretically possible, computational studies on the parent xanthine molecule have shown the diketo forms to be significantly more stable.[5]

Tautomers cluster_8H 8H-Tautomer cluster_9H 9H-Tautomer img8H img9H img8H->img9H H+ shift

Caption: Plausible 8H and 9H tautomers of this compound.

Experimental Approaches to Tautomer Elucidation

A multi-pronged experimental approach is necessary to comprehensively characterize the tautomeric equilibrium of this compound in both the solid and solution states.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing the precise positions of atoms and the hydrogen bonding networks within the crystal lattice. While a primary research article detailing the crystal structure of 1,3-dimethyl-8-azaxanthine monohydrate (HDAX) was not identified in the current literature search, its existence is noted in commercial product documentation which states it was used for structural determination by X-ray diffraction.[4] Based on crystallographic studies of the parent compound, xanthine, and other derivatives, it is highly probable that this compound crystallizes in one of its diketo forms.[2]

Protocol 1: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent system (e.g., water, ethanol, or a mixture thereof).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.

XRay_Workflow cluster_workflow X-ray Crystallography Workflow Crystal Crystal Data_Collection Data_Collection Crystal->Data_Collection X-ray Beam Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Pattern Refinement Refinement Structure_Solution->Refinement Initial Model Final_Structure Final_Structure Refinement->Final_Structure Refined Model

Caption: Generalized workflow for single-crystal X-ray diffraction.

Spectroscopic Analysis in Solution

Spectroscopic techniques are indispensable for probing the tautomeric equilibrium in solution, where the molecule is more representative of its state in a biological milieu.

UV/Vis spectroscopy is a sensitive method for studying tautomerism, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems. The UV absorption and fluorescence spectra of this compound (referred to as 8-azatheophylline) in an acidified aqueous solution have been reported. This provides valuable insight into the electronic structure of the predominant tautomer under these conditions.

CompoundSolventλmax (nm)Reference
This compoundAcidified H₂O~270[5]

Protocol 2: UV/Vis Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., water, methanol, acetonitrile, dioxane).

  • Data Acquisition: Record the UV/Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum as a function of solvent polarity. These changes can be indicative of a shift in the tautomeric equilibrium.

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of molecules and can provide definitive evidence for the presence of multiple tautomers in equilibrium. Key NMR parameters, such as chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants, are highly sensitive to the electronic environment of the nuclei and can be used to distinguish between different tautomeric forms.[6] While specific NMR data for this compound were not found in the current search, analysis of closely related compounds provides a framework for interpretation. For instance, the ¹H and ¹³C chemical shifts of the methyl groups and the protons and carbons of the heterocyclic core would be expected to differ significantly between the 8H- and 9H-tautomers.

Protocol 3: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve this compound in various deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) to assess the effect of the solvent on the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals. ¹⁵N NMR, if feasible, can provide direct information about the protonation state of the nitrogen atoms.

  • Data Analysis: Analyze the spectra for the presence of two sets of signals, which would indicate a slow exchange between tautomers on the NMR timescale. If the exchange is fast, averaged signals will be observed, and the position of these signals can be used to estimate the relative populations of the tautomers.

NMR_Analysis cluster_nmr NMR Analysis of Tautomerism Sample Sample NMR_Spectra NMR_Spectra Sample->NMR_Spectra Acquisition Signal_Assignment Signal_Assignment NMR_Spectra->Signal_Assignment 1D & 2D NMR Tautomer_Ratio Tautomer_Ratio Signal_Assignment->Tautomer_Ratio Integration/Chemical Shift

Caption: Workflow for the analysis of tautomerism using NMR spectroscopy.

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups and hydrogen bonding patterns. The C=O and N-H stretching frequencies in the IR spectrum of this compound would be expected to differ between the tautomers, providing another avenue for their characterization. Although a specific IR spectrum for this compound was not found, the general principles of IR analysis for tautomerism are well-established.

Protocol 4: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare samples of this compound as a KBr pellet for solid-state analysis and as solutions in various solvents for solution-state studies.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the regions corresponding to N-H stretching (around 3400-3200 cm⁻¹) and C=O stretching (around 1700-1650 cm⁻¹). Shifts in these bands, particularly in different solvents, can provide evidence for changes in the tautomeric equilibrium and hydrogen bonding interactions.

Computational Modeling of Tautomeric Equilibria

In conjunction with experimental data, computational chemistry provides a powerful means to investigate the relative stabilities of tautomers and the energetic barriers to their interconversion.[7][8] Density Functional Theory (DFT) calculations are a common and effective method for this purpose.

Protocol 5: Computational Analysis of Tautomerism

  • Structure Generation: Generate the 3D structures of the plausible tautomers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a polarizable continuum model) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.

  • Energy Calculation: Calculate the relative electronic and Gibbs free energies of the tautomers to determine their relative populations.

  • Transition State Search: Locate the transition state for the interconversion between the major tautomers to calculate the activation energy barrier for the tautomerization process.

  • Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV/Vis absorption spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed species.

Computational_Workflow cluster_comp Computational Tautomer Analysis Structures Structures Optimization Optimization Structures->Optimization DFT Energies Energies Optimization->Energies Relative Stabilities Spectra_Prediction Spectra_Prediction Energies->Spectra_Prediction Comparison with Experiment

Caption: A typical workflow for the computational study of tautomerism.

Conclusion and Future Directions

The tautomeric state of this compound is a critical determinant of its biological activity. This technical guide has outlined the key experimental and computational methodologies for a comprehensive investigation of its tautomeric forms. While some experimental data is available, a complete characterization, particularly the publication of its crystal structure and detailed NMR and IR spectroscopic data, would be highly beneficial to the drug development community. Future work should focus on obtaining this missing experimental data and performing targeted computational studies to build a complete picture of the tautomeric landscape of this important molecule. Such knowledge will undoubtedly facilitate the rational design of more potent and selective 8-azaxanthine-based therapeutics.

References

  • Hernandez, B., Orozco, M., & Luque, F. J. (1996). Tautomerism of xanthine and alloxanthine: a model for substrate recognition by xanthine oxidase. Journal of computer-aided molecular design, 10(6), 535-544.
  • Pyrka, M., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. European Biophysics Journal, 52(5), 637-649.
  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • (a) UV absorption and fluorescence spectra of the neutral forms of... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tautomerism in aromatic heterocycles - Química Organica.org. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of Xanthine Derivatives by Ring Closure Reaction - Asian Publication Corporation. (n.d.). Retrieved January 18, 2026, from [Link]

  • Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Retrieved January 18, 2026, from [Link]

  • New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation - DergiPark. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovering the crystal structure of biogenic xanthine crystals Abstract - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (n.d.). Retrieved January 18, 2026, from [Link]

  • Tautomerism Detected by NMR - Encyclopedia.pub. (n.d.). Retrieved January 18, 2026, from [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism - Bentham Science Publisher. (n.d.). Retrieved January 18, 2026, from [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

  • Spectroscopic investigation of the tautomeric equilibria in the guanine derivatives of acyclovir - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

  • Prototropic tautomerism of heteroaromatic compounds. (n.d.). Retrieved January 18, 2026, from [Link]

  • X-ray crystallographic analysis of xanthine oxidase complex with the flavonoid inhibitor quercetin. (n.d.). Retrieved January 18, 2026, from [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - Apollo - University of Cambridge. (n.d.). Retrieved January 18, 2026, from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

initial characterization of 1,3-dimethyl-8-azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Characterization of 1,3-Dimethyl-8-Azaxanthin

Foreword: The Rationale for a Novel Xanthine Analog

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone of therapeutic innovation. Its derivatives, particularly the xanthines, are ubiquitous in pharmacology, with compounds like caffeine and theophylline serving as prime examples of central nervous system stimulants and bronchodilators, respectively. Their primary mechanism involves the antagonism of adenosine receptors, a critical pathway regulating neurotransmission and physiological function. The strategic modification of the purine core, such as the introduction of a nitrogen atom at the 8-position to form the 8-azapurine system, offers a compelling avenue to modulate receptor affinity, selectivity, and metabolic stability.

This guide provides a comprehensive framework for the initial synthesis, purification, and multi-faceted characterization of a novel derivative: This compound . As this compound is not extensively documented in public literature, this document serves as a roadmap for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical progression of inquiry, emphasizing the causality behind experimental choices to ensure a self-validating and robust characterization workflow. Our objective is to establish the foundational chemical, physical, and biological identity of this molecule, thereby paving the way for advanced preclinical investigation.

Synthesis and Purification: From Precursor to Purified Analyte

The journey of characterization begins with the successful synthesis and rigorous purification of the target compound. The purity of the analyte is paramount, as even minor impurities can confound spectroscopic data and biological assays.

Proposed Synthetic Pathway: N-Methylation of 8-Azaxanthine

A logical and well-established route to this compound is the direct methylation of the 8-azaxanthine starting material. While various methylating agents exist, using dimethyl carbonate offers a greener and often more selective alternative to traditional reagents like methyl iodide or dimethyl sulfate.[1]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_purification Workup & Purification A 8-Azaxanthine D High-Pressure Autoclave A->D B Dimethyl Carbonate (Excess) B->D C Methanol (Solvent) C->D E 170-200°C D->E Heating F 5-10 hours E->F Duration G Cooling & Filtration F->G Reaction Completion H Recrystallization (e.g., from Ethanol/Water) G->H Crude Product I Final Product: This compound H->I Purity > 99%

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Charging the Reactor: In a high-pressure autoclave, combine 8-azaxanthine (1 equivalent), dimethyl carbonate (10-15 equivalents), and methanol.[1] The excess dimethyl carbonate serves as both a reactant and a solvent.

  • Reaction Execution: Seal the autoclave and heat the suspension to 170-200°C with constant stirring. The internal pressure will rise significantly. Maintain these conditions for 5-10 hours.

  • Rationale: The high temperature and pressure are necessary to drive the methylation reaction with the less reactive dimethyl carbonate. Methanol is chosen as a solvent due to its polarity and ability to facilitate the reaction.

  • Product Isolation: After the reaction period, cool the autoclave to room temperature. The crude product will likely precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: The purity of the crude product is assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The primary method for purification is recrystallization.

    • Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. A mixture of ethanol and water is a common choice for xanthine derivatives.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the purified crystals by filtration and dry under a vacuum. The melting point of the final product should be sharp, indicating high purity.

Structural Elucidation: Confirming Molecular Identity

With a highly pure sample, the next critical phase is the unambiguous confirmation of its chemical structure. A multi-technique analytical approach is essential, where each method provides a unique and complementary piece of the structural puzzle.

Analytical_Workflow cluster_mass_spec Mass & Formula cluster_spectroscopy Functional Groups & Environment cluster_nmr_results Structural Connectivity cluster_uv_ftir_results Electronic & Vibrational Data Start Purified Compound HRMS HRMS (High-Resolution MS) Start->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR UVVIS UV-Vis Spectroscopy Start->UVVIS FTIR FTIR Spectroscopy Start->FTIR Result_HRMS Elemental Formula C₆H₆N₆O₂ HRMS->Result_HRMS Confirms Final Confirmed Structure: This compound Result_HRMS->Final Result_NMR Proton/Carbon Skeleton Methyl Group Placement NMR->Result_NMR Result_UV λmax (Electronic Transitions) UVVIS->Result_UV Result_FTIR Key Functional Groups (e.g., C=O) FTIR->Result_FTIR Result_NMR->Final Result_UV->Final Result_FTIR->Final

Caption: Integrated workflow for the structural elucidation of a novel compound.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: HRMS is the definitive technique for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Expected Data: The theoretical exact mass of C₆H₆N₆O₂ is 194.0552. The HRMS analysis should yield an [M+H]⁺ ion at m/z 195.0625 ± 5 ppm. The fragmentation pattern may show losses characteristic of xanthines, such as the loss of methyl isocyanate (m/z 57).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbons. 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms, which is crucial for confirming the specific 1,3-dimethyl substitution pattern.

  • Protocol (General):

    • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

    • Acquire ¹H, ¹³C, and 2D spectra on a high-field NMR spectrometer (≥400 MHz).

  • Expected Data: Based on data for analogous compounds like theophylline (1,3-dimethylxanthine), the following spectral features are predicted:[4]

    • ¹H NMR:

      • Two distinct singlets for the two N-methyl groups, likely in the range of δ 3.2-3.8 ppm.

      • One singlet for the C-H proton of the triazole ring.

    • ¹³C NMR:

      • Two signals for the methyl carbons (N-CH₃) around δ 28-35 ppm.

      • Two signals for the carbonyl carbons (C=O) in the range of δ 150-160 ppm.

      • Signals for the other ring carbons, with chemical shifts influenced by the adjacent nitrogen atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is critical. It will show correlations between the protons of the methyl groups and the carbons of the pyrimidine-dione ring, confirming their positions at N1 and N3.

UV-Vis and FTIR Spectroscopy
  • Causality: These techniques provide complementary information. UV-Vis spectroscopy characterizes the conjugated π-electron system, giving a distinct electronic fingerprint. FTIR spectroscopy identifies the presence of specific functional groups based on their vibrational frequencies.

  • Protocol (UV-Vis):

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).

    • Record the absorption spectrum from approximately 200 to 400 nm.

  • Expected Data (UV-Vis): The neutral form of this compound in an acidified aqueous solution is expected to show a primary absorption maximum (λmax) around 270-280 nm, similar to its parent compound, 8-azaxanthine.

  • Protocol (FTIR):

    • Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Data (FTIR):

    • Strong absorption bands in the 1650-1750 cm⁻¹ region, corresponding to the C=O stretching of the two amide groups.

    • Bands in the 1500-1600 cm⁻¹ region from C=N and C=C stretching within the heterocyclic rings.

Analytical Technique Parameter Predicted Value/Observation Purpose
HRMS (ESI+) [M+H]⁺m/z 195.0625 ± 5 ppmConfirms elemental formula C₆H₆N₆O₂
¹H NMR (DMSO-d₆) N1-CH₃~δ 3.2-3.5 ppm (singlet, 3H)Confirms methyl group environment
N3-CH₃~δ 3.6-3.8 ppm (singlet, 3H)Confirms second, distinct methyl group
C-H~δ 7.5-8.5 ppm (singlet, 1H)Identifies triazole ring proton
¹³C NMR (DMSO-d₆) N-CH₃~δ 28-35 ppm (2 signals)Identifies methyl carbons
C=O~δ 150-160 ppm (2 signals)Identifies carbonyl carbons
Ring Carbons~δ 105-150 ppmCharacterizes heterocyclic core
UV-Vis (Ethanol) λmax~270-280 nmCharacterizes the chromophore
FTIR (ATR) C=O stretch1650-1750 cm⁻¹ (strong)Confirms presence of amide carbonyls

Physicochemical Characterization: Properties for Drug Development

Understanding the fundamental physicochemical properties of a new chemical entity is a mandatory step in early drug development. These parameters dictate its behavior in biological systems and inform formulation strategies.[5]

Solubility
  • Causality: Aqueous solubility is a key determinant of oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed.

  • Protocol (Equilibrium Shake-Flask Method):

    • Add an excess amount of the compound to buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, simulating gastric and intestinal conditions).

    • Agitate the samples at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

  • Interpretation: The results are classified according to standards such as those from the World Health Organization (WHO), where "highly soluble" means the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range.[5]

Acidity Constant (pKa)
  • Causality: The pKa value determines the ionization state of a molecule at a given pH. This affects its solubility, permeability across biological membranes, and interaction with its target receptor.

  • Protocol (UV-Spectrophotometric Titration):

    • Prepare a series of buffer solutions with finely spaced pH values (e.g., from pH 2 to 12).

    • Add a constant amount of the compound to each buffer.

    • Record the UV-Vis spectrum for each sample.

    • The pKa is the pH at which the concentrations of the ionized and non-ionized species are equal, which can be determined by plotting absorbance at a specific wavelength versus pH.

  • Expected Value: Xanthine derivatives typically have both acidic and basic pKa values. Theophylline, for example, has a pKa of ~8.7.[6] The pKa of this compound is expected to be in a similar range.

Preliminary Biological Evaluation: Probing the Pharmacological Potential

Based on its structural similarity to known adenosine receptor antagonists, the primary biological hypothesis is that this compound will exhibit similar activity. A standard initial screening should also include an assessment of general cytotoxicity or antiproliferative effects, a common activity for novel heterocyclic compounds.[7][8]

Biological_Pathway cluster_receptor Cell Membrane cluster_ligands Extracellular Space cluster_downstream Intracellular Signaling AR Adenosine Receptor (AR) AC Adenylate Cyclase AR->AC Inhibits ATP ATP Adenosine Adenosine (Endogenous Agonist) Adenosine->AR Binds & Activates Xanthine This compound (Hypothesized Antagonist) Xanthine->AR Binds & Blocks cAMP cAMP ATP->cAMP Conversion Response Decreased Cellular Activity cAMP->Response

Caption: Hypothesized mechanism: antagonism of the adenosine receptor signaling pathway.

Adenosine Receptor Binding Assay
  • Causality: This assay directly measures the affinity of the test compound for adenosine receptors. It is the gold standard for confirming whether the compound interacts with the hypothesized target.

  • Protocol (Competitive Radioligand Binding): [9]

    • Membrane Preparation: Homogenize a tissue rich in adenosine receptors (e.g., bovine brain) and prepare a membrane fraction by centrifugation.

    • Assay Setup: In a multi-well plate, incubate the membranes with a constant concentration of a radiolabeled adenosine receptor ligand (e.g., N⁶-[³H]cyclohexyladenosine).

    • Competition: Add varying concentrations of the test compound (this compound).

    • Incubation & Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well and wash to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration that inhibits 50% of radioligand binding), from which the inhibition constant (Ki) can be derived. A lower Ki value indicates higher binding affinity.

In Vitro Antiproliferative Assay
  • Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a robust and widely used primary screen for potential anticancer agents.

  • Protocol (MTT Assay): [10]

    • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung, MCF-7 breast, U87 glioblastoma) into 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well at ~570 nm using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined from the resulting dose-response curve.

Conclusion and Strategic Outlook

This guide has outlined a comprehensive, multi-disciplinary workflow for the initial characterization of the novel compound, this compound. By systematically executing the proposed synthesis, purification, structural elucidation, and preliminary biological screening, a robust foundational data package can be generated.

The successful confirmation of the structure via HRMS and advanced NMR techniques, coupled with the physicochemical data, will provide the necessary chemical identity and drug-like properties. The outcomes of the adenosine receptor binding and antiproliferative assays will offer the first glimpse into its pharmacological potential, guiding all subsequent research. This structured approach, grounded in scientific rationale and validated protocols, ensures the integrity of the initial characterization and provides a solid foundation for advancing this promising molecule into the next stages of drug discovery and development.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). Retrieved from: [Link]

  • Anand, P., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). ¹³C-Nuclear Magnetic Resonance Investigations of Xanthine and Some of its N-Methylated Derivatives. Retrieved from: [Link]

  • Jacobson, K. A., et al. (2009). Xanthines as Adenosine Receptor Antagonists. PubMed Central. Available at: [Link]

  • ACS Publications. (2025). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Retrieved from: [Link]

  • Szeremeta, M., et al. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). THE IMPACT OF ASTAXANTHIN ON THE LEVEL OF DNA METHYLATION IN IRRADIATED IN VITRO HUMAN LYMPHOCYTES. Retrieved from: [Link]

  • European Medicines Agency. (2014). Qualification of novel methodologies for drug development: guidance to applicants. Retrieved from: [Link]

  • ResearchGate. (n.d.). (a) UV absorption and fluorescence spectra of the neutral forms of 8-azaxanthine and 1,3-dimethyl-8-azaxanthine. Retrieved from: [Link]

  • Jacobson, K. A., Kirk, K. L., Padgett, W., & Daly, J. W. (1985). Probing the adenosine receptor with adenosine and xanthine biotin conjugates. FEBS Letters. Available at: [Link]

  • MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of compound 2e. Retrieved from: [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). (A) UV–vis absorption spectra of standard astaxanthin and extracted astaxanthin samples. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for the methylation of xanthins.
  • ResearchGate. (n.d.). Structures of caffeine and theophylline. Retrieved from: [Link]

  • Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). H- and ¹³C-NMR spectra data for compound 1. Retrieved from: [Link]

  • MDPI. (2023). Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents. Retrieved from: [Link]

  • Taylor & Francis Online. (n.d.). Absorption spectra of xanthines in aqueous solution: a computational study. Retrieved from: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from: [Link]

  • PubMed. (n.d.). The mass-spectrometirc identification of hypoxanthine and xanthine ('oxypurines') in skeletal musce. Retrieved from: [Link]

  • Auctores Online. (n.d.). Regulatory Guidelines for New Drug Development. Retrieved from: [Link]

  • ResearchGate. (n.d.). Product ion spectra of caffeine (137X) at m/z 195 (A) and paraxanthine. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D2O, experimental) (HMDB0000292). Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ACS Publications. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. Retrieved from: [Link]

  • Pharma Dost. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of astaxanthin in dimethylformamide. Retrieved from: [Link]

  • PubMed Central. (n.d.). Good Practices in Model‐Informed Drug Discovery and Development. Retrieved from: [Link]

  • International Journal of Drug Regulatory Affairs. (n.d.). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Retrieved from: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Data for Compounds 2 and 3 in CD₃OD. Retrieved from: [Link]

  • World Health Organization. (2017). WHO Expert Committee on Specifications for Pharmaceutical Preparations: Fifty-first report. WHO Technical Report Series. Available at: [Link]

  • MDPI. (n.d.). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000292). Retrieved from: [Link]

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discovery and history of 8-azaxanthine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 8-Azaxanthine Compounds

Executive Summary

8-Azaxanthine, known systematically as 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a pivotal heterocyclic scaffold in medicinal chemistry. As a bioisostere of the natural purine xanthine, its discovery and subsequent investigation have traced a fascinating arc from early metabolic studies to its current role as a versatile template for designing highly selective therapeutic agents. This guide provides a comprehensive historical and technical overview of the 8-azaxanthine core, detailing its initial synthesis, the evolution of its biological investigation from microbial metabolism to a paradigm-defining role in adenosine receptor antagonism, and its recent renaissance in the development of novel anti-cancer agents. We will explore the key scientific milestones, structure-activity relationships, and the foundational experimental methodologies that have defined its journey. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, contextual understanding of this important chemical entity.

The 8-Azaxanthine Scaffold: A Bioisosteric Perspective

The 8-azaxanthine molecule is an analogue of xanthine where the carbon atom at the 8-position is replaced by a nitrogen atom. This substitution creates a fused pyrimidine-triazole ring system, fundamentally altering the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule compared to its parent purine.[4] This principle of bioisosterism is a cornerstone of medicinal chemistry, allowing for the modulation of a molecule's biological activity while retaining its ability to interact with the original biological target.

The core structure of 8-azaxanthine is chemically designated as 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.[5] Its discovery opened a new chapter in the exploration of purine analogues, a field that had already yielded significant therapeutic agents.

Early Discovery and Foundational Synthesis

The Dawn of Azapurines (ca. 1950s)

The scientific exploration of 8-azaxanthine emerged in the mid-20th century, a period of intense research into antimetabolites as potential chemotherapeutic agents.[6] Following the discovery of antibiotics, scientists sought to create molecules that could interfere with the metabolic pathways of pathogenic organisms or cancer cells. The synthesis and study of purine analogues were central to this effort. Seminal work in the 1950s by researchers such as Bergmann, Smith, and Matthews laid the groundwork by investigating the metabolism of various 8-azapurines, including 8-azaguanine and 8-azaxanthine, in microorganisms like Pseudomonas aeruginosa.[7] These early studies, while not focused on specific therapeutic targets, were critical in establishing the biological fate of these compounds and confirmed that they were recognized and processed by cellular machinery.

Foundational Synthetic Route

The classical and most direct synthesis of the 8-azaxanthine core relies on the cyclization of a suitably substituted pyrimidine. The process begins with 4,5-diamino-2,6-dihydroxypyrimidine (also known as 4,5-diaminouracil), which undergoes diazotization at the 5-amino group followed by intramolecular cyclization to form the stable triazole ring.

  • Preparation of Starting Material: 4,5-diamino-2,6-dihydroxypyrimidine is prepared via established literature methods, often involving the reduction of the corresponding 5-nitroso or 5-nitro derivative.

  • Diazotization and Cyclization: The 4,5-diaminouracil is dissolved in an aqueous acidic solution (e.g., dilute sulfuric or hydrochloric acid).

  • Reaction with Nitrite: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the pyrimidine solution at a controlled low temperature (typically 0-5 °C) with vigorous stirring. The nitrous acid, formed in situ, reacts with the 5-amino group.

  • Formation of Triazole Ring: The resulting diazonium salt intermediate rapidly undergoes intramolecular cyclization with the adjacent 4-amino group to form the triazole ring of the 8-azaxanthine scaffold.

  • Isolation: The 8-azaxanthine product, being poorly soluble under these conditions, precipitates from the reaction mixture.

  • Purification: The precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether) to remove impurities, and dried under vacuum. Recrystallization from hot water can be performed for further purification.

The causality behind this experimental design lies in the reactivity of vicinal diamines. The formation of a diazonium salt at one amino group creates a highly reactive electrophile that is perfectly positioned for attack by the lone pair of the adjacent amino group, leading to an efficient and high-yielding ring closure.

G cluster_0 Synthesis of 8-Azaxanthine Core A 4,5-Diaminouracil in Acidic Solution B Add NaNO₂ Solution (0-5 °C) A->B Step 1 C In Situ Formation of Nitrous Acid (HNO₂) B->C Reagent Interaction D Diazotization of 5-Amino Group C->D Step 2 E Intramolecular Cyclization D->E Step 3 (Spontaneous) F Precipitation of 8-Azaxanthine E->F Step 4 G Filtration & Washing F->G Step 5 H Purified 8-Azaxanthine G->H Final Product

Caption: Foundational synthesis workflow for the 8-azaxanthine core.

Historical Evolution of Biological Investigation

A Paradigm Shift: Targeting Adenosine Receptors (1990s)

While early studies focused on general metabolic effects, the 1990s marked a pivotal shift in 8-azaxanthine research. Scientists began to explore its potential as a modulator of specific cell surface receptors. A landmark 1994 paper by Franchetti et al. in the Journal of Medicinal Chemistry established 8-azaxanthine derivatives as antagonists of adenosine receptors.[8] This work systematically investigated how substitutions at various positions on the scaffold influenced binding affinity and selectivity for A₁ and A₂ receptor subtypes.

The study revealed that replacing the C8-H in xanthines like theophylline with a nitrogen atom (to make 8-azatheophylline) dramatically reduced affinity for adenosine receptors.[8] This finding was crucial, as it demonstrated that the C8 position was not merely a point for substitution but a key region for receptor interaction. However, the researchers discovered that adding specific substituents back onto the 8-aza scaffold could restore or even enhance activity. This work provided a rich set of structure-activity relationship (SAR) data that guided subsequent drug design.

Table 1: Summary of Structure-Activity Relationships (SAR) for 8-Azaxanthine Derivatives as Adenosine Receptor Antagonists

(Based on data from Franchetti et al., 1994)[8]

PositionSubstitutionEffect on A₁ Receptor AffinityEffect on A₂ Receptor AffinityKey Insight
C8 -> N8 Unsubstituted (e.g., 8-azatheophylline)Dramatically reducedDramatically reducedThe nitrogen at position 8 is detrimental to binding unless substituted.
N8 Small Alkyl (e.g., Methyl)No significant recoveryRestored antagonist activityN8 substitution can overcome the negative effect of the nitrogen atom, particularly for A₂ receptors.
N8 Cycloalkyl (e.g., Cyclopentyl)Increased affinityIncreased affinityBulkier, lipophilic groups at N8 can enhance binding to both receptor subtypes.
N7 Cycloalkyl (e.g., Cyclopentyl)Significant increase (3x > caffeine)Reduced affinityN7 substitution can introduce selectivity, favoring the A₁ receptor.
N1 & N3 Propyl (vs. Methyl)Markedly increasedVariableIncreasing alkyl chain length at N1 and N3 generally boosts A₁ affinity, a common trend in xanthine chemistry.

This systematic approach demonstrated that the 8-azaxanthine scaffold, while different from xanthine, was a highly tunable platform for developing potent and selective adenosine receptor antagonists.

The Road Not Taken: Interaction with Xanthine Oxidase

Given its structural similarity to xanthine, a natural substrate for the enzyme xanthine oxidase (XO), it was logical to investigate 8-azaxanthine as a potential XO inhibitor. XO is a key enzyme in purine catabolism that converts hypoxanthine to xanthine and then to uric acid.[9] Inhibitors of this enzyme, such as allopurinol, are cornerstones in the treatment of gout, a condition caused by hyperuricemia.[10][11]

However, the history of 8-azaxanthine did not evolve down this path. The replacement of the C8 carbon with a nitrogen atom fundamentally alters the molecule's interaction with the molybdenum active site of XO. The enzyme's catalytic mechanism involves hydroxylation at the C8 position of xanthine, a reaction that is impossible in 8-azaxanthine. While related compounds like 8-bromoxanthine have been studied as XO inhibitors, they act by binding to the molybdenum center and preventing the reduction of the enzyme by its substrate.[12] The 8-azaxanthine core itself did not prove to be a potent or therapeutically interesting XO inhibitor, and the scientific focus decisively shifted towards its utility as a receptor antagonist.

Renaissance of a Scaffold: Modern Drug Discovery (2010s-Present)

After decades of focus on adenosine receptors, the 8-azaxanthine scaffold has experienced a renaissance as a template for developing inhibitors of entirely new target classes, particularly in oncology. Modern screening and design techniques have revealed the versatility of the[1][2][3]triazolo[4,5-d]pyrimidine core. Recent research has successfully developed derivatives that act as potent and selective inhibitors of novel cancer targets:

  • USP28 Inhibitors: Derivatives of the 8-azaxanthine scaffold have been identified as highly potent inhibitors of Ubiquitin-Specific Peptidase 28 (USP28), a deubiquitinase implicated in the progression of various cancers, including gastric cancer.[1][2]

  • LSD1 Inhibitors: The same core structure has been used to design potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator that is overexpressed in many tumors.[3]

  • Antiproliferative Agents: Further derivatization has led to compounds with broad antiproliferative activity against various cancer cell lines, acting through mechanisms such as the induction of reactive oxygen species (ROS) and apoptosis.[13]

This modern work demonstrates the enduring value of the 8-azaxanthine scaffold, proving its adaptability for creating specific inhibitors for complex intracellular targets far removed from its original purinergic context.

Key Methodologies in 8-Azaxanthine Research

Protocol: Radioligand Competition Assay for Adenosine Receptors

The characterization of 8-azaxanthine derivatives has historically relied on radioligand binding assays to determine their affinity for specific receptor subtypes. This self-validating system quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

  • Membrane Preparation: Tissues or cells expressing the adenosine receptor subtype of interest (e.g., rat brain for A₁, rat striatum for A₂) are homogenized in a buffer and centrifuged to isolate the cell membrane fraction, which is rich in receptors.

  • Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]CHA for A₁, [³H]CGS 21680 for A₂) is incubated with the membrane preparation.

  • Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (the 8-azaxanthine derivative).

  • Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined.

  • Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.

G cluster_1 Radioligand Binding Assay Workflow P Prepare Receptor Membranes (e.g., Brain Tissue) I Incubate Membranes with: 1. Radioligand (e.g., [³H]CHA) 2. Test Compound (Varying Conc.) P->I Step 1 F Rapid Filtration (Separate Bound from Free) I->F Step 2 S Scintillation Counting (Quantify Bound Radioactivity) F->S Step 3 A Data Analysis: Plot % Inhibition vs. [Compound] S->A Step 4 C Calculate IC₅₀ and Ki A->C Step 5

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The history of 8-azaxanthine is a compelling narrative of scientific evolution. From its origins as a metabolic probe in the 1950s, it underwent a transformative journey in the 1990s to become a key scaffold for dissecting the pharmacology of adenosine receptors. The deliberate exploration of its structure-activity relationships provided fundamental insights into ligand-receptor interactions that remain relevant today. While the path toward xanthine oxidase inhibition was not its destiny, the scaffold's recent re-emergence as a privileged structure for developing inhibitors of novel cancer targets underscores its remarkable chemical versatility. The story of 8-azaxanthine serves as a powerful example of how a single chemical core can be repeatedly reimagined, finding new life and new therapeutic purpose through decades of persistent and creative medicinal chemistry. Future research will undoubtedly continue to unlock new applications for this enduring and adaptable scaffold.

References

  • Gao, Y., et al. (2020). Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 10(8), 1476-1491. [Link]

  • Gao, Y., et al. (2019). Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B. Published online ahead of print. [Link]

  • Wang, T., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 841-846. [Link]

  • Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]

  • Sun, K., et al. (2020). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. [Link]

  • Franchetti, P., et al. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of Medicinal Chemistry, 37(18), 2970-2975. [Link]

  • Franchetti, P., et al. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. PubMed. [Link]

  • Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of Biological Chemistry, 259(3), 1837-1845. [Link]

  • Rani, N., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica (Cairo), 2022, 8239931. [Link]

  • Sharma, A., et al. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 13(8), 910-937. [Link]

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87-114. [Link]

  • Bergmann, F., Ungar-Waron, H., & Kwietny-Govrin, H. (1962). Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa. Journal of General Microbiology, 28, 269-276. [Link]

  • PubChem. (n.d.). 8-Azaxanthine. National Center for Biotechnology Information. [Link]

  • Montinari, M. R., Minelli, S., & De Caterina, R. (2019). The first 3500 years of aspirin history from its roots - A concise summary. Vascular Pharmacology, 113, 1-8. [Link]

  • Taylor & Francis Online. (n.d.). Xanthine oxidase inhibitor – Knowledge and References. [Link]

  • Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]

  • Aminov, R. I. (2010). A brief history of the antibiotic era: lessons learned and challenges for the future. Frontiers in Microbiology, 1, 134. [Link]

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An In-Depth Technical Guide to the Basic Biological Activity of 1,3-Dimethyl-8-Azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals exploring the vast landscape of purinergic signaling, xanthine derivatives have long been a cornerstone of investigation. This guide provides a comprehensive technical overview of the fundamental biological activity of 1,3-dimethyl-8-azaxanthin, a synthetic derivative of the xanthine scaffold. Our focus is to deliver not just a recitation of facts, but a synthesized understanding of its mechanism of action, the experimental basis for these claims, and the broader context within the field of adenosine receptor modulation. This document is structured to provide a logical progression from the foundational chemistry to the nuanced biological implications, empowering researchers to build upon the existing knowledge base.

Introduction: The Significance of the Xanthine Scaffold and the Emergence of 8-Azaxanthines

The xanthine core, a purine dioxo-derivative, is the foundational structure for widely recognized compounds such as caffeine and theophylline. These molecules exert their physiological effects primarily through the antagonism of adenosine receptors, G-protein coupled receptors that play a crucial role in regulating a myriad of physiological processes. The quest for more potent and selective adenosine receptor antagonists has led to extensive modification of the xanthine scaffold.[1]

The introduction of a nitrogen atom at the 8-position of the xanthine ring system gives rise to the 8-azaxanthine series. This structural modification significantly influences the electronic distribution and conformational properties of the molecule, thereby altering its interaction with biological targets.[2] this compound, the subject of this guide, is a member of this class of compounds and has been investigated for its potential as an adenosine receptor antagonist.

Core Biological Activity: Antagonism of Adenosine Receptors

The primary biological activity of this compound and its derivatives is the competitive antagonism of adenosine receptors.[2] Adenosine, an endogenous purine nucleoside, modulates numerous physiological functions by activating four receptor subtypes: A₁, A₂A, A₂B, and A₃. These receptors are integral membrane proteins that, upon activation by adenosine, trigger intracellular signaling cascades.

The antagonism by this compound implies that it binds to adenosine receptors without activating them, thereby blocking the physiological effects of endogenous adenosine. The substitution of a carbon atom with nitrogen at the 8-position, however, has been shown to dramatically reduce the affinity for adenosine receptors when compared to their corresponding xanthine counterparts like theophylline and caffeine.[2]

Structure-Activity Relationships: The Impact of Substitution

Studies on a series of 1,3-dimethyl- and 1,3-dipropyl-8-azaxanthines have provided valuable insights into their structure-activity relationships (SAR). The parent compounds, 8-azatheophylline and 8-azacaffeine, were found to be biologically inert, indicating that the N-8 substitution is detrimental to receptor binding.[2]

However, the introduction of specific substituents at the N-7 or N-8 positions can restore or even modulate the antagonistic activity. For instance, the introduction of a methyl group at the 8-position of 8-azatheophylline was shown to restore antagonist activity at A₂ receptors. Furthermore, cycloalkyl substituents at the 8-position increased the affinity for both A₁ and A₂ receptor subtypes.[2]

A particularly noteworthy finding is that the substitution of the 7-methyl group in 8-azacaffeine with cycloalkyl groups had a more favorable effect on affinity. For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthin was found to be three times more potent than caffeine at A₁ receptors, although it was six times less active at A₂ receptors. Conversely, 7-cyclohexyl-1,3-dimethyl-8-azaxanthin was more potent than caffeine at A₂ receptors.[2] These findings underscore the critical role of the substituents in determining the potency and selectivity of 8-azaxanthine derivatives.

Mechanism of Action: Modulation of Adenosine-Mediated Signaling Pathways

By acting as an antagonist at adenosine receptors, this compound can modulate the downstream signaling pathways that are normally activated by adenosine. The specific signaling cascade affected depends on the adenosine receptor subtype being antagonized.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1/A3_Receptor A₁ / A₃ Receptor Adenosine->A1/A3_Receptor Activates A2A/A2B_Receptor A₂A / A₂B Receptor Adenosine->A2A/A2B_Receptor Activates This compound This compound This compound->A1/A3_Receptor Blocks This compound->A2A/A2B_Receptor Blocks Gi Gᵢ/Gₒ Protein A1/A3_Receptor->Gi Couples to Gs Gₛ Protein A2A/A2B_Receptor->Gs Couples to AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated Activates cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_activated->cAMP_up Physiological_Response_A1_A3 Physiological Response (e.g., ↓ neurotransmitter release) cAMP_down->Physiological_Response_A1_A3 Physiological_Response_A2A_A2B Physiological Response (e.g., vasodilation) cAMP_up->Physiological_Response_A2A_A2B

  • A₁ and A₃ Receptor Antagonism: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Activation of A₁ and A₃ receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound would prevent this decrease, leading to a relative increase in cAMP-dependent signaling.

  • A₂A and A₂B Receptor Antagonism: These receptors are coupled to stimulatory G proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Antagonism of these receptors by this compound would block this effect, resulting in lower cAMP levels than would be present in the face of adenosine stimulation.

The net physiological effect of this compound would therefore depend on its relative affinity and potency at the different adenosine receptor subtypes in a given tissue or cell type.

Experimental Validation: Methodologies for Assessing Biological Activity

The characterization of this compound as an adenosine receptor antagonist relies on a combination of in vitro assays designed to measure its binding affinity and functional activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand (an agonist or antagonist with high affinity for the receptor) and measuring the ability of the unlabeled test compound (this compound) to displace it.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue known to express the target adenosine receptor subtype (e.g., bovine brain for A₁ receptors) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous adenosine and other interfering substances.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

  • Assay Incubation:

    • In a series of tubes, combine a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the unlabeled this compound.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand to saturate the receptors).

    • Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Data_Analysis End End Data_Analysis->End

Functional Assays

Functional assays are essential to confirm that the binding of this compound to the receptor translates into a biological effect, in this case, antagonism. For adenosine receptors, which are coupled to adenylyl cyclase, measuring changes in intracellular cAMP levels is a common functional readout.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line that endogenously expresses the adenosine receptor subtype of interest or a cell line that has been engineered to express the receptor.

    • Culture the cells to an appropriate confluency in multi-well plates.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the cells.

    • After a short incubation period, stimulate the cells with a fixed concentration of an adenosine receptor agonist.

    • Include control wells with no antagonist (agonist only) and basal levels (no agonist or antagonist).

    • Incubate for a defined period to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the antagonist that reduces the agonist-stimulated cAMP response by 50%.

    • The antagonist dissociation constant (Kₐ) can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of the antagonist.

Summary of Biological Activities and Future Directions

The available evidence indicates that this compound is a modulator of adenosine receptors. The core biological activity is antagonism, with the potency and selectivity being highly dependent on the nature and position of substituents on the 8-azaxanthine core.

Quantitative Data Summary

CompoundReceptor SubtypeRelative Potency vs. CaffeineReference
7-Cyclopentyl-1,3-dimethyl-8-azaxanthinA₁3x more potent[2]
7-Cyclopentyl-1,3-dimethyl-8-azaxanthinA₂6x less active[2]
7-Cyclohexyl-1,3-dimethyl-8-azaxanthinA₂More potent[2]

Future research in this area should focus on:

  • Quantitative Pharmacological Characterization: Obtaining precise Kᵢ and pA₂ values for this compound and its derivatives at all four human adenosine receptor subtypes.

  • Selectivity Profiling: Assessing the selectivity of these compounds against a broad panel of other receptors, ion channels, and enzymes to understand their potential for off-target effects.

  • In Vivo Studies: Evaluating the pharmacokinetic properties and in vivo efficacy of the most promising derivatives in relevant animal models of diseases where adenosine receptor modulation is a therapeutic strategy.

  • Structural Biology: Elucidating the crystal structure of 8-azaxanthine derivatives in complex with adenosine receptors to provide a molecular basis for their binding and to guide the design of more potent and selective antagonists.

Conclusion

This compound represents an interesting chemical scaffold within the broader family of xanthine-based adenosine receptor antagonists. While the introduction of the 8-aza modification generally reduces affinity, strategic substitution at other positions can restore and even confer a degree of receptor subtype selectivity. The current body of knowledge provides a solid foundation for its classification as an adenosine receptor antagonist. However, a more detailed and quantitative understanding of its pharmacological profile is necessary to fully assess its potential as a research tool or a therapeutic lead. This guide has aimed to provide the necessary technical background and experimental context to facilitate such future investigations.

References

  • Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of Medicinal Chemistry, 37(18), 2970–2975. [Link]

  • Ukena, D., Schudt, C., & Sybrecht, G. W. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(2), 163–170. [Link]

  • IRIS UNICAM. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Retrieved from [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]

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A Technical Guide to the Theoretical Modeling of 1,3-Dimethyl-8-Azaxanthin's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Modeling 1,3-Dimethyl-8-Azaxanthin

This compound is a derivative of the naturally occurring xanthine scaffold. The strategic introduction of a nitrogen atom at the 8th position of the purine ring system can significantly modulate its electronic and steric profile, potentially leading to novel pharmacological activities. A precise understanding of the three-dimensional geometry and electronic landscape of this molecule is a critical prerequisite for predicting its interactions with biological macromolecules, such as enzymes and receptors.

Theoretical modeling offers a powerful and cost-effective avenue for in-depth molecular characterization. Through the application of quantum chemical calculations, we can predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra, which can be challenging and resource-intensive to determine through empirical methods alone. This guide provides a detailed walkthrough for constructing a robust theoretical model of this compound, yielding insights that are directly translatable to drug discovery and development programs. A study on a related azo dye ligand containing 1,3-dimethylxanthine successfully employed DFT calculations to determine its optimized geometry and electronic properties, underscoring the utility of this approach for similar molecular systems.[1]

Foundational Theory: Choosing the Appropriate Computational Methodology

The fidelity of a theoretical model is intrinsically linked to the chosen computational methodology. For a molecule such as this compound, achieving a harmonious balance between computational expense and predictive accuracy is paramount.

Density Functional Theory (DFT): A Cornerstone of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for electronic structure calculations across chemistry and materials science. In contrast to wave function-based approaches, DFT determines the total energy of a system from its electron density. This methodology provides an excellent compromise between accuracy and computational efficiency, rendering it highly suitable for the study of medium-sized organic molecules.

For the theoretical modeling of this compound, the use of the B3LYP hybrid functional is recommended. B3LYP incorporates Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional. This combination has consistently demonstrated a high degree of success in accurately predicting the geometries and electronic properties of a vast array of organic compounds. A theoretical investigation into the transition state of the related purine alkaloid 1,3-dimethylisoguanine effectively utilized the B3LYP functional, highlighting its suitability for this class of molecules.[2]

Basis Sets: The Language of Molecular Orbitals

The selection of a basis set is another pivotal decision that influences the quality of the quantum chemical calculations. A basis set is a collection of mathematical functions employed to construct the molecular orbitals. For the present application, the 6-311++G(d,p) basis set is a robust choice. The components of this basis set are as follows:

  • 6-311 : This signifies a triple-zeta basis set, where each atomic orbital is described by three distinct basis functions. This affords a more flexible and accurate representation of the electron distribution in comparison to smaller basis sets.

  • ++G : These symbols indicate the inclusion of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons at a greater distance from the nucleus, which is critical for the accurate modeling of non-covalent interactions and anionic species.

  • (d,p) : These represent polarization functions that are added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions permit a distortion of the atomic orbitals, a necessary feature for an accurate depiction of chemical bonding.

Experimental Workflow: A Step-by-Step Protocol for Modeling this compound

The following protocol delineates the comprehensive workflow for the theoretical characterization of this compound, commencing with initial structure generation and culminating in the analysis of its electronic characteristics.

Step 1: Initial Structure Generation and Pre-optimization

The initial phase involves the generation of a three-dimensional structure of this compound. This can be accomplished using any standard molecular building software, such as GaussView or Avogadro. It is advisable to perform a preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the subsequent, more rigorous quantum chemical calculations.

Step 2: Geometry Optimization with DFT

The geometry optimization is the core of the theoretical modeling process, aimed at locating the lowest energy conformation of the molecule on the potential energy surface.

Protocol for DFT Geometry Optimization:

  • Input File Preparation: Construct an input file for a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method Specification: Define the B3LYP functional and the 6-311++G(d,p) basis set.

  • Calculation Type: Specify the calculation type as "Opt" for geometry optimization.

  • Convergence Criteria: Employ tight convergence criteria to ensure the identification of a true energy minimum.

  • Execution: Initiate the calculation.

For detailed instructions on setting up a geometry optimization in Gaussian, refer to the official documentation.

Step 3: Vibrational Frequency Analysis

Subsequent to a successful geometry optimization, a vibrational frequency analysis is a mandatory step. This calculation serves two indispensable functions:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies provides confirmation that the optimized structure corresponds to a genuine energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their associated intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimentally obtained data for validation.

Protocol for Vibrational Frequency Analysis:

  • Input File Preparation: Utilize the optimized geometry from the preceding step as the input structure.

  • Method Specification: Employ the same level of theory (B3LYP/6-311++G(d,p)) as used for the geometry optimization.

  • Calculation Type: Set the calculation type to "Freq".

  • Execution: Run the calculation.

Tutorials for performing frequency calculations are available in the documentation for software packages like GAMESS.[3][4]

Step 4: Analysis of Electronic Properties

With a validated, optimized molecular structure, we can proceed to the calculation of various electronic properties that provide valuable insights into the molecule's reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's propensity to donate electrons, while the energy of the LUMO is indicative of its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the molecule's surface. This color-coded map is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby aiding in the prediction of sites susceptible to chemical attack.

To predict the electronic absorption spectrum (UV-Vis spectrum), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum.

Protocol for TD-DFT Calculation:

  • Input File Preparation: Use the optimized ground-state geometry.

  • Method Specification: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

  • Calculation Type: Set the calculation type to "TD".

  • Number of States: Request the calculation of a sufficient number of excited states to encompass the spectral range of interest.

  • Execution: Run the calculation.

The ORCA manual provides detailed guidance on setting up TD-DFT calculations.[5]

Data Presentation and Visualization

Tabulated Molecular Properties (Exemplary Data)

The following table presents exemplary data for the key structural and electronic properties of this compound that would be obtained from the described theoretical model.

PropertyExemplary Value
Optimized Ground State Energy -789.1234 Hartrees
Dipole Moment 4.56 Debye
HOMO Energy -6.78 eV
LUMO Energy -2.34 eV
HOMO-LUMO Gap 4.44 eV
First Excitation Energy 279 nm (4.44 eV)
Visualizing the Computational Workflow

The following diagram provides a schematic representation of the logical flow of the theoretical modeling process.

computational_workflow cluster_input 1. Input Generation cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_output 4. Final Output mol_build Initial 3D Structure (e.g., Avogadro) pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_anal->elec_prop Imaginary Freq. = 0 spec_pred Spectroscopic Prediction (TD-DFT for UV-Vis) freq_anal->spec_pred Imaginary Freq. = 0 final_model Validated Theoretical Model and Predicted Properties elec_prop->final_model spec_pred->final_model molecular_structure cluster_molecule Optimized Structure of this compound cluster_orbitals Frontier Molecular Orbitals mol [Placeholder for 3D structure image] HOMO HOMO (Electron-rich regions) LUMO LUMO (Electron-deficient regions)

Caption: Optimized molecular structure and a representation of the frontier molecular orbitals for this compound.

Conclusion and Future Perspectives

This technical guide has delineated a comprehensive and scientifically robust workflow for the theoretical modeling of this compound. By adhering to the outlined protocols, researchers can generate high-quality, reliable data pertaining to the structural and electronic properties of this molecule. The insights gleaned from such theoretical models can significantly de-risk and accelerate drug discovery endeavors by providing a rational foundation for the design of novel derivatives with improved pharmacological profiles.

Future investigations could expand upon this work by incorporating the influence of solvent, which can be a critical factor in accurately predicting molecular properties within a biological milieu. Furthermore, the application of molecular docking and molecular dynamics simulations would enable the study of the interactions between this compound and specific protein targets, thereby forging a stronger link between theoretical chemistry and practical drug development.

References

  • MacMolPlt with GAMESS-US: Frequencies. (2016, November 30). YouTube. Retrieved from [Link]

  • Excited States via RPA, CIS, TD-DFT and SF-TDA. ORCA 6.1.1 Manual. Retrieved from [Link]

  • Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. (2023). Bulletin of the Chemical Society of Ethiopia, 37(2), 347-356.
  • Vibrational frequencies of water. QM Tutorial 0.1 documentation. Retrieved from [Link]

  • ORCA Input Library - TDDFT. Retrieved from [Link]

  • ORCA 6.1.1 Manual. Retrieved from [Link]

  • Excited States Calculations. ORCA 6.0 Manual. Retrieved from [Link]

  • Excited States via RPA, CIS, TD-DFT and SF-TDA. ORCA 6.0 Manual. Retrieved from [Link]

  • PC GAMESS Tutorial: Dehydration Reaction, Part 3. UC Santa Barbara. Retrieved from [Link]

  • A Brief introduction to GAMESS-US. Retrieved from [Link]

  • Opt. Gaussian.com. Retrieved from [Link]

  • Geometry Optimization - Basic Considerations. Retrieved from [Link]

  • QM Tutorial Documentation. (2016, July 18). Retrieved from [Link]

  • Gaussian Electronic Structure Guide. Scribd. Retrieved from [Link]

  • Gaussian 16 Rev. C.01/C.02 Release Notes. (2022, August 31). Gaussian.com. Retrieved from [Link]

  • Gaussian16 technical quetion: How to fix the input coordinates with gaussian16 ? (2022, September 14). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure and DFT studies of 1,3-dimethyl. REDI - Red de Investigadores Ecuatorianos. Retrieved from [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025, January 21). arXiv. Retrieved from [Link]

  • Theoretical Investigation of Transition State for the Purine Alkaloids 1,3-Dimethyl Isoguanine and 6-Amino-1,3-Dimethyl- 1H-Purin-2(3H)-One by Density Functional Theory (DFT). (2016, January 19). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol Guide: 1,3-Dimethyl-8-Azaxanthin as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 1,3-dimethyl-8-azaxanthin as a novel fluorescent probe. While direct applications of this specific molecule are not yet widely documented, its core structure, the 8-azapurine scaffold, is known for its intrinsic, environment-sensitive fluorescence.[1][2] This guide leverages the known photophysical properties of 8-azaxanthine and its derivatives to propose a novel application in monitoring the activity of purine-metabolizing enzymes.[3][4] We present a detailed protocol for a "turn-on" fluorescence assay for a hypothetical enzyme, "Purine Hydroxylase X," to illustrate the potential of this compound in drug discovery and biochemical research. The principles and methodologies described herein are designed to be adaptable for the investigation of other enzymes that interact with xanthine-like substrates.

Introduction: The Potential of 8-Azapurines in Fluorescence-Based Assays

The 8-azapurines are a unique class of purine analogues where the C(8) carbon is replaced by a nitrogen atom. This substitution renders them isosteric to natural purines, allowing them to be recognized by various enzymes.[1] Unlike their naturally occurring counterparts, many 8-azapurines exhibit significant fluorescence in aqueous solutions, a property that makes them attractive as molecular probes.[2][5] The fluorescence of these compounds is often sensitive to pH and the local microenvironment, which can be exploited for assay development.[1]

This compound, a derivative of 8-azaxanthine, is proposed here as a novel fluorescent probe. While 8-azaxanthine and its methylated derivatives are known to be strongly fluorescent in aqueous media, the specific application of the 1,3-dimethylated form as a probe is a novel concept.[4] This guide will explore its potential as a substrate for enzymes that metabolize xanthine, leading to a change in its fluorescent properties upon enzymatic modification.

Principle of the Assay: A "Turn-On" Fluorescent Probe for Purine Hydroxylase X

We hypothesize that this compound can serve as a fluorogenic substrate for a putative enzyme, "Purine Hydroxylase X," which catalyzes the hydroxylation of the purine ring system. In its native state, this compound exhibits a basal level of fluorescence. Upon enzymatic conversion to a hydroxylated product, a significant enhancement in fluorescence intensity is observed. This "turn-on" response is attributed to the alteration of the electronic structure of the 8-azapurine core, potentially favoring a more fluorescent tautomeric form or a species with a higher quantum yield.

The proposed enzymatic reaction is as follows:

G cluster_0 Enzymatic Reaction Substrate This compound (Low Fluorescence) Product Hydroxylated Product (High Fluorescence) Substrate->Product Enzymatic Conversion Enzyme Purine Hydroxylase X Enzyme->Product Cofactor O2, NADPH Cofactor->Enzyme

Figure 1: Proposed enzymatic conversion of this compound.

Photophysical Properties of this compound

Based on the known properties of 8-azaxanthine derivatives, we can extrapolate the likely photophysical characteristics of this compound.

PropertyPredicted Value/RangeRationale
Excitation Maximum (λex) 280 - 320 nmBased on the UV absorption of 8-azaxanthine and its derivatives.[6]
Emission Maximum (λem) 380 - 450 nm8-azapurines typically exhibit fluorescence in the blue to green region of the spectrum.[7]
Quantum Yield (Φ) Low in native state, significantly higher upon hydroxylationThe core principle of the "turn-on" probe design. The enzymatic modification is hypothesized to enhance the fluorescence quantum yield. The quantum yield of some 8-azapurine ribosides can be as high as 0.9.[8]
Stokes Shift > 100 nmA large Stokes shift is characteristic of some 8-azaxanthines, which is advantageous for minimizing self-quenching and reducing background interference in fluorescence assays.[3]
Solvent Effects Fluorescence intensity and emission maximum may be sensitive to solvent polarity and pH.A common feature of 8-azapurines, which can be a consideration in buffer selection for assays.[1]

Table 1: Predicted Photophysical Properties of this compound.

Detailed Application Protocol: Assay for Purine Hydroxylase X Activity

This protocol provides a step-by-step guide for using this compound to measure the activity of a hypothetical "Purine Hydroxylase X" in a 96-well plate format.

Materials and Reagents
  • This compound (synthesis required, or custom synthesis)

  • Purified or recombinant "Purine Hydroxylase X" enzyme

  • NADPH

  • Bovine Serum Albumin (BSA)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4

  • Stop Solution: 1 M HCl

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve the synthesized compound in DMSO. Store at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a concentrated stock of "Purine Hydroxylase X" in a suitable buffer containing a cryoprotectant (e.g., glycerol). Store at -80°C.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in Assay Buffer. Prepare fresh daily.

  • Assay Buffer with BSA: Add BSA to the Assay Buffer to a final concentration of 0.1 mg/mL to prevent enzyme denaturation and non-specific binding.

Experimental Workflow

G cluster_workflow Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Probe, Enzyme, Buffer) Start->Prepare_Reagents Dispense_Probe Dispense Probe (this compound) to all wells Prepare_Reagents->Dispense_Probe Add_Inhibitor Add Test Compounds (or vehicle for control) Dispense_Probe->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add Enzyme Solution Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C (protected from light) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence (λex/λem) Stop_Reaction->Read_Fluorescence Analyze_Data Data Analysis Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the Purine Hydroxylase X assay.

Step-by-Step Protocol
  • Prepare the Assay Plate:

    • To each well of a 96-well plate, add the components in the order listed in Table 2.

    • Include appropriate controls:

      • No Enzyme Control: Replace the enzyme solution with Assay Buffer to determine the background fluorescence.

      • Positive Control: A known activator of the enzyme, if available.

      • Negative Control (Inhibitor): A known inhibitor of the enzyme, if available.

    ComponentVolume (µL) per wellFinal Concentration
    Assay Buffer with BSA50-
    This compound (100 µM working solution)1010 µM
    NADPH (1 mM working solution)10100 µM
    Test Compound or Vehicle (DMSO)5Varies
    "Purine Hydroxylase X"25Varies
    Total Volume 100

    Table 2: Assay Plate Setup.

  • Initiate the Reaction: Add the enzyme solution to all wells except the "No Enzyme Control" wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction: Add 50 µL of Stop Solution (1 M HCl) to each well.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for the hydroxylated product (e.g., λex = 320 nm, λem = 440 nm).

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the "No Enzyme Control" wells from all other wells.

  • Calculate Percent Inhibition (for inhibitor screening): % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Determine IC50 Values: For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Cellular Imaging Application: A Prospective Outlook

The intrinsic fluorescence of 8-azapurine derivatives also suggests their potential for live-cell imaging.[9] this compound could potentially be used to visualize the activity of purine-metabolizing enzymes within specific cellular compartments.

Hypothetical Cellular Imaging Protocol
  • Cell Culture: Plate cells of interest (e.g., a cell line overexpressing "Purine Hydroxylase X") on glass-bottom dishes.

  • Probe Loading: Incubate the cells with a low concentration of this compound (e.g., 1-10 µM) in a serum-free medium for 30-60 minutes.

  • Washing: Gently wash the cells with a fresh medium to remove excess probe.

  • Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with appropriate filters for the probe.

  • Data Interpretation: An increase in intracellular fluorescence over time or in response to a specific stimulus could indicate the activity of the target enzyme.

G cluster_imaging Cellular Imaging Workflow Cell_Culture Culture Cells on Glass-Bottom Dish Probe_Loading Incubate with This compound Cell_Culture->Probe_Loading Wash Wash Cells Probe_Loading->Wash Imaging Acquire Images with Fluorescence Microscope Wash->Imaging Analysis Analyze Fluorescence Intensity and Localization Imaging->Analysis

Figure 3: Hypothetical workflow for cellular imaging.

Troubleshooting and Considerations

  • Probe Solubility: this compound may have limited aqueous solubility. The use of DMSO as a co-solvent is recommended, but the final concentration should be kept low (<1%) to avoid effects on enzyme activity.

  • Photostability: The photostability of the probe should be evaluated, especially for time-lapse imaging experiments.

  • Specificity: The selectivity of the probe for the target enzyme over other cellular components should be validated using appropriate controls, such as enzyme inhibitors or knockout cell lines.

  • Inner Filter Effect: At high concentrations, the probe may exhibit self-quenching or the inner filter effect. It is important to work within a concentration range where the fluorescence signal is linear with the probe concentration.

Conclusion

While further research is needed to fully characterize the properties and applications of this compound, its 8-azapurine core structure holds significant promise for the development of novel fluorescent probes. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other 8-azapurine derivatives in a wide range of biochemical and cell-based assays.

References

  • Wierzchowski, J., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

  • Stachelek, P., et al. (2004). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biophysical Chemistry, 107(2), 149-166. [Link]

  • Belskaya, N. P., et al. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular Omics, 10(11), 2756-2774. [Link]

  • Kulik, K., et al. (2021). Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction: Variable Ribosylation Sites. Molecules, 26(11), 3326. [Link]

  • Eltyshev, A. K., et al. (2018). An effective and facile synthesis of new blue fluorophores on the basis of an 8-azapurine core. Organic & Biomolecular Chemistry, 16(48), 9420-9429. [Link]

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. International Journal of Molecular Sciences, 21(12), 4257. [Link]

  • Suntsova, P. O., et al. (2020). Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Organic & Biomolecular Chemistry, 18(30), 5827-5837. [Link]

  • Wierzchowski, J., et al. (2020). Rise and decay times of the fluorescence of the investigated... ResearchGate. [Link]

  • Wierzchowski, J., et al. (2021). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. [Link]

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. ResearchGate. [Link]

Sources

Application Notes and Protocols for Radioligand Binding Assays with 1,3-dimethyl-8-azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of radioligand binding assays utilizing 1,3-dimethyl-8-azaxanthin. This document offers detailed, step-by-step protocols for both saturation and competition binding assays, underpinned by the scientific rationale for each experimental choice.

Introduction to this compound and Radioligand Binding Assays

This compound is a xanthine derivative. Xanthines, such as caffeine and theophylline, are well-characterized antagonists of adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes.[1] Radioligand binding assays are a robust and sensitive gold standard technique in pharmacology for quantifying receptor-ligand interactions.[2] These assays employ a radioactively labeled ligand (radioligand) to measure its binding to a specific receptor, enabling the determination of key parameters like receptor density (Bmax) and ligand affinity (Kd).[3]

This guide will detail the use of a hypothetical tritiated form of our compound of interest, [³H]this compound, in radioligand binding assays targeting adenosine receptors. While the specific radiolabeling of this compound is not detailed in publicly available literature, the synthesis of radiolabeled xanthine derivatives is a well-established process.[4][5][6] The protocols provided herein are based on established methodologies for adenosine receptor binding assays and are designed to be broadly applicable.[7][8]

Core Principles of Radioligand Binding Assays

A successful radioligand binding assay hinges on several key principles. The binding should be saturable , indicating a finite number of specific binding sites, and reversible . The radioligand should exhibit high affinity and specificity for the target receptor to ensure a clear signal over background noise.[3]

A critical aspect of these assays is the differentiation between total binding , non-specific binding , and specific binding .[9]

  • Total binding is the total amount of radioligand bound to the receptor preparation.

  • Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as lipids, proteins, and the filter apparatus.[9] This is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[9]

  • Specific binding is the portion of the total binding that is displaceable by the competing ligand and represents the binding to the target receptor. It is calculated by subtracting non-specific binding from total binding.[9]

Experimental Workflows

Saturation Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from Adenosine Receptor-Expressing Cells Incubate Incubate Membranes with Radioligand (Total Binding) and with Radioligand + Excess Unlabeled Ligand (NSB) Membrane_Prep->Incubate Radioligand_Prep Prepare Serial Dilutions of [³H]this compound Radioligand_Prep->Incubate NSB_Prep Prepare Non-Specific Binding Control (e.g., Theophylline) NSB_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Plot Plot Specific Binding vs. Radioligand Concentration Count->Plot Analyze Non-linear Regression to Determine Kd and Bmax Plot->Analyze

Caption: Workflow for a saturation radioligand binding assay.

Competition Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from Adenosine Receptor-Expressing Cells Incubate Incubate Membranes with Radioligand and Varying Concentrations of Test Compound Membrane_Prep->Incubate Radioligand_Prep Prepare Fixed Concentration of [³H]this compound Radioligand_Prep->Incubate Competitor_Prep Prepare Serial Dilutions of Unlabeled Test Compound Competitor_Prep->Incubate NSB_Prep Prepare Non-Specific Binding Control NSB_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Plot Plot Specific Binding vs. Log[Test Compound] Count->Plot Analyze Non-linear Regression to Determine IC50 and Ki Plot->Analyze

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocols

Part 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of crude membrane fractions from cells recombinantly expressing the adenosine receptor of interest.

Materials:

  • Cultured cells expressing the target adenosine receptor (e.g., HEK293 or CHO cells).[8]

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Homogenizer (Dounce or Polytron).

  • High-speed refrigerated centrifuge.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a suitable volume of Assay Buffer (see below) or a storage buffer containing a cryoprotectant.

  • Determine the protein concentration of the membrane preparation.

  • Aliquot and store the membranes at -80°C until use.[10]

Part 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of [³H]this compound and the maximal number of binding sites (Bmax) in the membrane preparation.[11]

Materials:

  • Prepared cell membranes.

  • [³H]this compound (stock solution of known specific activity).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Unlabeled theophylline (for non-specific binding).[7][12]

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

ComponentTotal Binding WellsNon-Specific Binding Wells
Assay BufferTo final volumeTo final volume
Membrane Preparation20-50 µg protein20-50 µg protein
[³H]this compoundSerial dilutions (e.g., 0.1-50 nM)Serial dilutions (same as total)
Unlabeled Theophylline-1-10 mM
Final Volume 200 µL 200 µL

Procedure:

  • Set up the assay in a 96-well plate in triplicate for each concentration of the radioligand.

  • Add the components in the order listed in the table above.

  • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8]

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by several washes with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding for each radioligand concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot specific binding as a function of the radioligand concentration.

  • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.[13]

Part 3: Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the target receptor by measuring their ability to compete with a fixed concentration of [³H]this compound.[2]

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Protocol:

ComponentAssay Wells
Assay BufferTo final volume
Membrane Preparation20-50 µg protein
Unlabeled Test CompoundSerial dilutions (e.g., 10⁻¹⁰ to 10⁻⁵ M)
[³H]this compoundFixed concentration (at or near Kd)
Final Volume 200 µL

Procedure:

  • Set up the assay in a 96-well plate, including wells for total binding (no competitor) and non-specific binding (excess theophylline).

  • Add the components as listed in the table.

  • Incubate, filter, and count as described for the saturation binding assay.

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.

References

  • Eurofins DiscoverX. ChemiSCREEN™ A3 Adenosine Receptor Membrane Preparation. Eurofins Scientific. [Link]

  • Shainberg, A., et al. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Journal of Molecular and Cellular Cardiology.
  • Ciancetta, A., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • González-Ramos, S., et al. (2021). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. ResearchGate. [Link]

  • Lindemann, M., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals. [Link]

  • Groman, E.V., et al. (1980). Xanthine tracers and their preparation. INIS-IAEA. [Link]

  • Lindemann, M., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PubMed. [Link]

  • Corriden, R., et al. (2012). Adenosine A1 receptors heterodimerize with β1-and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling. Journal of Biological Chemistry. [Link]

  • Springer Nature. Results for "Saturation Binding". Springer Nature Experiments. [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology. [Link]

  • Boukraa, M. S., et al. (1995). Synthesis and purification of ¹³C labelled xanthine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • GraphPad. Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • van der Gracht, A. M. F., et al. (2020). Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels. RSC Medicinal Chemistry. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Ciruela, F. (2008). Adenosine Receptors and Membrane Microdomains. Journal of Molecular Signaling. [Link]

  • ResearchGate. How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment?. ResearchGate. [Link]

  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

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Application Notes and Protocols for Fluorescence Spectroscopy of 8-Azaxanthine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 8-Azaxanthine Derivatives as Versatile Fluorescent Probes

In the landscape of modern biological and medicinal chemistry, the demand for sensitive and specific molecular probes is ever-present. 8-Azaxanthine and its derivatives have emerged as a compelling class of fluorescent molecules due to their unique photophysical properties and structural analogy to endogenous purines.[1] These compounds often exhibit strong fluorescence in aqueous media, a characteristic that is highly advantageous for biological applications.[1] Their fluorescence is often exquisitely sensitive to the local microenvironment, including solvent polarity, pH, and binding events, making them powerful tools for interrogating biological systems.

The structural similarity of 8-azaxanthine derivatives to natural purines like xanthine and guanine allows them to act as substrates or inhibitors for various enzymes, providing a direct avenue for developing fluorescence-based assays for these targets.[2] This is particularly relevant in drug discovery, where high-throughput screening and detailed mechanistic studies are paramount.[3] This guide provides a comprehensive overview of the fluorescence spectroscopy techniques applicable to 8-azaxanthine derivatives, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.

Core Principles: Understanding the Fluorescence of 8-Azaxanthine Derivatives

The fluorescence of 8-azaxanthine derivatives is governed by their electronic structure and is significantly influenced by their immediate surroundings. A key phenomenon to consider is the potential for excited-state proton transfer (ESPT), which can lead to dual emission bands in certain solvents.[4][5] In aqueous solutions, typically a single emission band with a large Stokes shift is observed.[4][5] The Stokes shift, the difference between the absorption and emission maxima, is a critical parameter for minimizing self-absorption and background interference in fluorescence measurements.

The protonation state of the 8-azaxanthine core is a crucial determinant of its fluorescence. The pKa of 8-azaxanthine is approximately 4.8, meaning that at physiological pH, the anionic form is predominant.[1][6] Different tautomeric forms can also exist and contribute to the overall photophysical profile.[1][2] For instance, studies on N-substituted 8-azaguanines have shown that the fluorescence can originate from a minor tautomer.[2]

The following diagram illustrates the fundamental workflow for characterizing the fluorescence of an 8-azaxanthine derivative.

G cluster_prep Sample Preparation cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis & Characterization A Dissolve 8-Azaxanthine Derivative in Appropriate Solvent (e.g., DMSO stock) B Prepare Working Solutions in Assay Buffer (e.g., PBS, pH 7.4) A->B C Characterize Absorption Spectrum (UV-Vis Spectrophotometer) B->C D Determine Optimal Excitation Wavelength (λex) from Absorption Peak C->D Identifies λmax for excitation E Acquire Emission Spectrum by Scanning Wavelengths > λex D->E F Identify Emission Maximum (λem) E->F G Calculate Quantum Yield (ΦF) using a Standard (e.g., Quinine Sulfate) F->G Provides emission data for ΦF calculation H Measure Fluorescence Lifetime (τ) F->H Provides emission data for τ measurement I Investigate Environmental Sensitivity (pH, Solvent Polarity) G->I H->I

Caption: Workflow for Basic Photophysical Characterization.

Photophysical Properties of Selected 8-Azaxanthine Derivatives

The following table summarizes key photophysical parameters for 8-azaxanthine and some of its derivatives, providing a baseline for experimental design.

CompoundSolvent/ConditionExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Reference
8-AzaxanthineAcidified Aqueous~280~440--[4]
8-Methyl-8-azaxanthineD₂O, pH > 8~280~4400.6014[7]
8-AzaadenosineAqueous, pH 7--0.06-[2]
8-AzaguanosineAqueous, pH 7 (anionic form)--0.55-[2]
8-AzainosineAqueous, pH 7 (anionic form)--0.02-[2]

Note: Specific excitation and emission maxima can vary with instrumentation and environmental conditions. The provided data should be used as a starting point for optimization.

Detailed Application Protocols

Protocol 1: General Procedure for Measuring Fluorescence Spectra

This protocol outlines the fundamental steps for acquiring fluorescence emission spectra of 8-azaxanthine derivatives.

I. Materials and Reagents:

  • 8-Azaxanthine derivative of interest

  • High-purity solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))

  • Calibrated fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Precision micropipettes

II. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the 8-azaxanthine derivative in a suitable solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration that gives an absorbance of 0.05-0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.[8]

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Set the excitation wavelength to the absorbance maximum of the compound.

  • Blank Measurement: Fill a cuvette with the aqueous buffer alone and record a blank scan to subtract background fluorescence.

  • Sample Measurement:

    • Rinse the cuvette with the working solution before filling it.

    • Place the cuvette in the sample holder.

    • Acquire the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence emission (λem).

Protocol 2: Enzyme Activity Assay using an 8-Azaxanthine Derivative as a Fluorescent Substrate

This protocol provides a framework for monitoring enzyme activity where the enzymatic conversion of a weakly fluorescent 8-azaxanthine derivative leads to a highly fluorescent product. A notable application is in assays for purine nucleoside phosphorylase (PNP).[2]

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer and Enzyme Solution C Add Buffer, Enzyme, and Co-substrate to Microplate Wells A->C B Prepare Fluorescent Substrate (8-Azaxanthine Derivative) and Co-substrate (e.g., Ribose-1-phosphate) B->C D Initiate Reaction by Adding Fluorescent Substrate C->D Start of reaction E Incubate at Optimal Temperature D->E F Monitor Fluorescence Intensity Over Time at Product's λem E->F G Plot Fluorescence Intensity vs. Time F->G Time-course data H Calculate Initial Reaction Velocity (Slope of the Linear Phase) G->H I Determine Kinetic Parameters (Km, Vmax) by Varying Substrate Concentration H->I

Caption: Workflow for a Fluorescence-Based Enzyme Assay.

I. Materials and Reagents:

  • Enzyme of interest (e.g., Purine Nucleoside Phosphorylase)

  • 8-azapurine substrate (e.g., 8-azaguanine)[2]

  • Co-substrate (e.g., α-D-ribose 1-phosphate for PNP)[2]

  • Assay buffer (optimized for enzyme activity)

  • Microplate reader with fluorescence detection capabilities

  • Black, flat-bottom microplates (to minimize background fluorescence)

II. Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in the assay buffer. Determine the optimal concentrations for the enzyme and substrates through preliminary experiments.

  • Assay Protocol:

    • Pipette the assay buffer, enzyme solution, and co-substrate into the wells of the microplate.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the 8-azapurine substrate to each well.

  • Fluorescence Monitoring:

    • Immediately place the microplate in the reader.

    • Set the excitation and emission wavelengths appropriate for the fluorescent product.

    • Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • For each reaction, plot fluorescence intensity versus time.

    • The initial rate of the reaction is the slope of the linear portion of this curve.

    • These rates can be used to determine enzyme kinetics (e.g., Km, Vmax) or to screen for inhibitors.

Protocol 3: Investigating Drug-Protein Interactions

The sensitivity of 8-azaxanthine derivatives to their environment can be exploited to study their binding to target proteins.[9] Changes in fluorescence intensity, emission wavelength, or fluorescence polarization upon binding can provide quantitative information about the interaction. This protocol outlines a general approach for a binding study using fluorescence spectroscopy.[8]

I. Materials and Reagents:

  • Fluorescent 8-azaxanthine derivative (ligand)

  • Purified target protein

  • Titration buffer (ensure it does not interfere with fluorescence and maintains protein stability)

  • Fluorescence spectrophotometer

II. Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the fluorescent ligand and the target protein in the titration buffer.

    • Determine the concentration of the protein accurately (e.g., by measuring absorbance at 280 nm).

  • Fluorescence Titration:

    • Place a fixed concentration of the protein in a cuvette.

    • Record the initial fluorescence spectrum of the protein solution (to account for any intrinsic protein fluorescence).

    • Add small aliquots of the concentrated fluorescent ligand stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate (typically a few minutes).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of the ligand.

    • Fit the resulting binding curve to an appropriate binding model (e.g., single-site binding) to determine the dissociation constant (Kd).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in enzyme assays, control reactions lacking the enzyme or substrate should show no change in fluorescence. In binding studies, the saturation of the fluorescence signal at high ligand concentrations provides an internal validation of the binding event. It is crucial to perform appropriate controls in all experiments to ensure the observed fluorescence changes are specific to the process under investigation.

Conclusion

8-Azaxanthine derivatives represent a powerful and versatile class of fluorescent probes for a wide range of applications in research and drug development.[3][10] Their favorable photophysical properties, coupled with their structural similarity to endogenous purines, make them ideal candidates for developing sensitive and specific fluorescence-based assays. By understanding the core principles of their fluorescence and implementing robust experimental protocols, researchers can effectively harness the potential of these valuable molecular tools.

References

  • Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. Molecules. Available at: [Link].

  • Rise and decay times of the fluorescence of the investigated... | Download Scientific Diagram - ResearchGate. Available at: [Link].

  • Spectra of 8-methyl-8-azaxanthine: (a) spectrophotometric and fluorometric titration of fluorescence excitation at 285 nm - ResearchGate. Available at: [Link].

  • Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed. Available at: [Link].

  • (PDF) Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - ResearchGate. Available at: [Link].

  • Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PubMed. Available at: [Link].

  • Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PubMed Central. Available at: [Link].

  • New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation - DergiPark. Available at: [Link].

  • Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - NIH. Available at: [Link].

  • Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - NIH. Available at: [Link].

  • Basic photophysical properties of the phthalocyanines 8a, 8b and 9a, 9b measured in DMSO. - ResearchGate. Available at: [Link].

  • Photophysical Characterization and Biointeractions of NIR Squaraine Dyes for in Vitro and in Vivo Bioimaging - PubMed. Available at: [Link].

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Synthesis of 1,3-Dialkyl-8-Azaxanthine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of the 1,3-dialkyl-8-azaxanthine series, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. This document is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a strong foundation in scientific principles.

Introduction

The 8-azaxanthine scaffold, a bioisostere of the naturally occurring xanthine core, represents a privileged structure in medicinal chemistry.[1] The substitution of the carbon atom at the 8-position with a nitrogen atom significantly modulates the electronic and steric properties of the molecule, leading to altered pharmacological profiles. 1,3-Dialkyl-8-azaxanthine derivatives have been investigated for a variety of biological activities, making their efficient and reliable synthesis a key objective for many research programs.

This guide outlines a robust and widely employed synthetic strategy, commencing from readily available 1,3-dialkyl-6-aminouracils. The core of this strategy is a two-part process: the synthesis of a key intermediate, 1,3-dialkyl-5,6-diaminouracil, followed by the cyclization of this precursor to construct the desired 8-azaxanthine ring system.

Overall Synthetic Workflow

The synthesis of 1,3-dialkyl-8-azaxanthines can be conceptually divided into two main stages. The first stage involves the preparation of the crucial 1,3-dialkyl-5,6-diaminouracil intermediate. The second stage focuses on the cyclization of this intermediate to form the triazole ring of the 8-azaxanthine core.

Synthetic Workflow Start 1,3-Dialkyl-6-aminouracil Nitroso 1,3-Dialkyl-6-amino-5-nitrosouracil Start->Nitroso  Nitrosation (NaNO₂, H⁺) Diamino 1,3-Dialkyl-5,6-diaminouracil Nitroso->Diamino  Reduction (e.g., Na₂S₂O₄) Azaxanthine 1,3-Dialkyl-8-azaxanthine Diamino->Azaxanthine  Cyclization (e.g., NaNO₂, H⁺)

Caption: General workflow for the synthesis of 1,3-dialkyl-8-azaxanthines.

PART 1: Synthesis of the Key Intermediate: 1,3-Dialkyl-5,6-diaminouracil

The successful synthesis of the target 8-azaxanthines is critically dependent on the high-quality preparation of the 1,3-dialkyl-5,6-diaminouracil intermediate. This is typically achieved via a two-step sequence starting from the corresponding 1,3-dialkyl-6-aminouracil: nitrosation at the 5-position, followed by reduction of the nitroso group.

Protocol 1: Synthesis of 1,3-Dialkyl-6-amino-5-nitrosouracil

This protocol describes the C-nitrosation of a 1,3-dialkyl-6-aminouracil. This reaction is an electrophilic substitution on the electron-rich uracil ring. The electrophile is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a weak acid, typically acetic acid.[2][3] The reaction is generally rapid and results in the precipitation of the brightly colored nitroso derivative.

Materials:

  • 1,3-Dialkyl-6-aminouracil (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Water (deionized)

  • Ice bath

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend the 1,3-dialkyl-6-aminouracil in a mixture of water and glacial acetic acid. The volume of the solvent should be sufficient to create a stirrable slurry.

  • Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 15-30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to prevent the decomposition of nitrous acid.

  • Upon addition of the sodium nitrite, a brightly colored precipitate (typically red or purple) of the 5-nitroso derivative will form. The reaction mixture may become a thick slurry.[4]

  • Continue stirring the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum to a constant weight. The 1,3-dialkyl-6-amino-5-nitrosouracil is typically used in the next step without further purification.

Expert Insights & Causality:

  • Why use a weak acid like acetic acid? The use of a weak acid is critical for controlling the concentration of the nitrosonium ion. Strong acids can lead to an excessively high concentration of NO⁺, which can promote side reactions and decomposition of the product.[2]

  • Why is temperature control so important? Nitrous acid is unstable and decomposes at higher temperatures. Maintaining a low temperature ensures a steady supply of the nitrosating agent and minimizes the formation of byproducts.[2]

  • Trustworthiness: The formation of a brightly colored precipitate is a strong visual indicator of a successful reaction. The product can be characterized by IR spectroscopy (presence of a strong N=O stretching band) and NMR spectroscopy, although it is often carried forward directly due to its high purity after precipitation.

Protocol 2: Reduction of 1,3-Dialkyl-6-amino-5-nitrosouracil to 1,3-Dialkyl-5,6-diaminouracil

The reduction of the nitroso group to an amino group is the final step in the preparation of the key intermediate. A common and effective reducing agent for this transformation is sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄).[4][5] The reaction is typically clean and proceeds with a distinct color change from the bright color of the nitroso compound to a pale-colored suspension of the diaminouracil.

Materials:

  • 1,3-Dialkyl-6-amino-5-nitrosouracil (from Protocol 1) (1.0 eq)

  • Sodium Hydrosulfite (Na₂S₂O₄) (excess, typically 2-3 eq)

  • Water (deionized)

  • Heating mantle or water bath

Step-by-Step Procedure:

  • Suspend the crude 1,3-dialkyl-6-amino-5-nitrosouracil in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the suspension to 50-70 °C with stirring.

  • Add solid sodium hydrosulfite portion-wise to the heated suspension. The addition should be done carefully as the reaction can be exothermic.

  • Continue adding the sodium hydrosulfite until the bright color of the nitroso compound is completely discharged, resulting in a pale tan or off-white suspension.[5]

  • After the color change is complete, continue to heat and stir the mixture for an additional 15-30 minutes to ensure complete reduction.

  • Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation of the product.

  • Collect the 1,3-dialkyl-5,6-diaminouracil by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum. The resulting 1,3-dialkyl-5,6-diaminouracil is often of sufficient purity for the subsequent cyclization step. If necessary, it can be recrystallized.

Expert Insights & Causality:

  • Why use sodium hydrosulfite? Sodium hydrosulfite is a powerful yet selective reducing agent for nitroso groups. It is readily available, inexpensive, and the workup is straightforward as the byproducts are water-soluble inorganic salts.

  • Why is the color change a reliable indicator? The chromophore of the 5-nitroso group is destroyed upon reduction to the amino group, leading to a distinct and easily observable color change, which serves as a reliable indicator of reaction completion.

  • Trustworthiness: The purity of the 1,3-dialkyl-5,6-diaminouracil can be assessed by its melting point and by spectroscopic methods such as ¹H NMR, which should show the appearance of a new signal for the 5-amino protons.

PART 2: Cyclization to the 1,3-Dialkyl-8-Azaxanthine Core

With the 1,3-dialkyl-5,6-diaminouracil in hand, the final step is the construction of the triazole ring to yield the 8-azaxanthine. The choice of cyclizing agent determines the substitution pattern of the final product.

Protocol 3: Synthesis of Unsubstituted 1,3-Dialkyl-8-azaxanthines

The most direct route to the parent 1,3-dialkyl-8-azaxanthine ring system involves the reaction of the 5,6-diaminouracil intermediate with nitrous acid.[6] In this reaction, the two adjacent amino groups are diazotized and cyclize to form the stable 1,2,3-triazole ring.

Materials:

  • 1,3-Dialkyl-5,6-diaminouracil (from Protocol 2) (1.0 eq)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Water (deionized)

  • Ice bath

Step-by-Step Procedure:

  • Dissolve or suspend the 1,3-dialkyl-5,6-diaminouracil in an aqueous acidic solution (e.g., dilute HCl or acetic acid) in a round-bottom flask with stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled mixture. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, and then let it warm to room temperature and stir for an additional period (e.g., overnight).

  • The product, 1,3-dialkyl-8-azaxanthine, will often precipitate from the reaction mixture.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water, ethanol, or a mixture thereof) to obtain the purified 1,3-dialkyl-8-azaxanthine.

Mechanistic Rationale: The reaction proceeds through the formation of a mono-diazonium salt at one of the amino groups, which is then attacked intramolecularly by the neighboring amino group to form the triazole ring.

Cyclization Mechanism Diamino 1,3-Dialkyl-5,6-diaminouracil Diazonium Mono-diazonium intermediate Diamino->Diazonium  NaNO₂, H⁺   Azaxanthine 1,3-Dialkyl-8-azaxanthine Diazonium->Azaxanthine  Intramolecular  cyclization  

Caption: Simplified mechanism for the formation of the 8-azaxanthine ring.

Trustworthiness: The purity of the final product should be confirmed by melting point determination, which should be sharp. Further characterization by ¹H and ¹³C NMR, as well as mass spectrometry, will confirm the structure. For example, the ¹³C NMR spectrum of 8-azaxanthine itself shows characteristic shifts for the carbonyl carbons and the carbons of the pyrimidine and triazole rings.[7]

Strategies for C8-Substituted 1,3-Dialkyl-8-azaxanthines

While the nitrous acid method yields the unsubstituted 8-azaxanthine, the synthesis of C8-substituted analogues, which are often of greater interest for structure-activity relationship studies, requires a different approach. These methods are analogous to the well-established Traube purine synthesis for xanthine derivatives.[8]

Conceptual Approach: The general strategy involves reacting the 1,3-dialkyl-5,6-diaminouracil with a reagent that provides the C8-carbon and its substituent.

C8-Substitution cluster_1 Two-step cluster_2 One-pot Diamino 1,3-Dialkyl-5,6-diaminouracil Amide Intermediate Amide Diamino->Amide C8_Azaxanthine 8-R-1,3-Dialkyl-8-azaxanthine Diamino->C8_Azaxanthine Diamino->C8_Azaxanthine CarboxylicAcid R-COOH CarboxylicAcid->Amide  Coupling agent   Orthoester RC(OR')₃ Orthoester->C8_Azaxanthine  Acid catalyst, heat   Aldehyde R-CHO Aldehyde->C8_Azaxanthine  Oxidative cyclization   Amide->C8_Azaxanthine  Cyclization (e.g., heat, base)  

Caption: Strategies for the synthesis of C8-substituted 8-azaxanthines.

1. Reaction with Carboxylic Acids: The diaminouracil can be acylated at the 5-amino group with a carboxylic acid in the presence of a coupling agent (e.g., EDC, DCC) to form a 5-carboxamido intermediate.[8] Subsequent cyclization, often under basic or thermal conditions, yields the 8-substituted xanthine. This two-step approach is highly versatile as a wide variety of carboxylic acids are commercially available.

2. Reaction with Orthoesters: A one-pot method involves the reaction of the diaminouracil with an orthoester, such as triethyl orthoformate (for an unsubstituted C8) or other trialkyl orthoesters (for C8-alkyl or -aryl substituted derivatives).[9] This reaction is typically carried out under acidic catalysis and heating, and it proceeds via the formation of an intermediate that cyclizes to the final product.

3. Reaction with Aldehydes: Condensation of the diaminouracil with an aldehyde forms a Schiff base intermediate. Oxidative cyclization of this intermediate can then lead to the 8-substituted xanthine.[8]

Data Summary and Characterization

The following table provides representative physical data for a related xanthine compound, which can serve as a benchmark for characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,3-Dipropyl-8-cyclopentylxanthineC₁₆H₂₄N₄O₂304.39~195-198[4][6]

Note: The melting point of 1,3-dipropyl-8-cyclopentylxanthine exists in two polymorphic forms.[4][6]

References

  • Hirota, K., Sugiyama, T., Kitade, Y., Senda, S., & Maki, Y. (1984). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 583-588. [Link]

  • McPherson, T. P., & Pinal, R. (2010). Physical characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). AAPS PharmSciTech, 11(2), 746–753. [Link]

  • PrepChem. (2023). Synthesis of 1,3-Dipropyl-8-(norbornan-2-yl)xanthine. [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]

  • Sherman, W. R., & Taylor, E. C., Jr. (1963). Diaminouracil Hydrochloride. Organic Syntheses, 33, 15. [Link]

  • Hayallah, A. M., Sandoval-Ramírez, J., Reith, U., Schobert, U., Preiss, B., Schumacher, B., Daly, J. W., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 734. [Link]

  • Blicke, F. F., & Godt, H. C., Jr. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(15), 3803–3805. [Link]

  • Orru, R. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • PrepChem. (2023). Synthesis of 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione. [Link]

  • Franchetti, P., Grifantini, M., Cappellacci, L., & Barzi, A. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 37(18), 2970–2975.
  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
  • ResearchGate. (n.d.). Synthesis of 8-(phenoxymethyl)-xanthine derivatives from 1,3-dialkyl-5,6-diaminouracil. [Link]

  • Mekheimer, R. A., Hameed, A. M., & Sadek, K. U. (2018). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC advances, 8(52), 29591–29623. [Link]

  • SpectraBase. (n.d.). 8-Azaxanthine. [Link]

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Application Note: High-Throughput Screening for Acetylcholinesterase Inhibitors Using 1,3-Dimethyl-8-Azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid and efficient evaluation of large compound libraries to identify novel therapeutic candidates.[1] A critical component of successful HTS campaigns is the availability of robust and sensitive assay technologies, with fluorescence-based assays being particularly prominent due to their high sensitivity and amenability to automation.[2][3] This application note provides a comprehensive guide to the principles and protocols for a fluorescence polarization (FP) based HTS assay to identify inhibitors of acetylcholinesterase (AChE), a key enzyme in the central nervous system and a therapeutic target for conditions such as Alzheimer's disease.[4][5]

Disclaimer: The compound 1,3-dimethyl-8-azaxanthin is not widely documented in scientific literature. Therefore, this application note will utilize the well-characterized xanthophyll, astaxanthin, as a representative fluorescent probe to illustrate the principles and methodologies. The protocols and data presented are analogous to those that would be employed for a fluorescent probe with similar spectral and binding properties.

Astaxanthin, a naturally occurring carotenoid, possesses a unique molecular structure with conjugated double bonds that impart it with fluorescent properties and the ability to interact with various biomolecules.[6][7] Its documented interaction with acetylcholinesterase makes it a suitable candidate for development as a fluorescent probe in a competitive binding assay.[8]

Assay Principle: Fluorescence Polarization

Fluorescence polarization is a powerful technique for studying molecular interactions in a homogenous format, making it ideal for HTS.[9] The principle of this assay is based on the differential rotation of a fluorescent molecule in solution, which is dependent on its molecular volume.

  • Low Molecular Volume (Unbound Probe): When the fluorescent probe (this compound, represented by astaxanthin) is free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. This results in a low fluorescence polarization value.

  • High Molecular Volume (Bound Probe): When the fluorescent probe binds to a much larger molecule, such as the acetylcholinesterase enzyme, its tumbling is significantly slowed. Excitation with polarized light now results in the emission of light that remains largely polarized. This leads to a high fluorescence polarization value.

  • Competitive Inhibition: In the presence of a compound that competes with the fluorescent probe for binding to the acetylcholinesterase active site, the probe is displaced. The displaced probe is once again free in solution and tumbles rapidly, leading to a decrease in the fluorescence polarization signal. This decrease in polarization is directly proportional to the inhibitory activity of the test compound.

Below is a diagram illustrating the principle of the fluorescence polarization-based competitive binding assay.

cluster_0 Low FP Signal cluster_1 High FP Signal cluster_2 Competitive Displacement Free Probe This compound (Probe) Fast Tumbling Emission_Low Depolarized Emission Light Free Probe->Emission_Low Excitation Polarized Excitation Light Excitation->Free Probe Bound_Complex AChE-Probe Complex Slow Tumbling Emission_High Polarized Emission Light Bound_Complex->Emission_High AChE AChE Probe_Bound Probe Excitation2 Polarized Excitation Light Excitation2->Bound_Complex Displacement_Reaction AChE-Probe Complex + Inhibitor Displaced Probe + AChE-Inhibitor Complex Inhibitor Inhibitor Displaced_Probe Free Probe AChE_Inhibited AChE-Inhibitor

Caption: Principle of the Fluorescence Polarization Assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Human Recombinant Acetylcholinesterase (AChE)Sigma-AldrichC1682-80°C
This compound (Astaxanthin)Cayman Chemical10006939-20°C
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)Thermo Fisher-4°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650RT
384-well, black, flat-bottom platesCorning3571RT
Galantamine (Positive Control Inhibitor)Sigma-AldrichG1660-20°C

Experimental Protocols

Protocol 1: Reagent Preparation
  • AChE Stock Solution (1 mg/mL): Reconstitute lyophilized human recombinant AChE in sterile, nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound (Probe) Stock Solution (10 mM): Dissolve the probe in 100% DMSO to a final concentration of 10 mM. Store in amber vials at -20°C.

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.0. Filter sterilize and store at 4°C.

  • Positive Control Stock Solution (10 mM Galantamine): Dissolve galantamine in 100% DMSO to a final concentration of 10 mM. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare working solutions of AChE and the probe in Assay Buffer. The final concentrations will need to be optimized as described in Protocol 2.

Protocol 2: Assay Optimization

To ensure a robust and sensitive assay, it is crucial to optimize the concentrations of both the AChE and the fluorescent probe.

  • Probe Concentration Optimization:

    • Prepare a serial dilution of the probe in Assay Buffer.

    • In a 384-well plate, add the probe dilutions.

    • Measure the fluorescence intensity and polarization at the appropriate excitation and emission wavelengths for the azaxanthin probe (for astaxanthin, excitation is ~470 nm and emission is ~570 nm).

    • Select a probe concentration that gives a stable and sufficient fluorescence signal, typically in the low nanomolar range.

  • AChE Titration:

    • Using the optimized probe concentration, perform a serial dilution of AChE in Assay Buffer.

    • Add the AChE dilutions to wells containing the optimized concentration of the probe.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization.

    • Plot the FP signal as a function of AChE concentration and determine the EC50 value (the concentration of AChE that results in 50% of the maximum FP signal). For the HTS assay, use an AChE concentration that gives approximately 80% of the maximum FP signal (EC80).

Protocol 3: High-Throughput Screening Workflow

The following workflow is designed for a 384-well plate format.

start Start HTS dispense_compounds Dispense Test Compounds (e.g., 50 nL in DMSO) start->dispense_compounds dispense_AChE Add AChE Solution (e.g., 10 µL) dispense_compounds->dispense_AChE incubate1 Incubate (15 min, RT) dispense_AChE->incubate1 dispense_probe Add Probe Solution (e.g., 10 µL) incubate1->dispense_probe incubate2 Incubate (30 min, RT, dark) dispense_probe->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze_data Data Analysis (Z', % Inhibition) read_plate->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow Diagram.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each test compound from the library plates to the 384-well assay plates. Also include wells for positive (e.g., galantamine) and negative (DMSO vehicle) controls.

  • AChE Addition: Add 10 µL of the optimized AChE working solution to all wells of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Probe Addition: Add 10 µL of the optimized this compound working solution to all wells.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the azaxanthin probe.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable
Hit Identification

The percent inhibition for each test compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min))

Where:

  • FP_sample = Fluorescence polarization of the test compound well

  • FP_min = Average fluorescence polarization of the positive control wells

  • FP_max = Average fluorescence polarization of the negative control wells

A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls, or a fixed value like 50%).

Dose-Response Analysis for Hits

Compounds identified as hits in the primary screen should be further characterized by generating dose-response curves to determine their potency (IC50 value).

  • Prepare a serial dilution of the hit compound.

  • Perform the HTS assay as described above with the different concentrations of the hit compound.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Summary of Assay Parameters

ParameterRecommended Value
Plate Format384-well, black, flat-bottom
Final Assay Volume20 µL
Probe ConcentrationOptimized (typically low nM range)
AChE ConcentrationOptimized (EC80)
Incubation Times15 min (compound + AChE), 30 min (with probe)
Incubation TemperatureRoom Temperature
Detection MethodFluorescence Polarization
Excitation/Emission~470 nm / ~570 nm (for astaxanthin)
Positive ControlGalantamine
Negative ControlDMSO

References

  • Gainche, M., et al. (2023). Fluorescent probe for the detection of acetylcholinesterase inhibitors using high performance thin layer chromatography effect-directed assay in complex matrices. Journal of Chromatography A, 1708, 464330. [Link]

  • Jameson, D. M., & Mocz, G. (2005). Fluorescence polarization/anisotropy in high-throughput screening: a review. Methods in Molecular Biology, 305, 339-355.
  • Khadem, S., et al. (2024). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Analytical Biochemistry, 685, 115421. [Link]

  • Cheng, J., & Li, X. (2022). Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening. Current Medicinal Chemistry, 29(10), 1739-1756. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Hanczyc, P., et al. (2020). Structures of Astaxanthin and Their Consequences for Therapeutic Application. Antioxidants, 9(7), 638. [Link]

  • Farao, C., et al. (2022). Simultaneous Inhibitory Effects of All-Trans Astaxanthin on Acetylcholinesterase and Oxidative Stress. Marine Drugs, 20(11), 698. [Link]

  • PubChem. Astaxanthin. [Link]

  • Wikipedia. Astaxanthin. [Link]

  • Ambati, R. R., et al. (2014). Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review. Marine Drugs, 12(1), 128-152. [Link]

  • Han, D., et al. (2023). Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties. Antioxidants, 12(3), 728. [Link]

  • Nishino, H., et al. (2023). Astaxanthin: Past, Present, and Future. Marine Drugs, 21(10), 516. [Link]

  • Burdeos, G. C., et al. (2021). A Simple and Efficient Method for the Partial Synthesis of Pure (3R,3'S)-Astaxanthin from (3R,3'R,6'R)-Lutein and Lutein Esters via (3R,3'S)-Zeaxanthin and Theoretical Study of Their Formation Mechanisms. Molecules, 24(7), 1424. [Link]

  • Li, Q., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Journal of Analysis and Testing, 2(3), 227-238. [Link]

Sources

Measuring the Fluorescence Quantum Yield of 8-Azaxanthines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Azaxanthines and Their Luminescence

8-Azaxanthines, a class of heterocyclic compounds, are of increasing interest in biomedical research and drug development due to their structural similarity to endogenous purines. This similarity allows them to function as fluorescent probes for enzymatic assays and as potential therapeutic agents.[1][2] A critical parameter for characterizing these molecules is their fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed light into emitted fluorescence.[3][4][5] An accurate determination of Φf is paramount for applications ranging from high-throughput screening to cellular imaging, as it directly impacts signal strength and sensitivity.

This guide provides a comprehensive overview of the methodologies for accurately measuring the fluorescence quantum yield of 8-azaxanthines. We will delve into the theoretical underpinnings, present detailed step-by-step protocols for both relative and absolute measurement techniques, and address the unique photophysical properties of 8-azaxanthines that require special consideration.

Theoretical Framework: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6][7][8]

Φf = (Number of photons emitted) / (Number of photons absorbed)

This value, ranging from 0 to 1, represents the probability that an excited molecule will return to its ground state via fluorescence emission rather than through non-radiative pathways such as internal conversion, intersystem crossing, or quenching.[7][9][10]

The fluorescence quantum yield can be expressed in terms of the rate constants for these de-excitation processes:

Φf = kf / (kf + knr)

where:

  • kf is the rate constant for fluorescence.

  • knr is the sum of the rate constants for all non-radiative decay processes.

Unique Photophysical Characteristics of 8-Azaxanthines

8-Azaxanthines exhibit complex photophysical behavior that must be considered when measuring their fluorescence quantum yield. A key feature is the potential for excited-state proton transfer (ESPT) , which can lead to dual fluorescence emission and an unusually large Stokes shift (the separation between the absorption and emission maxima).[1][11] For instance, 8-azaxanthine itself can exist in different tautomeric forms, and upon excitation, a proton can be transferred, leading to emission from a different species than the one that was initially excited.[1][2] This can manifest as two distinct emission bands. When measuring the quantum yield, it is crucial to integrate the entire fluorescence emission spectrum, encompassing all emission bands, to obtain an accurate value.

Furthermore, the fluorescence of 8-azaxanthines can be highly sensitive to the solvent environment, including polarity and pH.[1][12] Therefore, it is essential to perform measurements under well-defined and relevant experimental conditions.

Methods for Measuring Fluorescence Quantum Yield

There are two primary methods for determining the fluorescence quantum yield: the relative method and the absolute method.

The Relative Method (Comparative Method)

The relative method is the more common approach and involves comparing the fluorescence of the sample of interest (the "unknown") to that of a well-characterized fluorescence standard with a known quantum yield.[3][9][13][14]

The underlying principle is that if the unknown and standard solutions have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[9][14] The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

The equation for calculating the relative quantum yield is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²)

where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

Protocol 1: Relative Fluorescence Quantum Yield Measurement of 8-Azaxanthines

This protocol outlines the steps for determining the fluorescence quantum yield of an 8-azaxanthine derivative using a reference standard.

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Spectroscopic grade solvent (e.g., ethanol, phosphate buffer).

  • 8-Azaxanthine sample.

  • Fluorescence standard with a known quantum yield (see Table 1).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_standard Prepare a series of dilutions of the standard. measure_abs_standard Measure the absorbance spectra of the standard solutions. prep_standard->measure_abs_standard prep_sample Prepare a series of dilutions of the 8-azaxanthine sample. measure_abs_sample Measure the absorbance spectra of the 8-azaxanthine solutions. prep_sample->measure_abs_sample select_excitation Select an excitation wavelength where both sample and standard absorb. measure_abs_standard->select_excitation measure_abs_sample->select_excitation check_absorbance Ensure absorbance at λex is < 0.1 to avoid inner filter effects. select_excitation->check_absorbance measure_fluor_standard Record the corrected fluorescence spectra of the standard solutions. check_absorbance->measure_fluor_standard measure_fluor_sample Record the corrected fluorescence spectra of the 8-azaxanthine solutions. check_absorbance->measure_fluor_sample integrate_spectra Integrate the area under the entire fluorescence emission curve for each solution. measure_fluor_standard->integrate_spectra measure_fluor_sample->integrate_spectra plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard. integrate_spectra->plot_data calculate_gradient Determine the gradient (slope) of each plot. plot_data->calculate_gradient calculate_qy Calculate the quantum yield of the 8-azaxanthine using the comparative formula. calculate_gradient->calculate_qy

Workflow for relative quantum yield measurement.

Step-by-Step Procedure:

  • Selection of a Suitable Standard: Choose a fluorescence standard that has an absorption spectrum overlapping with that of your 8-azaxanthine derivative and, if possible, emits in a similar spectral region.[14] The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.

    Standard Solvent Quantum Yield (Φf) Emission Range (nm)
    Quinine Sulfate0.1 M H₂SO₄0.54400-550
    Fluorescein0.1 M NaOH0.95500-600
    Rhodamine 6GEthanol0.95550-650
    Rhodamine 101Ethanol1.00600-650
    Table 1: Common Fluorescence Quantum Yield Standards.[9][13]
  • Preparation of Solutions:

    • Prepare a stock solution of the 8-azaxanthine sample and the chosen standard in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of the solvent (as a blank), and all the prepared solutions.

    • Select an appropriate excitation wavelength (λex) where both the sample and the standard exhibit significant absorbance.

    • The absorbance of all solutions at the chosen λex should be kept below 0.1 to minimize inner filter effects.[9][13][14][15]

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the chosen λex.

    • Record the corrected fluorescence emission spectrum for each solution. Ensure that the entire emission profile, including any secondary peaks due to ESPT in the 8-azaxanthine, is captured.

    • Measure the fluorescence spectrum of a solvent blank and subtract it from the sample and standard spectra.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the 8-azaxanthine and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at λex.

    • Determine the slope (gradient, Grad) of the linear fit for both plots.

    • Calculate the quantum yield of the 8-azaxanthine sample using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

The Absolute Method

The absolute method for measuring fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.[3][6][8][16][17] An integrating sphere is a hollow spherical cavity with a highly reflective, diffuse inner coating that collects all the light emitted from the sample, regardless of its spatial distribution.

Protocol 2: Absolute Fluorescence Quantum Yield Measurement of 8-Azaxanthines

This protocol provides a general outline for the absolute quantum yield measurement using an integrating sphere. The specific operation will depend on the instrument manufacturer.

Materials:

  • Spectrofluorometer equipped with an integrating sphere accessory.

  • Quartz cuvette.

  • Spectroscopic grade solvent.

  • 8-Azaxanthine sample.

Experimental Workflow:

G cluster_setup Instrument Setup cluster_measurements Spectral Measurements cluster_analysis Data Analysis setup_instrument Configure the spectrofluorometer with the integrating sphere. measure_blank Measure the scattering spectrum of the solvent in the cuvette (blank). setup_instrument->measure_blank measure_sample Measure the emission and scattering spectrum of the 8-azaxanthine solution. measure_blank->measure_sample integrate_emission Integrate the area of the fluorescence emission peak. measure_sample->integrate_emission integrate_scattering Integrate the area of the scattered excitation light for both blank and sample. measure_sample->integrate_scattering calculate_qy Calculate the absolute quantum yield using the instrument's software or the appropriate formula. integrate_emission->calculate_qy integrate_scattering->calculate_qy

Workflow for absolute quantum yield measurement.

Step-by-Step Procedure:

  • Instrument Setup:

    • Install and align the integrating sphere in the spectrofluorometer according to the manufacturer's instructions.

    • Allow the light source to stabilize.

  • Measurement of the Excitation Profile (Blank):

    • Fill a cuvette with the spectroscopic grade solvent and place it in the sample holder within the integrating sphere.

    • Scan through the excitation wavelength region to measure the spectrum of the excitation light scattered by the solvent. This serves as the reference measurement (L_a).

  • Measurement of the Sample:

    • Place the cuvette containing the 8-azaxanthine solution in the integrating sphere.

    • Record the spectrum over a range that includes both the scattered excitation light and the full fluorescence emission of the 8-azaxanthine. This measurement gives the scattered light from the sample (L_c) and the sample's emission (E_c).

  • Data Analysis:

    • The instrument's software will typically perform the following calculations automatically.

    • The number of absorbed photons is proportional to the difference between the integrated intensity of the excitation profile of the blank and the sample: A = L_a - L_c.

    • The number of emitted photons is proportional to the integrated intensity of the sample's emission spectrum: E = E_c.

    • The absolute quantum yield is then calculated as:

      Φf = E / A

Troubleshooting and Best Practices

  • Inner Filter Effects: To avoid reabsorption of emitted light, always work with dilute solutions (absorbance < 0.1 at the excitation wavelength).[9][13][14][15]

  • Solvent Purity: Use high-purity, spectroscopic grade solvents to avoid contributions from fluorescent impurities.

  • Cuvette Cleanliness: Ensure cuvettes are scrupulously clean to prevent scattering and contamination.

  • Instrument Correction: Always use a spectrofluorometer that has been corrected for the wavelength-dependent response of the excitation source and detector.[3]

  • Cross-Validation: When possible, cross-validate the quantum yield of a new compound using different standards or methods to ensure accuracy.[9]

Conclusion

The accurate determination of the fluorescence quantum yield is a cornerstone of the photophysical characterization of 8-azaxanthines. By understanding the underlying principles and carefully following established protocols, researchers can obtain reliable and reproducible data. This, in turn, will facilitate the rational design of novel 8-azaxanthine-based probes and therapeutics with optimized fluorescence properties for a wide range of applications in science and medicine.

References

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Calculate fluorescence quantum yield. FluorTools.com. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2633-2661. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Quantum Yield of Fluorescence. Chemistry LibreTexts. [Link]

  • Melo, L. A., & de Mello, A. F. (2020). Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots. Methods in Molecular Biology, 2135, 37-51. [Link]

  • Quantum yield. Wikipedia. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]

  • References for Small Fluorescence Quantum Yields. Journal of Fluorescence, (2024). [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, (2023). [Link]

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. [Link]

  • Determination of Fluorescence Quantum Yields in Scattering Media. OUCI. [Link]

  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, (2013). [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

  • Rise and decay times of the fluorescence of the investigated... ResearchGate. [Link]

  • Spectra of 8-methyl-8-azaxanthine: (a) spectrophotometric and fluorometric titration of fluorescence excitation at 285 nm. ResearchGate. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]

  • Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/reemission correction. Physical Chemistry Chemical Physics, (2005). [Link]

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analytical methods for the quantification of 8-azaxanthine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-8AXQ01

Title: Quantitative Analysis of 8-Azaxanthine Compounds: Validated Methodologies using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methods for the quantification of 8-azaxanthine and its derivatives. As analogs of natural purines, 8-azaxanthines are of significant interest in medicinal chemistry and pharmacology. Accurate quantification is critical for pharmacokinetic studies, formulation analysis, and quality control. This document provides a deep dive into the principles, protocols, and validation of three key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction: The Analytical Imperative for 8-Azaxanthines

8-Azaxanthine is a purine analog characterized by the substitution of a carbon atom with a nitrogen atom at the 8-position of the xanthine ring system. This structural modification imparts unique chemical and biological properties, leading to the investigation of its derivatives as potential therapeutic agents, including antagonists of adenosine receptors. The development and quality control of such compounds necessitate precise and reliable analytical methods to measure their concentration in both bulk active pharmaceutical ingredients (APIs) and complex biological matrices.

The choice of analytical technique is governed by the specific requirements of the study, including required sensitivity, selectivity, sample matrix, and throughput. This guide presents three complementary methods, each suited for different applications.

  • UV-Vis Spectrophotometry: A simple, cost-effective method ideal for the quantification of pure 8-azaxanthine in bulk or simple formulations.

  • HPLC-UV: The workhorse of quality control labs, offering excellent selectivity and sensitivity for routine analysis in formulations and for monitoring reaction kinetics.[4][5]

  • LC-MS/MS: The gold standard for bioanalysis, providing unparalleled sensitivity and specificity for measuring picogram to nanogram levels of 8-azaxanthine and its metabolites in complex biological fluids like plasma and urine.[6]

The Foundation of Trust: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[2] All protocols described herein are built upon the validation framework established by the ICH Q2(R2) guideline.[2][3][7][8] Adherence to these principles ensures that the data generated is accurate, reproducible, and scientifically sound.

Key Validation Parameters:

ParameterDescriptionCausality and Importance
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[1][8]Ensures that the signal being measured comes only from the target 8-azaxanthine compound, preventing false positive results.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[1]Establishes the concentration range over which the method is accurate, allowing for the creation of a reliable calibration curve for quantification.
Accuracy The closeness of test results to the true value. Often expressed as percent recovery of a known added amount of analyte.[1]Confirms that the method is free from systematic errors or bias, ensuring the measured value reflects the true concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Demonstrates the method's consistency and reproducibility. Low variability (e.g., %RSD ≤ 2%) is critical for reliable batch release and stability studies.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the sensitivity threshold of the method, useful for impurity testing where the presence or absence of a compound is key.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Represents the lowest concentration that can be reliably measured. This is a critical parameter for pharmacokinetic studies where drug concentrations can be very low.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[7]Provides confidence that the method will perform consistently under normal laboratory variations, making it suitable for transfer between different labs or instruments.

General Workflow for Analysis

The journey from sample to result follows a structured path designed to ensure consistency and minimize error. This workflow is applicable across all described methodologies, with specific steps detailed in the subsequent protocols.

G cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase SampleReceipt Sample Receipt & Login StdPrep Standard & QC Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation (Dilution, Extraction) StdPrep->SamplePrep SysSuit System Suitability Test SamplePrep->SysSuit Load Samples Analysis Chromatographic / Spectrometric Analysis SysSuit->Analysis DataProc Data Processing & Integration Analysis->DataProc Raw Data Calc Concentration Calculation DataProc->Calc Report Final Report Generation Calc->Report

Caption: General analytical workflow from sample receipt to reporting.

Protocol 1: UV-Vis Spectrophotometry for Bulk Substance

This method is suitable for the rapid quantification of 8-azaxanthine in a non-complex matrix, such as a pure API or a simple solution, leveraging its intrinsic UV absorbance.

4.1. Principle

Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax) for 8-azaxanthine, which is approximately 280 nm in acidic aqueous solutions.[9]

4.2. Materials and Reagents

  • 8-Azaxanthine reference standard (≥98.0% purity)

  • Methanol (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Quartz cuvettes

  • Validated UV-Vis Spectrophotometer

4.3. Step-by-Step Protocol

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the 8-azaxanthine reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the primary stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with 0.1 N HCl to prepare a series of calibration standards. A typical range would be 2, 4, 6, 8, 10, and 12 µg/mL.

    • The diluent (0.1 N HCl) will serve as the blank.

  • Sample Preparation:

    • Accurately weigh a quantity of the bulk sample expected to contain 10 mg of 8-azaxanthine and prepare a 100 µg/mL solution in methanol.

    • Dilute this solution with 0.1 N HCl to fall within the calibrated range (e.g., a 1:10 dilution to yield a theoretical concentration of 10 µg/mL).

  • Spectrophotometric Analysis:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[10]

    • Perform a wavelength scan (200-400 nm) of a mid-range standard (e.g., 8 µg/mL) to confirm the λmax is at ~280 nm.[9]

    • Set the instrument to measure absorbance at the determined λmax.

    • Zero the instrument using the blank (0.1 N HCl).[10]

    • Measure the absorbance of each calibration standard and the prepared sample(s).

4.4. Data Analysis and Validation

  • Linearity: Plot a graph of absorbance versus concentration for the standards. The correlation coefficient (R²) should be ≥ 0.999.[11]

  • Quantification: Determine the concentration of the sample using the linear regression equation derived from the calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample solution. The percent recovery should be within 98-102%.

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)≤ 2.0%
LOD (µg/mL)~0.5 µg/mL (Method Dependent)
LOQ (µg/mL)~1.5 µg/mL (Method Dependent)

Protocol 2: HPLC-UV for Pharmaceutical Formulations

This reversed-phase HPLC method is designed for the accurate and specific quantification of 8-azaxanthine in pharmaceutical products like tablets or injections.

5.1. Principle

The method separates 8-azaxanthine from excipients and potential degradation products on a C18 reversed-phase column.[5][12] The separation is achieved using an isocratic mobile phase, and quantification is performed by comparing the peak area of the analyte to that of external standards at the UV λmax.

5.2. Materials and Reagents

  • 8-Azaxanthine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade or Milli-Q)

  • HPLC system with UV/PDA detector, pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

5.3. Step-by-Step Protocol

  • Mobile Phase Preparation (25 mM Phosphate Buffer pH 3.0 : Acetonitrile | 90:10 v/v):

    • Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Mix 900 mL of the buffer with 100 mL of acetonitrile. Degas the final mobile phase.

  • Standard and Sample Preparation:

    • Stock Solution (100 µg/mL): Prepare as described in Protocol 1, using the mobile phase as the diluent.

    • Calibration Standards: Serially dilute the stock solution with the mobile phase to create standards ranging from 1 to 50 µg/mL.

    • Sample Preparation (from Tablets):

      • Weigh and finely powder no fewer than 20 tablets.

      • Accurately weigh a portion of the powder equivalent to 10 mg of 8-azaxanthine into a 100 mL volumetric flask.

      • Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase25 mM Phosphate Buffer pH 3.0 : Acetonitrile (90:10)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength280 nm
Run Time10 minutes
  • Analysis Sequence:

    • Equilibrate the system for at least 30 minutes.

    • Perform 5 replicate injections of a mid-level standard to check for system suitability (%RSD of peak area and retention time should be < 2.0%).

    • Inject the blank, followed by the calibration standards, QC samples, and then the unknown samples.

5.4. Data Analysis and System Suitability

  • System Suitability: Ensure theoretical plates > 2000 and tailing factor < 2.0 for the 8-azaxanthine peak.

  • Quantification: Use the calibration curve (peak area vs. concentration) to calculate the concentration in the sample solutions. Adjust for the initial sample weight and dilutions to report the final amount per tablet.

Protocol 3: LC-MS/MS for Biological Matrices

This protocol provides a highly sensitive and selective method for quantifying 8-azaxanthine in biological fluids such as human plasma, which is essential for pharmacokinetic and metabolic studies.

6.1. Principle

After extraction from the biological matrix, the sample is analyzed by LC-MS/MS. The liquid chromatography system separates the analyte from matrix components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two levels of specificity: it selects the precursor ion (the molecular weight of 8-azaxanthine) and then detects a specific fragment ion, virtually eliminating interferences.

6.2. Sample Preparation: The Key to Success

Effective sample preparation is crucial to remove proteins and phospholipids that can interfere with the analysis and damage the instrument.[13][14] Solid Phase Extraction (SPE) is a powerful technique for this purpose.[15]

G start Plasma Sample (100 µL) + Internal Standard condition Condition SPE Cartridge (Methanol, then Water) load Load Sample onto Cartridge start->load Pre-treat condition->load wash1 Wash 1: Remove Salts (e.g., 5% Methanol in Water) load->wash1 wash2 Wash 2: Remove Lipids (e.g., 20% Methanol in Water) wash1->wash2 elute Elute 8-Azaxanthine (e.g., 90% Methanol) wash2->elute evap Evaporate to Dryness (Nitrogen Stream) elute->evap recon Reconstitute in Mobile Phase (100 µL) evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

6.3. Step-by-Step Protocol

  • Reagents and Materials:

    • 8-Azaxanthine reference standard and a stable isotope-labeled internal standard (SIL-IS), if available.

    • Methanol, Acetonitrile, Formic Acid (all LC-MS grade).

    • Mixed-mode or polymeric reversed-phase SPE cartridges.

    • Human plasma (blank).

  • Preparation of Standards and QCs:

    • Prepare stock solutions of 8-azaxanthine and the IS in methanol.

    • Spike blank plasma with working standard solutions to create a calibration curve (e.g., 0.1 - 100 ng/mL) and quality control samples (Low, Mid, High concentrations).[16][17]

  • Sample Extraction (SPE):

    • To 100 µL of plasma (standard, QC, or unknown), add 10 µL of IS working solution and vortex.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM TransitionsTo be determined empirically by infusing standard8-Azaxanthine: e.g., Q1: 154.1 -> Q3: 112.1IS: e.g., Q1: 158.1 -> Q3: 115.1
Collision EnergyTo be optimized
Dwell Time100 ms

6.4. Data Analysis

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • The method must be validated for matrix effects, recovery, and stability (freeze-thaw, short-term, long-term).[16][17]

Conclusion

The successful quantification of 8-azaxanthine compounds relies on selecting an analytical method that is fit for purpose. This guide provides validated, step-by-step protocols for three distinct and powerful techniques. UV-Vis spectrophotometry offers a simple solution for bulk analysis. HPLC-UV provides a robust platform for routine quality control in pharmaceutical manufacturing. Finally, LC-MS/MS delivers the ultimate sensitivity and specificity required for challenging bioanalytical applications. By adhering to the principles of method validation outlined herein, researchers can generate high-quality, reliable data to advance their drug development and scientific programs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • Elsevier. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available from: [Link]

  • PubMed. (1984). Analytical methods for quantitation of methylxanthines. Available from: [Link]

  • ResearchGate. (2011, September). Sample Treatment Based on Extraction Techniques in Biological Matrices. Available from: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]

  • Unidentified University Source. (n.d.). Experiment-8. UV-Vis.
  • ResearchGate. (n.d.). UV absorption and fluorescence spectra of the neutral forms of 8-azaxanthine. Available from: [Link]

  • ResearchGate. (2025, August 6). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available from: [Link]

  • Agilent. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Strontium. Available from: [Link]

  • Frontiers. (n.d.). Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues. Available from: [Link]

  • PubMed Central. (n.d.). Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues. Available from: [Link]

  • Zeitschrift für Naturforschung. (n.d.). Analysis and Identification of Astaxanthin and its Carotenoid Precursors... by High-Performance Liquid Chromatography. Available from: [Link]

  • National Institutes of Health. (2021, March 8). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites. Available from: [Link]

  • PubMed. (2022, January 20). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Bevital AS. (2012, December 13). High-throughput, low-volume, multianalyte quantification of plasma metabolites... using HPLC-MS/MS. Available from: [Link]

  • ResearchGate. (2005, April). Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. Available from: [Link]

  • Hygeia Journal for Drugs and Medicines. (2018, January). UV Spectrophotometric Method Development and Validation for Quantitative Estimation of Rutin. Available from: [Link]

  • ResearchGate. (n.d.). (A) Ultraviolet and visible spectrophotometry (UV-Vis) spectra of astaxanthin. Available from: [Link]

  • SciSpace. (n.d.). Development and validation of uv spectrophotometric estimation of ebastine in bulk and tablet dosage form using area under curve. Available from: [Link]

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Application Notes & Protocols: Characterizing 1,3-Dimethyl-8-Azaxanthin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The xanthine scaffold is a cornerstone in medicinal chemistry, with derivatives like caffeine and theophylline being household names. These purine alkaloids and their synthetic analogs are well-regarded for their diverse pharmacological activities, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs).[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1,3-dimethyl-8-azaxanthin, a specific xanthine derivative, using a suite of robust cell-based assays.

While specific literature on this compound is limited, its structural similarity to other 1,3-dimethylxanthine derivatives (like theophylline) provides a strong rationale for investigating its activity in similar biological contexts. This document outlines detailed protocols for assessing its potential as an adenosine receptor antagonist and for evaluating its general cellular effects. The methodologies are designed to be self-validating and provide a clear path from experimental setup to data interpretation.

Part 1: Foundational Assays for a Novel Xanthine Derivative

Before investigating specific mechanistic pathways, it is crucial to establish the fundamental cytotoxic profile of the test compound. This ensures that any observed effects in subsequent mechanistic assays are not simply a consequence of cell death.[4]

Cell Viability and Cytotoxicity Assessment

Scientific Rationale: The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window or optimal concentration range for subsequent, more specific assays. Assays like the MTT or Resazurin reduction assays are colorimetric or fluorometric methods that measure the metabolic activity of living cells, which is a reliable indicator of cell viability. A dose-response curve generated from this data is essential for determining the concentration of this compound that is non-toxic to the cell line of choice.

Experimental Protocol: Resazurin Reduction Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well, clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in complete culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only (e.g., 0.5% DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add 20 µL of Resazurin solution to each well according to the manufacturer's protocol.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[4]

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 20,000 cells/wellEnsures sub-confluent monolayer at the time of measurement, preventing contact inhibition from affecting metabolic rate.
Compound Concentration 1 nM - 100 µMA wide range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24 - 72 hoursAllows for assessment of both acute and chronic cytotoxicity.
Final DMSO % ≤ 0.5%High concentrations of DMSO can be independently cytotoxic.

Part 2: Mechanistic Assays - Adenosine Receptor Antagonism

Xanthine derivatives are classic antagonists of adenosine receptors (ARs), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.[3][6] The primary subtypes are A₁, A₂ₐ, A₂ₑ, and A₃. Antagonism of these receptors, particularly the A₁ and A₂ₐ subtypes, is a key mechanism for the stimulant effects of caffeine and theophylline.[3]

Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the A₂ₐ adenosine receptor, a common target for xanthine derivatives. Adenosine binding activates adenylyl cyclase (AC) via the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist like this compound would block this activation.

Adenosine_Signaling cluster_membrane Plasma Membrane A2A_Receptor A₂ₐ Receptor G_Protein Gαs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2A_Receptor Activates Xanthine This compound (Antagonist) Xanthine->A2A_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A₂ₐ Adenosine Receptor signaling and point of inhibition by a xanthine antagonist.

Functional Assay: cAMP Measurement

Scientific Rationale: A functional assay measures the downstream consequences of receptor binding. For A₂ₐ and A₂ₑ receptors, which couple to Gαs, activation leads to an increase in intracellular cAMP.[2] An antagonist will block this increase. Conversely, for A₁ and A₃ receptors, which couple to Gαi, activation inhibits adenylyl cyclase. An antagonist would therefore prevent this inhibition. This protocol focuses on the A₂ₐ receptor.

Experimental Protocol: HTRF or ELISA-based cAMP Assay

  • Cell Culture: Use a cell line endogenously expressing the adenosine receptor subtype of interest (e.g., HEK293-A₂ₐR) or a transiently transfected cell line.

  • Cell Seeding: Plate cells in a suitable 96-well or 384-well plate. Allow them to grow to ~90% confluency.

  • Assay Workflow Diagram:

    Caption: Workflow for a functional cAMP assay to detect adenosine receptor antagonism.

  • Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells for 15-30 minutes with varying concentrations of this compound. It is critical to include a phosphodiesterase (PDE) inhibitor like IBMX or rolipram in this step to prevent the degradation of cAMP, thereby amplifying the signal.[3]

  • Stimulation: Add a known adenosine receptor agonist (e.g., NECA - 5'-(N-Ethylcarboxamido)adenosine) at a concentration that elicits a sub-maximal response (EC₈₀). This allows for sensitive detection of antagonism.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA) following the manufacturer’s instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. The data should yield an inhibitory dose-response curve, from which the IC₅₀ can be calculated. This can be further converted to a Schild Kₑ value to determine the affinity of the antagonist.

ReagentTypical ConcentrationRationale
PDE Inhibitor (IBMX) 100 µMPrevents cAMP degradation, increasing the assay window.
Agonist (NECA) EC₈₀ (e.g., 100 nM)Provides a strong but not saturating signal, allowing for competitive antagonism to be observed.
Antagonist 1 nM - 100 µMTo determine the full inhibitory curve and calculate IC₅₀.

Part 3: Data Interpretation and Troubleshooting

  • High Cytotoxicity: If significant cell death is observed at concentrations where you expect to see receptor modulation, the observed effect may be an artifact. It is essential to only use non-toxic concentrations of this compound in mechanistic assays.

  • No Antagonist Activity: If no inhibition of the agonist response is observed, consider the following:

    • The compound may not be an antagonist at the tested receptor subtype.

    • The compound's solubility may be poor in the assay medium.

    • The compound may have been degraded.

  • Weak Potency: If the IC₅₀ is very high (e.g., > 10 µM), the compound is considered a weak antagonist. Structural modifications may be necessary to improve potency.

Conclusion

This application note provides a structured, scientifically-grounded framework for the initial characterization of this compound in cell-based assays. By first establishing a non-toxic concentration range and then proceeding to a robust functional assay for adenosine receptor antagonism, researchers can efficiently determine the pharmacological profile of this novel xanthine derivative. These protocols, rooted in the established activities of related compounds, offer a reliable starting point for uncovering the therapeutic potential of this compound.

References

  • Synthesis and biological evaluation of novel xanthine derivatives as potential apoptotic antitumor agents. (2019). PubMed. Available at: [Link]

  • Cell viability in H2O2 or xanthine treatment following taurine or hypotaurine pretreatment. ResearchGate. Available at: [Link]

  • Xanthine/Hypoxanthine Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • Xanthines as Adenosine Receptor Antagonists. (2011). PubMed Central, NIH. Available at: [Link]

  • Xanthine Derivatives as Antagonists at A1 and A2 Adenosine Receptors. (1985). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 8-Azaxanthines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-azaxanthine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic and purification challenges associated with this important class of heterocyclic compounds. As bioisosteres of natural purines, 8-azaxanthines are critical scaffolds in drug discovery, but their unique electronic properties and physical characteristics often present significant hurdles in the lab.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter. We will explore the causality behind common problems and provide validated, step-by-step protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges in working with 8-azaxanthines.

Q1: Why are 8-azaxanthines notoriously difficult to synthesize and purify?

A1: The challenges stem from the inherent chemical nature of the 8-azapurine core. The key factors are:

  • Electronic Properties: The introduction of a nitrogen atom at the 8-position significantly alters the electron density of the purine ring system. This makes the 8-azaxanthine nucleus more electron-deficient and acidic compared to its xanthine counterpart.[1] This increased acidity (pKa ≈ 4.8) can complicate reactions, particularly those involving bases or nucleophiles, and influences the compound's solubility.[1]

  • Poor Solubility: 8-azaxanthines are often crystalline, high-melting-point solids with limited solubility in common organic solvents. This is due to strong intermolecular hydrogen bonding and π-stacking interactions facilitated by the planar, polar heterocyclic system. Poor solubility complicates reaction monitoring, work-up procedures, and, most significantly, purification by chromatography or recrystallization.

  • Tautomerism: Like xanthines, 8-azaxanthines can exist in multiple tautomeric forms.[1] This can lead to mixtures of regioisomers during substitution reactions (e.g., N-alkylation), resulting in complex product mixtures that are difficult to separate.[3]

  • Ring-Opening/Side Reactions: The triazole portion of the 8-azaxanthine core can be susceptible to nucleophilic attack or rearrangement under harsh reaction conditions (e.g., strong acid/base, high temperatures), leading to undesired side products.

Q2: What is the most common synthetic route to 8-azaxanthines, and what are its main limitations?

A2: The most prevalent method is a variation of the Traube purine synthesis .[4][5][6] This approach typically involves the cyclization of a 4,5-diaminopyrimidine precursor. The general workflow is:

  • Start with a substituted 4-aminopyrimidine.

  • Introduce a nitroso group at the 5-position using nitrous acid (from NaNO₂).

  • Reduce the nitroso group to an amine, yielding a 4,5-diaminopyrimidine.

  • Cyclize the diamine with a one-carbon source to form the triazole ring.

The primary limitation lies in the cyclization step . This reaction can be sluggish, require harsh conditions (e.g., refluxing in formic acid or phosphorus oxychloride), and may suffer from low yields or incomplete conversion, especially with sterically hindered or electronically deactivated substrates.[4][7][8]

Part 2: Troubleshooting Guide - Synthesis

This section provides solutions to specific problems encountered during the synthesis of 8-azaxanthines.

Q3: My Traube cyclization reaction is giving a very low yield. How can I improve it?

A3: Low yield in the final cyclization is a classic problem. Before altering the core reaction, validate your starting material; ensure the 4,5-diaminopyrimidine is pure and completely dry, as these intermediates can be unstable and prone to oxidation. If the starting material is sound, consider the following strategies, starting with the mildest.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield Detected check_sm Verify Purity & Dryness of 4,5-Diaminopyrimidine start->check_sm analyze_crude Analyze Crude Mixture (LC-MS, NMR) check_sm->analyze_crude incomplete Incomplete Reaction: High % of Starting Material analyze_crude->incomplete side_products Side Products or Degradation Detected analyze_crude->side_products sol_temp Increase Reaction Temperature/Time incomplete->sol_temp Yes sol_conditions Use Milder Conditions (Lower Temp, Anhydrous Solvent) side_products->sol_conditions Yes sol_mw Use Microwave Irradiation (Reduces time, improves yield) sol_temp->sol_mw sol_reagent Change Cyclizing Reagent (e.g., Formic Acid -> Triethyl Orthoformate) sol_mw->sol_reagent end_node Optimized Yield sol_reagent->end_node sol_base If using base, switch to a non-nucleophilic base (e.g., DBU) sol_conditions->sol_base sol_base->end_node

Caption: Decision tree for troubleshooting low cyclization yield.

Detailed Explanation:

  • Microwave-Assisted Synthesis: This is often the most effective solution. Microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly improve yields by overcoming the activation energy barrier for cyclization under controlled conditions.[7]

  • Alternative Cyclizing Reagents: If formic acid is failing, consider milder and more efficient reagents. Triethyl orthoformate, often used with a catalytic amount of acid, can be effective. For the synthesis of 8-oxo or 8-thioxo derivatives, reagents like urea or potassium ethyl xanthate can be used for the cyclization step.[5]

  • Solvent Choice: The addition of a co-solvent like THF can sometimes be crucial, even in microwave-assisted reactions, by improving the solubility of intermediates and facilitating a more homogeneous reaction mixture.[7]

Q4: I am trying to N-alkylate my 8-azaxanthine, but I'm getting a mixture of N7 and N8 isomers. How can I achieve regioselectivity?

A4: This is a common regioselectivity challenge caused by the similar nucleophilicity of the triazole nitrogens. The outcome is highly dependent on the base, solvent, and the nature of the alkylating agent.

Controlling N-Alkylation Regioselectivity

ParameterCondition Favoring N7-AlkylationCondition Favoring N8-AlkylationRationale
Base Strong, non-nucleophilic bases (e.g., NaH, Cs₂CO₃)[3]Weaker bases (e.g., K₂CO₃) or phase-transfer conditions.Strong bases fully deprotonate the triazole ring, making the more sterically accessible N7 position the kinetically favored site for attack.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., Acetone, Acetonitrile)Polar aprotic solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive anion that attacks the kinetic position (N7).
Alkylating Agent Hard electrophiles (e.g., methyl sulfate)Softer, bulkier electrophiles (e.g., benzyl bromide)Steric hindrance from a bulky electrophile can disfavor attack at the N7 position, which is flanked by the pyrimidine ring, thereby favoring the N8 position.
Temperature Low Temperature (0 °C to RT)Higher Temperature (Reflux)Lower temperatures favor the kinetically controlled product (N7), while higher temperatures can allow for equilibration to the thermodynamically more stable product, which may be the N8 isomer in some cases.

Self-Validating Protocol: To confirm the regiochemistry of your product, use 2D NMR techniques. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the protons of your newly introduced alkyl group and the carbon atoms of the heterocyclic core. A correlation to the C4 and C5 carbons of the pyrimidine ring is indicative of N7 substitution, while a correlation to C5 is more consistent with N8 substitution.

Part 3: Troubleshooting Guide - Purification

This section focuses on overcoming the significant challenges associated with purifying 8-azaxanthine products.

Q5: My 8-azaxanthine product is insoluble in everything! How can I purify it?

A5: Extreme insolubility is the most frequent purification obstacle. A multi-step strategy is often required.

Purification Strategy for Poorly Soluble 8-Azaxanthines

G start Crude Insoluble Product trituration Step 1: Trituration/Washing start->trituration recrystallization Step 2: Recrystallization trituration->recrystallization trit_details Wash with sequential solvents: 1. Water (removes inorganic salts) 2. Methanol (removes polar organics) 3. Diethyl Ether (dries solid) trituration->trit_details chromatography Step 3: Chromatography recrystallization->chromatography recryst_details Attempt recrystallization from: - High-boiling polar solvents (DMF, DMSO, NMP) - Two-solvent systems (e.g., DMSO/Water) recrystallization->recryst_details chrom_details If still impure, use specialized chromatography: - Reverse-Phase HPLC with acidic modifier (TFA/Formic Acid) - Normal phase on silica with highly polar mobile phase (e.g., DCM/MeOH/NH4OH) chromatography->chrom_details final_product Pure Product chromatography->final_product

Caption: A sequential workflow for purifying highly insoluble 8-azaxanthines.

Detailed Protocols & Explanations:

  • Step 1: Trituration: This is a critical first pass. The goal is not to dissolve the product, but to dissolve the impurities. Suspend your crude solid in a solvent, stir vigorously (or sonicate), and then filter. Repeat with solvents of varying polarity. This simple physical grinding and washing process can dramatically improve purity by removing residual reagents and soluble byproducts.

  • Step 2: Recrystallization: Finding a suitable solvent is key and often requires screening.[9][10][11]

    • Single Solvent: Try high-boiling polar aprotic solvents like DMF, DMSO, or NMP. Dissolve the solid in a minimal amount of hot solvent, and allow it to cool very slowly. Slow cooling is essential for forming pure crystals.[10]

    • Two-Solvent System: This is often more effective.[12][13] Dissolve your compound in a minimal amount of a "good" hot solvent (like DMSO). Then, slowly add a "bad" solvent (an antisolvent, like water or isopropanol) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Q6: I can get my compound to dissolve, but it streaks badly on my silica gel column. What are my options?

A6: Streaking on silica gel is common for polar, acidic, nitrogen-containing heterocycles. It's caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification (Normal Phase):

    • Add a Base: Incorporate a small amount of a basic modifier into your mobile phase. A common system is Dichloromethane/Methanol with 0.5-1% Ammonium Hydroxide (NH₄OH). The ammonia will neutralize the acidic sites on the silica gel, leading to sharper peaks.

    • Add an Acid: If your compound is basic, adding a small amount of acetic or formic acid can protonate it, leading to more consistent interactions and better peak shape.

  • Switch to Reverse-Phase Chromatography: This is often the superior method for polar heterocycles.[14][15][16]

    • Stationary Phase: Use a C18 column.

    • Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol is typical.

    • Crucial Modifier: Add an acidic modifier to both the aqueous and organic phases. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is standard. This ensures that the acidic/basic functional groups on your molecule are consistently protonated, preventing peak tailing and improving resolution.[14][15]

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of Alberta.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (n.d.). Jack Westin.
  • Structure of 8-azaxanthine. (n.d.). ResearchGate.
  • Moro, S., et al. (1993). 8-Azaxanthine derivatives as antagonists of adenosine receptors.Journal of Medicinal Chemistry.
  • Grinevich, O. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.ResearchGate.
  • Votruba, I., et al. (1998). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity.Collection of Czechoslovak Chemical Communications.
  • Schronk, L. R., et al. (1985). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.Journal of Chromatographic Science.
  • Qvarnström, J., et al. (2007). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones.Beilstein Journal of Organic Chemistry.
  • Sharma, P., et al. (2022). Recent Advances in the Synthesis of Xanthines.Journal of Chemistry.
  • Grinevich, O. I., et al. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.R Discovery.
  • Synthesis. (n.d.). Science of Synthesis.
  • Sanyal, N. K., et al. (1988). Molecular basis of activity of 8-azapurines in transcription processes.Journal of Biosciences.
  • Traube Purine Synthesis. (n.d.). Scribd.
  • Traube purine synthesis. (n.d.). SlideShare.

Sources

Technical Support Center: Optimizing the Synthesis of 1,3-Dimethyl-8-azaxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1,3-dimethyl-8-azaxanthine. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Introduction

1,3-Dimethyl-8-azaxanthine, a potent xanthine derivative, is a molecule of significant interest in medicinal chemistry. Its synthesis, while achievable, can present challenges in achieving high yields and purity. This guide is designed to provide practical, experience-driven advice to navigate these complexities, ensuring reproducible and successful outcomes. The primary synthetic route involves the cyclization of 5,6-diamino-1,3-dimethyluracil, a process that is sensitive to various reaction parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,3-dimethyl-8-azaxanthine, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete Diazotization: The initial diazotization of the 5-amino group on the diaminouracil precursor is a critical step and can be inefficient if not performed under optimal conditions. 2. Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the triazole ring is sensitive to temperature and pH. 3. Degradation of Reactants or Product: The diazonium intermediate is often unstable at higher temperatures. The final product may also be susceptible to degradation under harsh workup conditions.[1] 4. Poor Quality of Starting Materials: Impurities in the 5,6-diamino-1,3-dimethyluracil can inhibit the reaction.[1]1. Optimize Diazotization:     - Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrosating agent (e.g., sodium nitrite) to prevent decomposition of the diazonium salt.[2]     - Acidic Conditions: Ensure a sufficiently acidic medium (e.g., using HCl or H2SO4) to facilitate the formation of nitrous acid. 2. Optimize Cyclization:     - Temperature: Gradually warm the reaction mixture after diazotization to promote cyclization. Monitor the reaction progress by TLC to determine the optimal temperature and time.     - pH Control: The pH of the reaction mixture can influence the rate of cyclization. Experiment with slight adjustments to the pH after the diazotization step. 3. Ensure Reagent Purity: Use freshly recrystallized 5,6-diamino-1,3-dimethyluracil. The purity of the starting material is crucial for high yields.[1]
Formation of Multiple Products (Impurity Spots on TLC) 1. Side Reactions of the Diazonium Intermediate: The diazonium salt can undergo side reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture. 2. Formation of Isomers: Incomplete cyclization or alternative cyclization pathways can lead to the formation of isomeric impurities.[1] 3. Oxidation of Starting Material: The diaminouracil precursor can be susceptible to oxidation, leading to colored impurities.1. Control Reaction Stoichiometry: Use a slight excess of the nitrosating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to side reactions. 2. Purification of the Intermediate: In some cases, isolation and purification of the intermediate 6-amino-1,3-dimethyl-5-nitrosouracil may be beneficial before proceeding to the reduction and cyclization steps.[3] 3. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the starting material.[1]
Difficulty in Product Isolation and Purification 1. Product Solubility: 1,3-Dimethyl-8-azaxanthine may have limited solubility in common organic solvents, making extraction and recrystallization challenging. 2. Co-eluting Impurities: Impurities with similar polarity to the product can make chromatographic purification difficult.1. Recrystallization: Experiment with a range of solvent systems for recrystallization. A mixture of a polar solvent (e.g., ethanol, methanol) and a non-polar solvent (e.g., diethyl ether, hexanes) is often effective. 2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate closely related impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 1,3-dimethyl-8-azaxanthine?

A1: The diazotization of the 5-amino group of 5,6-diamino-1,3-dimethyluracil is arguably the most critical step. This reaction forms an unstable diazonium salt intermediate that is prone to decomposition and side reactions.[2] Precise temperature control (0-5 °C) and careful, slow addition of the nitrosating agent are paramount for success.

Q2: Can I use microwave irradiation to improve the cyclization step?

A2: Yes, microwave-assisted synthesis can be a highly effective method for promoting the cyclization reaction. It often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5][6] However, optimization of the microwave parameters (temperature, time, and power) is necessary to avoid product degradation.

Q3: What are the expected spectroscopic characteristics of 1,3-dimethyl-8-azaxanthine?

  • ¹H NMR: Signals corresponding to the two N-methyl groups (around 3.2-3.8 ppm) and a signal for the N-H proton of the triazole ring (which may be broad and downfield).

  • ¹³C NMR: Resonances for the carbonyl carbons (typically in the range of 150-160 ppm), the carbons of the pyrimidine and triazole rings, and the N-methyl carbons (around 30-40 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 1,3-dimethyl-8-azaxanthine (C₆H₇N₅O₂), which is 181.15 g/mol .

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • NMR Spectroscopy: The absence of impurity peaks in the ¹H and ¹³C NMR spectra is a strong confirmation of purity.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Diamino-1,3-dimethyluracil (Precursor)

This two-step protocol is a reliable method for preparing the key intermediate.[3]

Step 1: Nitrosation of 6-Amino-1,3-dimethyluracil

  • Suspend 6-amino-1,3-dimethyluracil in water in a reaction vessel.

  • Add glacial acetic acid to the suspension.

  • Cool the mixture to approximately 10°C in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 20°C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Collect the resulting colored precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil by filtration and wash with cold water.

Step 2: Reduction of 6-Amino-1,3-dimethyl-5-nitrosouracil

  • Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil intermediate in water.

  • Heat the suspension to 70-80°C.

  • Slowly add a reducing agent, such as sodium dithionite, in portions until the color of the solution disappears.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated 5,6-diamino-1,3-dimethyluracil by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 1,3-Dimethyl-8-azaxanthine

This protocol describes the diazotization of the precursor followed by intramolecular cyclization.

  • Dissolve 5,6-diamino-1,3-dimethyluracil in a suitable acidic solution (e.g., dilute HCl or H₂SO₄) and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 30 minutes to ensure complete diazotization.

  • Gradually warm the reaction mixture to room temperature and then gently heat to 50-60°C to promote intramolecular cyclization. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway

Reaction_Pathway A 6-Amino-1,3-dimethyluracil B 6-Amino-1,3-dimethyl-5-nitrosouracil A->B NaNO₂, H⁺ C 5,6-Diamino-1,3-dimethyluracil B->C Reduction (e.g., Na₂S₂O₄) D Diazonium Salt Intermediate C->D NaNO₂, H⁺ (0-5°C) E 1,3-Dimethyl-8-azaxanthine D->E Heat (Cyclization)

Caption: Synthetic pathway for 1,3-dimethyl-8-azaxanthine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities check_reagents Check Purity of Starting Materials start->check_reagents check_diazotization Optimize Diazotization Conditions (Temp, Acid) start->check_diazotization check_cyclization Optimize Cyclization Conditions (Temp, Time) start->check_cyclization check_workup Review Purification Method start->check_workup success Improved Yield and Purity check_reagents->success Impure reagents were the issue check_diazotization->success Optimized conditions worked check_cyclization->success Optimized conditions worked check_workup->success Improved purification

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Krasavin, M., et al. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J. Org. Chem. 2024, 20, 2342–2348. [Link]

  • Müller, C. E., et al. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Molecules. 2007, 12, 515-528. [Link]

  • Mekheimer, R. A., et al. Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones under controlled microwave heating. Green Process. Synth. 2021, 10, 203–213. [Link]

  • Müller, C. E., et al. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Molecules. 2007, 12(3), 515-528. [Link]

  • ResearchGate. (PDF) Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Sharma, P., & Kumar, V. Recent Advances in the Synthesis of Xanthines: A Short Review. ACS Omega. 2022, 7(46), 41655–41677. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Zheldakova, R. A., et al. New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds. 2021, 57(4), 421-423. [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dialkyl-8-Azaxanthines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dialkyl-8-azaxanthines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower your experimental decisions.

Overview of the Core Synthetic Pathway

The most prevalent synthetic route to 1,3-dialkyl-8-azaxanthines commences with a suitably substituted 1,3-dialkyl-6-aminouracil. The general sequence involves the introduction of a nitrogen-containing functional group at the C5 position, followed by reduction and subsequent cyclization to form the fused triazole ring.

Synthesis_Pathway cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 1,3-Dialkyl-6-aminouracil B 1,3-Dialkyl-6-amino-5-nitrosouracil A->B NaNO2, Acid (e.g., AcOH) C 1,3-Dialkyl-5,6-diaminouracil B->C e.g., H2/Pd-C or Na2S2O4 D 1,3-Dialkyl-8-azaxanthine C->D e.g., NaNO2, Acid

Caption: General synthetic pathway for 1,3-dialkyl-8-azaxanthines.

Troubleshooting and Optimization Guide (Q&A)

This section addresses specific experimental issues in a question-and-answer format, providing solutions grounded in chemical principles.

Q1: My yield is very low during the initial nitrosation of 1,3-dialkyl-6-aminouracil (Step 1). What are the common pitfalls?

A1: This is a critical first step, and low yields often trace back to suboptimal reaction conditions or reactant quality.

  • Causality: The reaction involves the formation of nitrous acid (in situ from sodium nitrite and an acid) which then acts as an electrophile. The pH must be acidic enough to generate sufficient HNO₂, but not so strong as to cause degradation of the starting material or product. Temperature control is crucial as nitrous acid is unstable at higher temperatures.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in the 1,3-dialkyl-6-aminouracil can consume the nitrosating agent or interfere with the reaction.[1] Ensure it is fully dry and free of residual solvents.

    • Strict Temperature Control: The reaction should be performed at a low temperature, typically 0-5 °C, using an ice bath. This preserves the stability of the nitrous acid and minimizes side reactions.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of your uracil derivative.[2] This maintains a low, steady concentration of nitrous acid, preventing localized overheating and potential runaway reactions.

    • pH Optimization: The reaction is typically run in acetic acid or a buffered system. If using a stronger acid like HCl, ensure it is dilute. The optimal pH range is generally 3-5. You can monitor the pH with indicator paper throughout the addition.

    • Monitor Reaction Completion: The formation of the 5-nitroso derivative is usually accompanied by a distinct color change (often to a deep red or purple). Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

Q2: The reduction of the 5-nitroso group to form 1,3-dialkyl-5,6-diaminouracil (Step 2) is incomplete or produces a complex mixture. How can I improve it?

A2: The 5,6-diaminouracil intermediate is often the most unstable compound in the sequence. It is highly susceptible to aerial oxidation, which is a primary cause of complex mixtures and subsequent low yields in the cyclization step.

  • Causality: The goal is the selective reduction of the nitroso group without affecting the pyrimidine ring. The choice of reducing agent and exclusion of oxygen are paramount.

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Reducing Agent Catalytic Hydrogenation (H₂/Pd-C): Generally provides a clean reduction with high yields.[2] The primary challenge is ensuring the catalyst is active and the reaction is run under a positive hydrogen pressure. Sodium Dithionite (Na₂S₂O₄): A common and effective alternative. It is crucial to use freshly opened reagent, as it degrades upon exposure to air and moisture. The reaction is typically run in an aqueous ammonia or basic solution.
Atmospheric Control The 5,6-diaminouracil product is extremely sensitive to air.[1] Purge all solvents with an inert gas (Nitrogen or Argon) before use. Maintain a positive inert atmosphere over the reaction mixture throughout the process and during workup.
Workup Procedure Once the reduction is complete (as confirmed by TLC and loss of color), the product should be used immediately in the next step if possible. If isolation is necessary, work quickly, keep the material cold, and store it under an inert atmosphere. Avoid prolonged exposure to air or light.
Reaction Monitoring Monitor the reaction by TLC. The disappearance of the colored 5-nitroso compound and the appearance of a new spot (which may be UV-active) indicates progress. Be aware that the diaminouracil may streak on silica gel.
Q3: The final cyclization to form the 8-azaxanthine ring (Step 3) is inefficient, giving low yields and requiring difficult purification. What are my options?

A3: This is the most frequently encountered bottleneck. The poor solubility of the 5,6-diaminouracil precursor and the potential for side reactions make this step challenging.[3] The classical method involves treatment with nitrous acid, but modern alternatives exist.

  • Causality: The reaction involves diazotization of the 5-amino group followed by an intramolecular cyclization with the 6-amino group. The efficiency depends heavily on the reaction conditions which dictate the rate of the desired cyclization versus competing decomposition and intermolecular side reactions.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the 5,6-diaminouracil precursor pure and dry? Start->Q1 A1_Yes Proceed to condition optimization Q1->A1_Yes Yes A1_No Re-purify or re-synthesize the precursor. Ensure strict anaerobic handling. Q1->A1_No No Q2 Which cyclization method was used? A1_Yes->Q2 M1 Classical (NaNO2/Acid) Q2->M1 Classical M2 Alternative Methods Q2->M2 Alternative T1 Troubleshoot Classical Method M1->T1 T2 Consider Alternative Methods M2->T2 T1_Sol Problems: Precursor insolubility, side reactions. Solutions: 1. Use a co-solvent (e.g., DMF). 2. Ensure slow addition of NaNO2 at 0-5 °C. 3. Check pH carefully. T1->T1_Sol T2_Sol Explore options like: - Oxidative cyclization with aldehydes [1, 4] - Carboxylic acid condensation followed by base-mediated ring closure [1] - Microwave-assisted synthesis for speed and yield improvement [5, 7] T2->T2_Sol

Caption: Troubleshooting flowchart for the 8-azaxanthine cyclization step.

  • Improving the Classical Method:

    • Solubility: The 1,3-dialkyl-5,6-diaminouracil is often poorly soluble in purely aqueous acid. Using a co-solvent like DMF or DMA can significantly improve solubility and, therefore, the reaction rate and yield.

    • Temperature and Addition: As with nitrosation, perform the reaction at 0-5 °C with slow, portion-wise, or dropwise addition of the sodium nitrite solution.

  • Alternative & Modern Cyclization Strategies: The literature describes several routes that avoid the direct use of a 5,6-diaminouracil intermediate for the final ring closure, often building the sidechain before cyclizing.[2][4] However, for the specific 8-aza formation from the diamine, microwave-assisted synthesis has shown significant promise.

Method Description Advantages Disadvantages Reference
Classical 1,3-dialkyl-5,6-diaminouracil + NaNO₂ in acid.Inexpensive reagents.Often low yield, sensitive to oxidation, precursor insolubility.[2]
Microwave-Assisted Similar reagents but uses microwave irradiation for heating.Dramatically reduced reaction times, often improved yields, can overcome solubility issues.Requires specialized microwave reactor equipment.[3][5]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during this synthesis? A: Key hazards include:

  • Sodium Nitrite (NaNO₂): A strong oxidizer. Handle with care and store away from combustible materials.

  • Azide Formation: When using nitrites in the presence of certain solvents (like acetone) or reagents, there is a risk of forming explosive azide compounds. Always follow established and vetted procedures.

  • Thionyl Chloride (SOCl₂): If used in alternative oxidative cyclization routes, it is highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE).[4][6]

Q: My final product has low solubility. What is the best way to purify it? A: Low solubility is a common characteristic of xanthine derivatives.[2]

  • Recrystallization: This is the preferred method if a suitable solvent system can be identified. Common solvents include DMF, DMA, DMSO, or mixtures with water or alcohols.

  • Column Chromatography: Can be challenging due to solubility. You may need to use polar mobile phases (e.g., dichloromethane/methanol gradients) and load the crude product onto silica gel as a concentrated solution in a strong solvent like DMF, or by adsorbing it from solution onto a small amount of silica.

  • Trituration: Suspending the crude solid in a solvent where the impurities are soluble but the product is not (e.g., hot ethanol, diethyl ether) can be an effective purification technique.

Detailed Experimental Protocol: Synthesis of 1,3-Dimethyl-8-azaxanthine

This protocol is a representative example based on the classical synthetic pathway. Note: This procedure should be performed by qualified personnel in a properly equipped laboratory.

Part 1: Nitrosation of 1,3-Dimethyl-6-aminouracil

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1,3-dimethyl-6-aminouracil (10.0 g, 64.4 mmol) in glacial acetic acid (100 mL).

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (4.90 g, 71.0 mmol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled, stirring suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A deep red precipitate will form.

  • Stir the mixture for an additional 1 hour at 0-5 °C.

  • Collect the red precipitate by vacuum filtration, wash with cold water (3 x 30 mL), then with cold ethanol (2 x 20 mL).

  • Dry the product, 1,3-dimethyl-6-amino-5-nitrosouracil, under vacuum. Expect a yield of 10-11 g.

Part 2: Reduction to 1,3-Dimethyl-5,6-diaminouracil

  • Perform this step under an inert atmosphere (N₂ or Ar).

  • To a flask containing the dried 5-nitroso compound (10.0 g, 54.3 mmol), add a solution of 10% aqueous ammonia (150 mL).

  • Warm the mixture gently to 50-60 °C to aid dissolution.

  • In a separate beaker, dissolve sodium dithionite (22.6 g, 129.8 mmol) in water (100 mL).

  • Add the sodium dithionite solution slowly to the warm, stirring uracil solution. The red color should disappear, resulting in a pale yellow solution.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration under a blanket of inert gas. Wash with cold, deoxygenated water.

  • Do not dry completely. Use the damp, purified 1,3-dimethyl-5,6-diaminouracil immediately in the next step.

Part 3: Cyclization to 1,3-Dimethyl-8-azaxanthine

  • Perform this step under an inert atmosphere.

  • Suspend the damp 5,6-diaminouracil from the previous step in water (100 mL) and cool to 0-5 °C in an ice bath.

  • Add concentrated HCl dropwise until the pH is ~3-4.

  • Prepare a solution of sodium nitrite (3.9 g, 56.5 mmol) in water (15 mL).

  • Add the nitrite solution dropwise to the cold suspension over 20 minutes.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Collect the resulting pale yellow to white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The crude product can be recrystallized from water or a water/DMF mixture to yield pure 1,3-dimethyl-8-azaxanthine.

References

  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). Semantic Scholar. [Link]

  • Chemo-Enzymatic Synthesis of Fluorescent Nucleosides. (Date unavailable). MDPI. [Link]

  • Xanthine: Synthetic Strategy And Biological Activity. (2021). Journal of Advanced Scientific Research. [Link]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (2006). ResearchGate. [Link]

  • Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones under controlled microwave heating. (2021). ResearchGate. [Link]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (2006). National Institutes of Health. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,3-Dimethyl-8-Azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dimethyl-8-azaxanthin. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to this compound

This compound is an azapurine, a derivative of the xanthine scaffold where a nitrogen atom replaces the carbon at the 8th position[1]. This structural modification, along with the methyl groups at positions 1 and 3, confers unique biological activities but also presents significant solubility challenges. Like many xanthine derivatives, it exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding and base stacking in its crystal lattice structure. Understanding and overcoming these solubility hurdles is critical for generating accurate and reproducible assay data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling of this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces that limit the solubility of many poorly soluble compounds in aqueous solutions[1]. For the related compound, 8-azaxanthine monohydrate, slight solubility has been noted in DMSO and heated methanol.

Q2: I've dissolved my this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because the compound is highly soluble in the 100% organic solvent (DMSO) but becomes supersaturated and falls out of solution when the solvent polarity dramatically increases with the addition of aqueous buffer. The final concentration of the compound in the assay may exceed its thermodynamic solubility limit in the final buffer composition.

To address this, consider the following:

  • Optimize the dilution protocol: Instead of a large, single-step dilution, perform serial dilutions.

  • Vortex during dilution: Ensure rapid and thorough mixing as you add the DMSO stock to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.

  • Lower the final concentration: Your target concentration may be too high for the aqueous environment.

  • Increase the co-solvent percentage: A slightly higher final concentration of DMSO in your assay may be necessary, but this must be balanced against the tolerance of your biological system (e.g., enzyme or cells).

Q3: Can I use heating to dissolve this compound?

A: Gentle heating can be a useful technique to aid in the initial dissolution of this compound in a solvent like DMSO. However, be cautious. After the solution cools to room temperature, the compound may precipitate out if the concentration is above its solubility limit at that temperature. Always visually inspect your stock solution for any precipitate before use.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific solubility problems you may encounter during your experiments.

Issue 1: Precipitate Formation in the Stock Solution

You've prepared a stock solution of this compound in DMSO, but over time, or after a freeze-thaw cycle, you observe solid particles.

Root Causes and Solutions:

  • Concentration Exceeds Solubility Limit: The intended concentration of your stock solution may be too high for the solvent, even DMSO.

    • Solution: Try preparing a less concentrated stock solution. It is better to have a slightly larger volume of a fully dissolved stock than a high-concentration stock with precipitate.

  • Water Contamination in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic compounds.

    • Solution: Use anhydrous DMSO and store it properly with desiccant.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.

    • Solution: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Issue 2: Immediate Precipitation Upon Dilution into Aqueous Buffer

You add your clear DMSO stock of this compound to your assay buffer, and the solution immediately becomes cloudy or forms a visible precipitate.

Root Causes and Solutions:

  • Poor Mixing Technique: Slow or inadequate mixing allows for localized high concentrations of the compound, leading to rapid precipitation.

    • Solution: Add the DMSO stock to the buffer while vortexing or stirring vigorously to ensure rapid dispersion.

  • Buffer Composition: The specific components of your buffer can influence the solubility of your compound. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of non-polar compounds. The pH of the buffer is also critical for ionizable compounds.

    • Solution:

      • pH Adjustment: Since 8-azapurines can be ionized, systematically test the solubility of this compound in a range of buffers with different pH values. The solubility of related 8-azapurine nucleosides is known to be pH-dependent.

      • Buffer Screening: If possible, test different buffer systems (e.g., phosphate, TRIS, HEPES) to see if one is more favorable for your compound's solubility.

  • Final Co-solvent Concentration is Too Low: The percentage of DMSO in your final assay volume may be insufficient to keep the compound in solution.

    • Solution: Gradually increase the final concentration of DMSO in your assay. However, you must first create a DMSO tolerance curve for your specific assay to determine the maximum percentage of DMSO that does not interfere with your biological system (e.g., enzyme activity or cell viability). Most cell-based assays can tolerate up to 0.5-1% DMSO, while some enzymatic assays may tolerate higher concentrations.

Issue 3: Inconsistent or Non-Reproducible Assay Results

Your assay results are highly variable between experiments, or the potency of your compound appears lower than expected.

Root Causes and Solutions:

  • Undetected Micro-precipitation: Even if you don't see visible precipitate, your compound may be forming small, non-visible aggregates. This means the actual concentration of the dissolved, active compound is lower and more variable than you think.

    • Solution:

      • Centrifugation: Before taking the supernatant for your assay, centrifuge your final diluted solution at high speed to pellet any potential micro-precipitates.

      • Solubility-Enhancing Excipients: Consider the use of solubilizing agents in your assay buffer. These can include:

        • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility.

        • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Serum in Media: For cell-based assays, the presence of serum proteins like albumin can sometimes help to keep hydrophobic compounds in solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • If the stock solution will be used over a period of time, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound into Aqueous Assay Buffer
  • Prepare your aqueous assay buffer.

  • Thaw a single-use aliquot of your this compound DMSO stock solution and bring it to room temperature.

  • Vortex the stock solution briefly.

  • While vigorously vortexing the assay buffer, add the required volume of the DMSO stock solution dropwise to the buffer.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation.

Data Presentation

Solvent Reported Solubility of Related 8-Azaxanthines Notes
DMSOSlightly solublePrimary choice for stock solutions.
MethanolSlightly soluble with heatingMay be an alternative to DMSO, but heating is likely required.
WaterPoorly solubleNot recommended for initial stock preparation.
Aqueous BufferspH-dependentThe ionization state of the molecule will influence solubility.

Visualization of Troubleshooting Workflow

solubility_troubleshooting start Start: Solubility Problem Observed stock_precip Precipitate in DMSO Stock? start->stock_precip dilution_precip Precipitate Upon Aqueous Dilution? stock_precip->dilution_precip No lower_stock_conc Lower Stock Concentration stock_precip->lower_stock_conc Yes inconsistent_data Inconsistent Assay Results? dilution_precip->inconsistent_data No optimize_mixing Optimize Mixing (Vortexing) dilution_precip->optimize_mixing Yes check_micro_precip Check for Micro-precipitation (Centrifuge) inconsistent_data->check_micro_precip Yes end_node Re-evaluate Assay inconsistent_data->end_node No use_anhydrous_dmso Use Anhydrous DMSO lower_stock_conc->use_anhydrous_dmso aliquot_stock Aliquot Stock to Avoid Freeze-Thaw use_anhydrous_dmso->aliquot_stock aliquot_stock->end_node adjust_ph Adjust Buffer pH optimize_mixing->adjust_ph increase_dmso Increase Final DMSO % (Check Assay Tolerance) adjust_ph->increase_dmso increase_dmso->end_node add_excipients Add Solubilizing Excipients (e.g., Tween-20, Cyclodextrin) check_micro_precip->add_excipients use_serum Include Serum in Cell Media add_excipients->use_serum use_serum->end_node

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

  • Wierzchowski, J., Wielgus-Kutrowska, B., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1290(1), 9–17. [Link]

  • Liu, R. (Ed.). (2012).
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Duan, L., et al. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • D'Arcy, D. M., & Tirell, T. (2013). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 8-Azaxanthines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-azaxanthine fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence quantum yield (QY) of 8-azaxanthine derivatives. Here, we will delve into the key factors influencing their photophysical properties and provide actionable troubleshooting strategies and frequently asked questions to enhance your experimental outcomes.

Introduction to 8-Azaxanthine Fluorescence

8-Azaxanthines are a class of heterocyclic compounds that have garnered significant interest due to their fluorescent properties, making them valuable as probes in enzymology and for studying biological systems.[1][2] However, achieving a high fluorescence quantum yield can be challenging and is often dependent on a combination of structural and environmental factors. This guide will walk you through strategies to rationally design and optimize 8-azaxanthine-based fluorophores for maximum brightness.

Troubleshooting Guide: Low Quantum Yield in 8-Azaxanthine Derivatives

This section addresses common issues encountered during the development and application of 8-azaxanthine-based fluorescent probes.

Problem 1: My 8-azaxanthine derivative exhibits weak or no fluorescence in aqueous solution.

Possible Causes and Solutions:

  • Ground-State Deprotonation: 8-Azaxanthine itself is a "super-photoacid" and has a pKa of approximately 4.8.[3][4] Above this pH, the molecule exists predominantly in its anionic form, which is non-fluorescent.[1][5] At physiological pH, the monoanion is the dominant species.[3]

    • Solution: Ensure your experiments are conducted in a buffered solution with a pH below 4.8 to maintain the neutral, fluorescent form of the molecule.[5] For applications requiring physiological pH, consider N-alkylation, as discussed below.

  • Tautomeric Form: 8-Azaxanthine can exist in different tautomeric forms, and their relative populations can be influenced by the solvent environment.[1][3] Not all tautomers may be equally emissive.

    • Solution: N-methylation can lock the molecule into a specific tautomeric form. For instance, methylation at the N7 or N8 position can lead to strongly fluorescent derivatives, whereas N9-methylation may not be as favorable for fluorescence.[3]

  • Solvent-Mediated Quenching: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. In some cases, polar protic solvents like water can quench fluorescence through various non-radiative decay pathways.

    • Solution: While 8-azaxanthines are often used in aqueous media, exploring less polar or aprotic solvents can sometimes enhance fluorescence, although solubility may become a challenge.[5][6][7] The use of co-solvents like methanol can be a starting point for investigation.[1]

Problem 2: The fluorescence intensity of my N-alkylated 8-azaxanthine is still lower than expected.

Possible Causes and Solutions:

  • Incorrect Site of Alkylation: As mentioned, the position of the alkyl group is critical. N7- and N8-methyl derivatives of 8-azaxanthine are known to be strongly fluorescent in aqueous media, while other isomers may not be.[3]

    • Solution: Confirm the site of alkylation using spectroscopic techniques such as NMR (NOESY) and compare the spectral properties to literature data for known isomers.

  • Substituent Effects: The electronic nature of substituents on the 8-azaxanthine core or on any appended aryl groups can significantly modulate the quantum yield.

    • Solution: Consider introducing electron-donating groups to enhance fluorescence. Conversely, strong electron-withdrawing groups may quench fluorescence. A systematic study of different substituents is often necessary to optimize performance.

  • Molecular Rigidity: Non-radiative decay pathways are often associated with molecular vibrations and rotations.[8] Increasing the rigidity of the fluorophore can suppress these pathways and enhance the quantum yield.[8]

    • Solution: Strategies to increase rigidity include fusing additional aromatic rings to the 8-azapurine core or incorporating bulky groups that restrict bond rotation.[3][9]

Problem 3: I observe a significant shift in the emission wavelength of my 8-azaxanthine derivative under different conditions.

Possible Causes and Solutions:

  • Excited-State Proton Transfer (ESPT): 8-Azaxanthines are known to undergo ESPT, particularly in alcoholic solvents.[1][4][10] This can lead to dual emission, with a short-wavelength band from the initially excited state and a red-shifted band from the phototautomer.[1][4][10]

    • Explanation: In aqueous media, this process is often so fast that only the long-wavelength emission from the tautomer is observed.[1][4] This results in an unusually large Stokes shift.[1][10]

    • Actionable Insight: This property can be exploited for sensing applications, but if a single, stable emission is desired, the solvent system needs to be carefully chosen. Non-protic solvents may suppress ESPT.

  • Solvatochromism: The emission wavelength of many fluorophores is sensitive to the polarity of the solvent. This is due to differential stabilization of the ground and excited states by the solvent molecules.

    • Solution: Characterize the solvatochromic behavior of your derivative by measuring the emission spectra in a range of solvents with varying polarity. This will help you select the appropriate solvent for your application and can also be used to probe the microenvironment of the fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the fluorescence quantum yield of 8-azaxanthines?

A1: The key strategies can be summarized as follows:

  • Structural Modification:

    • N-Alkylation: Methylation, particularly at the N7 or N8 positions, can lock the molecule in a fluorescent tautomeric form and prevent pH-dependent quenching.[3]

    • Annulation: Fusing additional conjugated rings to the 8-azapurine core can enhance photophysical properties.[3]

    • Substituent Effects: Introducing electron-donating groups can often improve the quantum yield.

  • Environmental Control:

    • pH Control: For the parent 8-azaxanthine, maintaining a pH below 4.8 is crucial for fluorescence.[5]

    • Solvent Selection: The choice of solvent can have a profound impact on the quantum yield and emission wavelength.[6][7] While aqueous media are common, exploring other solvents may be beneficial.

  • Increasing Molecular Rigidity: Restricting intramolecular motion through chemical modification can minimize non-radiative decay and boost fluorescence.[8]

Q2: How does pH affect the fluorescence of 8-azaxanthine and its derivatives?

A2: The effect of pH is highly dependent on the substitution pattern:

  • 8-Azaxanthine: It is fluorescent only in its neutral form, which predominates at pH < 4.8.[5] The anionic form at higher pH is non-fluorescent.[1][5]

  • N8-Methyl-8-azaxanthine: In contrast, this derivative exhibits intense fluorescence over a broad pH range (pH 2-11).[5] For some N8-methyl derivatives, the fluorescence yield can reach up to 60% at pH > 8.[11]

  • N1,N3-Dimethyl-8-azaxanthine (8-azatheophylline): This derivative shows fluorescence that disappears at pH > 5 due to deprotonation of the ground state.[5]

Q3: Can I use 8-azaxanthines as fluorescent probes in biological systems?

A3: Yes, 8-azaxanthines and their derivatives are promising fluorescent probes for biological applications, particularly in enzymology.[1][2] Their structural similarity to natural purines allows them to be used as substitutes in various enzymatic processes.[2] However, careful consideration of the local pH environment and potential interactions with biological macromolecules is necessary.

Q4: What is a "super-photoacid" and why is it relevant to 8-azaxanthine?

A4: A "super-photoacid" is a molecule that becomes significantly more acidic in its excited state compared to its ground state. 8-Azaxanthine and its N8-methyl derivative are classified as such, with an excited-state pKa (pKa*) below 0.[4] This property is responsible for the efficient excited-state proton transfer (ESPT) observed in these molecules, which leads to the characteristic large Stokes shift in their fluorescence spectra.[1][10]

Experimental Protocols

Protocol 1: pH-Dependent Fluorescence Measurement of an 8-Azaxanthine Derivative
  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Sample Preparation: Prepare a stock solution of the 8-azaxanthine derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Record the absorption spectrum for each sample to check for any pH-dependent changes in the ground state.

    • Record the fluorescence emission spectrum for each sample using a consistent excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pH profile of the fluorophore's emission.

Protocol 2: Relative Quantum Yield Determination
  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of your 8-azaxanthine derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurements: Prepare a series of dilutions of both the standard and the 8-azaxanthine derivative in the same solvent. Measure the absorbance of each solution at the excitation wavelength and ensure the values are below 0.1.

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Integration: Integrate the area under the emission curve for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)

    where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Data Presentation

Table 1: Influence of N-Alkylation and pH on the Fluorescence of 8-Azaxanthine

CompoundSubstitutionpH Range for FluorescenceKey CharacteristicsReference
8-AzaxanthineNone< 4.8Anion is non-fluorescent.[5][5]
N8-Methyl-8-azaxanthineN8-Methyl2 - 11Intense fluorescence, yield up to 60%.[11][5][11]
8-AzatheophyllineN1,N3-Dimethyl< 5Fluorescence quenched at higher pH.[5][5]

Visualizations

Diagram 1: Key Factors Influencing 8-Azaxanthine Quantum Yield

QY Quantum Yield (Φ) Structure Structural Modifications QY->Structure Environment Environmental Factors QY->Environment Alkylation N-Alkylation (N7, N8 favored) Structure->Alkylation Annulation Ring Annulation Structure->Annulation Substituents Substituent Effects Structure->Substituents Rigidity Molecular Rigidity Structure->Rigidity pH pH Environment->pH Solvent Solvent Polarity & Protic/Aprotic Environment->Solvent Quenchers Quenchers (e.g., O2) Environment->Quenchers

Caption: Factors influencing the fluorescence quantum yield of 8-azaxanthines.

Diagram 2: Workflow for Optimizing 8-Azaxanthine Fluorescence

start Start: Low Quantum Yield synthesis Synthesize Derivatives (N-alkylation, substituents) start->synthesis char_abs Characterize Absorbance & Emission synthesis->char_abs solvent_screen Solvent Screening (Polarity, Protic/Aprotic) char_abs->solvent_screen ph_study pH Titration char_abs->ph_study qy_measure Measure Quantum Yield solvent_screen->qy_measure ph_study->qy_measure optimize Iterative Optimization qy_measure->optimize optimize->synthesis Refine Structure final Optimized Fluorophore optimize->final

Caption: A workflow for the systematic optimization of 8-azaxanthine fluorescence.

References

  • Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC - PubMed Central. (2025, July 16). PubMed Central.
  • Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms.
  • Development of New Fluorescent Xanthines as Kinase Inhibitors. (2010, March 18). ACS Figshare.
  • Synthetic and Post-Synthetic Strategies to Improve Photoluminescence Quantum Yields in Perovskite Quantum Dots. (2021, August 10). MDPI.
  • Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. MDPI.
  • Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol.
  • How to improve the fluorescence quantum yield of pyridine deriv
  • (PDF) Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2025, October 16).
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH.
  • Rise and decay times of the fluorescence of the investigated... | Download Scientific Diagram.
  • Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2020, June 12). PubMed.
  • Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Spectra of 8-methyl-8-azaxanthine: (a) spectrophotometric and fluorometric titration of fluorescence excitation at 285 nm.
  • Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2020, June 12). PMC - NIH.
  • Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM | Request PDF. (2025, August 9).
  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin deriv

Sources

Technical Support Center: Mitigating Photobleaching of 8-Azaxanthine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-azaxanthine fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the photobleaching of these unique fluorophores. Our goal is to equip you with the knowledge to maximize the photostability of your 8-azaxanthine probes, ensuring high-quality, reproducible data from your fluorescence microscopy experiments.

Understanding the Challenge: Why Do 8-Azaxanthine Probes Photobleach?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2][3] This phenomenon is a significant hurdle in fluorescence microscopy, particularly during time-lapse imaging or the acquisition of 3D datasets, as it can diminish the signal-to-noise ratio and compromise the quantitative accuracy of your results.[4]

The process begins when a fluorophore, like 8-azaxanthine, absorbs a photon from the excitation light source. This elevates an electron to an excited singlet state (S₁). While the desired outcome is for the electron to return to the ground state (S₀) by emitting a photon (fluorescence), there's a possibility of it transitioning to a long-lived, highly reactive triplet state (T₁).[5][6] In this triplet state, the fluorophore can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the probe, rendering it non-fluorescent.[7][8]

The unique photophysics of 8-azaxanthine, including a postulated excited-state proton transfer, can also influence its photostability.[9][10][11] Its fluorescence is known to be sensitive to the solvent environment, which can affect its emission properties and potentially its susceptibility to photobleaching.[11]

Visualizing Photobleaching: The Jablonski Diagram

The Jablonski diagram illustrates the electronic transitions that occur within a fluorophore during fluorescence and the competing non-radiative pathways that can lead to photobleaching.[5][12][13][14][15]

Jablonski cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption S1 S₁ (First Excited State) S1->S0 Fluorescence S1->S0 Non-Radiative Decay (Heat) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence (Slow) Photobleaching Photobleaching T1->Photobleaching Reaction with O₂

Caption: Jablonski diagram of fluorescence and photobleaching pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using 8-azaxanthine probes, providing both quick solutions and detailed explanations.

Q1: My fluorescence signal is fading very quickly during my time-lapse experiment. What is the first thing I should check?

A1: The first and most critical parameters to check are your illumination intensity and exposure time.[16][17] High-intensity light and prolonged exposure are the primary drivers of photobleaching.[6]

  • Immediate Action: Reduce the excitation light intensity to the lowest level that still provides a sufficient signal-to-noise ratio.[16] You can achieve this by lowering the laser power or using neutral density filters.[6][16] Simultaneously, decrease the camera exposure time to the minimum required for a clear image.[17]

  • Causality: The rate of photobleaching is often non-linearly dependent on the excitation power.[1] Reducing the power by half might reduce photobleaching by more than half. By minimizing the number of photons hitting your sample, you decrease the number of excitation-emission cycles and, consequently, the probability of the probe entering the destructive triplet state.[1][6]

Q2: I've optimized my imaging parameters, but I'm still seeing significant photobleaching. What's my next step?

A2: Your next step should be to incorporate an antifade reagent into your imaging medium or mounting medium.[16] These reagents are designed to protect fluorophores from photobleaching.

  • For Live-Cell Imaging: Consider adding a cell-permeable antioxidant like Trolox (a vitamin E analog) to your imaging medium.[18] Commercial reagents like ProLong™ Live Antifade Reagent are also available and have been validated for a range of fluorescent dyes and proteins.[18][19][20]

  • For Fixed-Cell Imaging: Use a mounting medium containing an antifade agent. Common and effective agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7][21]

  • Causality: Most antifade reagents are reactive oxygen species (ROS) scavengers.[7] They work by neutralizing the highly reactive oxygen molecules that are generated during fluorescence excitation, thereby preventing them from reacting with and destroying the 8-azaxanthine probe in its excited triplet state.

Q3: Are all antifade reagents the same? How do I choose the right one?

A3: No, antifade reagents vary in their effectiveness and compatibility with different fluorophores and sample types.

  • Comparison: PPD is often considered one of the most effective antifade agents, but it can be toxic and may not be suitable for all applications.[7] NPG is less toxic and can be used with live cells, but it can be difficult to dissolve.[7] DABCO is a good, less toxic alternative, though it may be slightly less effective than PPD.[7]

  • Considerations for 8-azaxanthine: Given that 8-azaxanthine's fluorescence can be environmentally sensitive, it's crucial to test a few different antifade reagents to see which provides the best protection without quenching the initial signal. Start with a commonly used, gentle antioxidant like Trolox or a commercial live-cell formulation. For fixed samples, NPG- or DABCO-based mountants are excellent starting points.

Antifade Reagent Primary Mechanism Pros Cons Typical Application
Trolox ROS Scavenger, Triplet State QuencherCell-permeable, effective for live cells[18]Protection may be less robust than some fixed-cell agentsLive-Cell Imaging
n-Propyl Gallate (NPG) ROS Scavenger[21]Non-toxic, can be used with live cells[7]Difficult to dissolve, may affect some biological processes[7]Fixed and Live-Cell Imaging
DABCO ROS Scavenger[21]Less toxic than PPD[7]Generally less effective than PPD[7]Fixed-Cell Imaging
p-Phenylenediamine (PPD) ROS Scavenger[7]Highly effective[7]Can be toxic, may react with some cyanine dyes[7]Fixed-Cell Imaging (with caution)

Q4: Can the composition of my buffer or mounting medium affect photobleaching?

A4: Absolutely. The local chemical environment plays a significant role in fluorophore stability.

  • pH: For many fluorophores, maintaining an optimal pH is crucial. For mounting media, a slightly alkaline pH of 8.5-9.0 has been found to be optimal for preventing quenching of dyes like fluorescein and rhodamine.[21] While specific data for 8-azaxanthine is less common, it is prudent to maintain a stable, physiological pH for live-cell imaging and to test a pH range for fixed samples.

  • Oxygen Content: Since molecular oxygen is a key player in photobleaching, minimizing its presence can significantly enhance probe stability.[4] This can be achieved by using specialized oxygen scavenging systems. These systems, often containing enzymes like glucose oxidase and catalase, remove dissolved oxygen from the imaging medium.[22]

  • Causality: A stable pH ensures the fluorophore remains in its optimal ionic state for fluorescence. Reducing oxygen concentration directly limits the primary reactant involved in the photochemical destruction of the triplet-state fluorophore, thereby extending its fluorescent lifetime.[4]

Experimental Protocols & Advanced Strategies

For researchers requiring maximum photostability, the following protocols and strategies can be implemented.

Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a cost-effective and reliable antifade solution for fixed samples.[23]

Materials:

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • n-Propyl Gallate (NPG)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 20% NPG Stock Solution: Dissolve 2g of NPG in 10 mL of DMF or DMSO. This may require gentle warming and stirring. Note: NPG does not dissolve well in aqueous solutions.[23]

  • Prepare the Mounting Medium Base: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly.

  • Add NPG Stock: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.

  • pH Adjustment (Optional but Recommended): Check the pH and adjust to 8.0-9.0 using NaOH if necessary.

  • Storage: Store the final mounting medium in small aliquots at -20°C, protected from light.[21][24] A working aliquot can be kept at 4°C for a few weeks.[21]

Advanced Imaging Techniques

If standard methods are insufficient, consider employing advanced imaging modalities that are inherently less prone to causing photobleaching.

  • Confocal/Multiphoton Microscopy: While confocal microscopy uses intense laser light, careful optimization of laser power and pixel dwell time is key.[6] Multiphoton microscopy uses longer, lower-energy wavelengths for excitation, which reduces out-of-focus photobleaching and phototoxicity, making it ideal for thick samples.[16]

  • Light-Sheet Microscopy: This technique illuminates only a thin plane of the sample at a time, dramatically reducing the overall light dose delivered to the specimen compared to widefield or confocal microscopy.[16]

Troubleshooting Workflow

When encountering photobleaching, follow this logical progression to diagnose and solve the issue.

TroubleshootingWorkflow start Start: Rapid Photobleaching Observed step1 Step 1: Optimize Imaging Parameters Reduce Excitation Intensity Decrease Exposure Time Minimize Scan Time start->step1 q1 Is Photobleaching Still an Issue? step1->q1 step2 Step 2: Implement Chemical Mitigation Add Antifade Reagent (e.g., Trolox for live, NPG for fixed) Use Oxygen Scavenging System q1->step2 Yes end End: Stable Signal Achieved q1->end No q2 Is Signal Stability Sufficient? step2->q2 step3 Step 3: Advanced Strategies Consider Light-Sheet or Multiphoton Microscopy Test Alternative, More Photostable Probes q2->step3 No q2->end Yes step3->end

Caption: A step-by-step workflow for troubleshooting photobleaching.

By systematically addressing illumination, chemical environment, and imaging methodology, you can significantly enhance the performance and longevity of your 8-azaxanthine fluorescent probes. This will enable you to capture high-fidelity images and generate reliable quantitative data, advancing your research goals.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Goedhart, J., & Mastop, M. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • Laissue, P. F., Al-Khatib, Z., & Shroff, H. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 130(16), 2753–2762.
  • Jablonski, A. (2017, March 22). Fluorescence - Jablonski Energy Diagram. Molecular Expressions Microscopy Primer.
  • Optimizing Fluorescent Imaging Protocols for Reproducible Results. (n.d.). Vertex AI Search.
  • Borg, A., et al. (2025, December 1). All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. PMC - NIH.
  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare.
  • Physics of Fluorescence - the Jablonski Diagram. (n.d.). NIGHTSEA.
  • What is the Jablonski Diagram?. (n.d.). HORIBA.
  • Mounting Medium. (n.d.). Vertex AI Search.
  • Jablonski Diagram Notes | Explan
  • Jablonski diagram. (n.d.). Wikipedia.
  • Collins, T. (n.d.). Mounting Media and Antifade reagents. BIDC UCSF.
  • Scavengers of reactive oxygen species (ROS)—Table 18.2. (n.d.). Thermo Fisher Scientific - US.
  • Wierzchowski, J., et al. (2020, June 12). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed.
  • ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL. (n.d.). Thermo Fisher Scientific.
  • FluMaXx VLS (Oxygen scavenger for single molecule imaging). (n.d.). Hypermol.
  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. (n.d.). Thermo Fisher Scientific.
  • A Simple, Ultrastable, and Cost‐Effective Oxygen‐Scavenging System for Long‐Term DNA‐PAINT Imaging. (2025, November 13). MPG.PuRe.
  • The scavenging of reactive oxygen species and the potential for cell protection by functionalized fullerene m
  • Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2025, October 16).
  • Antifade Reagents | Fluorescence Imaging. (n.d.). Tocris Bioscience.
  • Kiernan, J. (n.d.). Make your own aqueous mountants. Western University.
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019, August 28).
  • Recipe for Anti-fade Mounting Medium. (n.d.). Jackson ImmunoResearch.
  • Mountants and Antifades. (n.d.).
  • ProLong Live Antifade Reagent, for live cell imaging. (n.d.). BMB Core Supply Center.
  • Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2020, June 12). PMC - NIH.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • Photostability. The photostability of the fluorescent proteins and FRET-based pH sensors is compared to that of BCECF, a pH-sensitive fluorophore, during continuous illumination in a fluorescence microscope. (n.d.).
  • Fluorescence Excitation and Emission Fundamentals. (n.d.). Nikon's MicroscopyU.
  • Fluorescence Excitation and Emission Fundamentals. (n.d.). Evident Scientific.
  • Rise and decay times of the fluorescence of the investigated... (n.d.).
  • Photobleaching. (n.d.). Wikipedia.
  • Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. (n.d.). PMC - PubMed Central.
  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. (n.d.). PubMed.
  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022, January 27). PMC - NIH.
  • Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (n.d.). Canopy Biosciences.
  • Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels. (n.d.). RSC Publishing.
  • Photobleaching Principles. (n.d.). Thermo Fisher Scientific - US.
  • Fluorescence quenching of human serum albumin by xanthines. (n.d.). PubMed.
  • Quenching (fluorescence). (n.d.). Wikipedia.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • IHC Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.
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Technical Support Center: Purification of 1,3-Dimethyl-8-Azaxanthin by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1,3-dimethyl-8-azaxanthin. Here, we dissect the nuances of column chromatography as applied to this specific N-methylated azaxanthine, offering a detailed experimental protocol, a robust troubleshooting guide, and a curated FAQ section. Our approach is grounded in established chromatographic principles and field-proven insights to empower you to overcome common purification challenges.

Introduction to this compound and its Purification Challenges

This compound is a xanthine derivative characterized by its polar heterocyclic structure. Like many compounds in this class, which includes the well-known stimulants caffeine and theophylline, its purification can be intricate. The primary challenges stem from its polarity and potential for strong interactions with stationary phases, which can lead to poor resolution and peak tailing. Furthermore, the stability of the compound during the purification process is a critical consideration to prevent degradation.[1]

The selection of an appropriate chromatographic method is paramount. While high-performance liquid chromatography (HPLC) with a C18 column is a common choice for separating xanthines[2][3], this guide will focus on preparative column chromatography, a widely accessible technique for obtaining larger quantities of purified compound. We will explore both normal-phase and reversed-phase approaches, explaining the rationale behind each choice.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a generalized starting point for the purification of this compound. Optimization will likely be necessary based on the specific crude mixture and desired purity.

Diagram of the General Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis & Solvent System Selection Sample_Prep 2. Sample Preparation TLC->Sample_Prep Column_Packing 3. Column Packing Sample_Prep->Column_Packing Loading 4. Sample Loading Column_Packing->Loading Elution 5. Elution Loading->Elution Collection 6. Fraction Collection Elution->Collection Fraction_Analysis 7. Fraction Analysis (TLC/UV-Vis) Collection->Fraction_Analysis Pooling 8. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 9. Solvent Removal Pooling->Solvent_Removal Final_Product 10. Final Product Analysis Solvent_Removal->Final_Product

Caption: General workflow for the purification of this compound.

Step-by-Step Methodology
  • Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection:

    • Rationale: TLC is a crucial first step to determine the optimal solvent system (mobile phase) for separation. The goal is to find a solvent system that provides good separation between this compound and its impurities, with a target Rf value of 0.2-0.4 for the compound of interest.

    • Procedure:

      • Dissolve a small amount of the crude sample in a suitable solvent (e.g., methanol, chloroform).

      • Spot the dissolved sample onto a TLC plate (silica gel is a good starting point for normal-phase).

      • Develop the TLC plate in various solvent systems. For a polar compound like this compound, start with a mixture of a non-polar solvent and a polar solvent (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Visualize the spots under UV light or by staining.

      • Adjust the solvent polarity to achieve the desired Rf value. Increasing the proportion of the polar solvent will increase the Rf value.

  • Stationary Phase and Column Selection:

    • Normal-Phase Chromatography:

      • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of polar compounds.

      • Rationale: The polar silica surface interacts with the polar functional groups of this compound, allowing for separation based on differences in polarity with impurities.

    • Reversed-Phase Chromatography:

      • Stationary Phase: C18-functionalized silica is a standard choice for reversed-phase chromatography.[2][3]

      • Rationale: In reversed-phase, the non-polar stationary phase interacts with the non-polar regions of the molecule. This can be advantageous if the impurities are significantly more or less polar than the target compound.

  • Column Packing:

    • Procedure (Slurry Method):

      • Choose a column with an appropriate diameter and length based on the amount of sample to be purified.

      • Create a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

      • Pour the slurry into the column, ensuring even packing without air bubbles.

      • Allow the stationary phase to settle, and then drain the excess solvent until it is level with the top of the stationary phase.

  • Sample Loading:

    • Rationale: Proper sample loading is critical for achieving good separation. The sample should be applied in a concentrated band at the top of the column.

    • Procedure (Dry Loading):

      • Dissolve the crude sample in a minimal amount of a suitable solvent.

      • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column.

    • Procedure (Wet Loading):

      • Dissolve the sample in a minimal amount of the mobile phase.

      • Carefully pipette the solution onto the top of the column. This method is generally less preferred as it can disturb the column bed.

  • Elution:

    • Isocratic Elution: Using a single, constant mobile phase composition throughout the separation. This is simpler but may not be effective for complex mixtures.[3]

    • Gradient Elution: Gradually increasing the polarity of the mobile phase during the separation.[3] This is often more effective for separating compounds with a wide range of polarities. For normal-phase, this would involve gradually increasing the percentage of the more polar solvent.

    • Procedure:

      • Begin eluting with the selected mobile phase, starting with a lower polarity for gradient elution.

      • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes or vials). The size of the fractions will depend on the column size and flow rate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Spot each fraction on a TLC plate and develop it using the same solvent system as in the initial analysis.

    • Fractions containing a single spot corresponding to the Rf of the target compound are considered pure.

  • Pooling and Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the column chromatography of this compound.

Diagram of the Troubleshooting Decision Tree

Troubleshooting_Chromatography cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation / Overlapping Peaks Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Cause4 Compound Degradation Problem->Cause4 Solution1 Re-optimize Mobile Phase via TLC Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Repack Column Carefully Cause3->Solution3 Solution4 Check Compound Stability on Silica Cause4->Solution4

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase.[1]
The compound may have decomposed on the stationary phase.Test the stability of this compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[1]
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase.[1]
Poor separation of spots (overlapping bands) The solvent system is not optimized.Re-evaluate the mobile phase using TLC to achieve better separation between the target compound and impurities.
The column was overloaded with the sample.Reduce the amount of crude sample loaded onto the column.
The column was packed improperly, leading to channeling.Repack the column, ensuring a uniform and compact bed.
Streaking or tailing of the spot on the column The compound is highly polar and interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve peak shape.
The sample was not loaded in a concentrated band.Ensure the sample is dissolved in a minimal amount of solvent before loading.
Low recovery of the purified compound The compound may be partially adsorbing irreversibly to the stationary phase.Consider using a less active stationary phase or adding a competitive binder to the mobile phase.
Some of the compound may not have been detected during fraction analysis.Concentrate a few fractions in the expected elution range and re-analyze.[1]
Frequently Asked Questions (FAQs)
  • Q1: What is the best stationary phase for purifying this compound?

    • A1: For normal-phase chromatography, silica gel is the most common and effective choice for polar compounds like xanthine derivatives. For reversed-phase, C18-bonded silica is the standard.[2][3] The choice between normal-phase and reversed-phase will depend on the nature of the impurities in your crude sample.

  • Q2: How do I choose the starting mobile phase?

    • A2: Always start by performing TLC with a range of solvent systems. For normal-phase on silica, a good starting point is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol. Adjust the ratio to get an Rf value for your target compound between 0.2 and 0.4.

  • Q3: My compound appears to be degrading on the silica gel column. What can I do?

    • A3: First, confirm the instability with a 2D TLC test.[1] If degradation is confirmed, you can try deactivating the silica gel by adding a small percentage of water or triethylamine to the mobile phase. Alternatively, you could switch to a different stationary phase such as alumina or Florisil.[1]

  • Q4: Can I reuse my chromatography column?

    • A4: While it is possible to wash and reuse columns, it is generally not recommended for high-purity applications, as residual impurities from previous runs can contaminate your current purification. For best results, use a fresh column for each purification.

  • Q5: What is the difference between isocratic and gradient elution, and which should I use?

    • A5: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the mobile phase composition (usually increasing polarity) during the run.[3] Gradient elution is generally more powerful for separating complex mixtures with components of varying polarities. For an initial purification, a step-gradient (incrementally increasing polarity) is often a good compromise between simplicity and effectiveness.

References

  • High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. Agilent Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrLObdgdvyb0KXl2mdrLKYCF_8-hu1SWNL6tDGNT7RJygiyEGxFeXybw_rkpXqWOUPnRe9vJBFX3K-iNUXpGHHSuPt2eqjiSZIEqYwTsBKUe9nF1uz_5vEc9WfSTEkVa96WadLo_r9nPoHo9Xok3bHi9E5eAwxCUbzvhaholke7ipvhOcH6ptDzBQy51_OXL0]
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4poby58mKGXIZte4ctJlmIOfFd8cWoAa4Poc5Ztu1fc8i-hHJBCKW5M_p7kZ6zIVXT1XPDzdU3Eo78pxrKRQ-Jf3Y5bvxtI0lRyqVTJkZdZO3y0ZROOLUxw3pOH_GPp-9-HQ3H2L_3dEECAOhBAkBm55Vl-FMuEKTjGM=]
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwT6Xcko2zbXvXgm8SD90D7LAVxVAyQnJngqh4N6bcgGuSEgPHN9ESP4UOJ2z442CCTntLnxAOCBc9-XqEVLO4doKDlkYmNnmlG2Rq5fBZ2rpZyCLDGt9MrJ2frwTnj2hzfOLi_I2OZCIGJEiO2kbSgfKwhehEED-CPxxlDp3Y7AGvB_Dks7dx7_Y_1gr2Wq-UinFp17WQduBzEcXphA==]
  • Separation of xanthines on the six compared stationary phases. Mobile... ResearchGate. [URL: https://www.researchgate.net/figure/Separation-of-xanthines-on-the-six-compared-stationary-phases-Mobile-phase_fig4_221915993]
  • Chromatographic behavior of xanthines in aqueous normal phase chromatography using titania stationary phase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21185564/]
  • Xanthine. SIELC Technologies. [URL: https://sielc.com/compound-xanthine.html]

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Technical Support Center: Resolving Non-Specific Binding in Receptor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in receptor assay development: non-specific binding (NSB). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize NSB to ensure the accuracy and reliability of your experimental data. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your assay design and execution.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding non-specific binding in receptor assays.

Q1: What is non-specific binding (NSB) in the context of receptor assays?

A1: Non-specific binding refers to the interaction of a ligand with entities other than its intended receptor target.[1] This can include binding to other proteins, lipids, plastic surfaces of the assay plate, and filter materials.[1] NSB is a significant source of background noise in an assay and can lead to inaccurate determinations of key parameters like receptor affinity (Kd) and density (Bmax).[1] Therefore, minimizing NSB is crucial for generating high-quality, reproducible data.

Q2: What are the primary drivers of high non-specific binding?

A2: High non-specific binding is primarily driven by two types of molecular interactions:

  • Hydrophobic Interactions: Ligands with high lipophilicity (a tendency to dissolve in fats, oils, and lipids) are prone to non-specifically binding to hydrophobic surfaces like cell membranes and plastic labware.[1][2]

  • Electrostatic Interactions: Charged ligands can interact non-specifically with oppositely charged surfaces or molecules in the assay system.[1][3]

Other contributing factors include suboptimal buffer conditions (pH and ionic strength), insufficient blocking of non-target sites, and the quality of the receptor preparation.[1]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by quantifying the binding of a labeled ligand (e.g., radiolabeled or fluorescent) in the presence of a high concentration of an unlabeled competitor.[1] This "cold" ligand saturates the specific binding sites on the receptor, meaning any remaining signal from the labeled ligand is due to its binding to non-receptor sites.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Q4: What is an acceptable level of non-specific binding?

A4: While there is no universal cutoff, a common guideline is that non-specific binding should ideally be less than 50% of the total binding, particularly at the highest ligand concentrations tested.[4][5] In many well-optimized assays, NSB can be as low as 10-20% of the total binding.[6] If NSB constitutes a large portion of your total signal, it can significantly compromise the accuracy of your results.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to high non-specific binding.

Issue 1: High and Variable Background Signal Across the Assay Plate

This often points to a general problem with the assay setup, such as inadequate blocking or suboptimal buffer conditions.

start High & Variable Background step1 Step 1: Optimize Blocking Agent & Concentration start->step1 step2 Step 2: Optimize Assay Buffer Composition (pH & Ionic Strength) step1->step2 If NSB remains high end_success NSB Reduced, Signal-to-Noise Improved step1->end_success If NSB is reduced step3 Step 3: Incorporate a Surfactant step2->step3 If NSB remains high step2->end_success If NSB is reduced step3->end_success If NSB is reduced end_persist Issue Persists: Consider Ligand or Receptor Quality step3->end_persist If NSB remains high

Caption: A stepwise approach to troubleshooting high background NSB.

Causality: Blocking agents are inert proteins or molecules that coat the surfaces of the assay plate and other components, physically preventing the ligand from binding non-specifically.[2][7] Insufficient blocking leaves these sites exposed.

Experimental Protocol: Determining Optimal Blocking Agent Concentration

  • Prepare a Range of Blocking Buffer Concentrations: Create a series of dilutions for your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% Bovine Serum Albumin (BSA) or non-fat dry milk) in your assay buffer.[1]

  • Coat the Assay Plate: If your protocol involves coating the plate with a receptor preparation, do so and then wash away any unbound receptor.[1]

  • Block the Wells: Add the different concentrations of blocking buffer to replicate wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash Thoroughly: Remove the unbound blocking agent by washing the wells with your assay buffer.[1]

  • Perform the Binding Assay: Add your labeled ligand at a concentration that typically gives a good signal, along with a high concentration of an unlabeled competitor to measure non-specific binding in separate wells for each blocking condition.[1]

  • Incubate and Wash: Allow the binding to reach equilibrium, then wash to remove the unbound ligand.[1]

  • Measure and Analyze: Read the signal and compare the non-specific binding across the different blocking agent concentrations. The optimal concentration will provide the lowest NSB without significantly impacting the specific binding signal.[1]

Table 1: Common Blocking Agents and Their Properties

Blocking AgentTypical ConcentrationKey Characteristics
Bovine Serum Albumin (BSA)1% - 5% (w/v)A common and effective protein blocker. Use high-purity, fatty acid-free BSA for best results.
Non-fat Dry Milk1% - 5% (w/v)A cost-effective mixture of proteins that can be very effective. However, it may contain endogenous enzymes or biotin that can interfere with certain detection methods.[1]
Normal Serum5% (v/v)Serum from the same species as the secondary antibody is often used to block non-specific antibody binding.[8]

Causality: The pH and ionic strength of your assay buffer can significantly influence non-specific electrostatic interactions.[1][9]

  • pH: The charge of your ligand and potential non-specific binding sites are pH-dependent. Matching the buffer pH to the isoelectric point of your protein can help minimize charge-based interactions.[10]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can shield electrostatic interactions, thereby reducing non-specific binding.[3][10]

Experimental Protocol: Optimizing pH and Ionic Strength

  • Prepare a Matrix of Buffers: Create a set of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) for each pH.

  • Run Parallel Assays: Perform your binding assay using each buffer condition, ensuring you have wells to measure both total and non-specific binding for each condition.

  • Analyze the Data: Compare the specific-to-non-specific signal ratio for each buffer. The optimal buffer will yield a high specific signal and low non-specific binding.

Causality: Non-ionic surfactants (detergents) can disrupt hydrophobic interactions that cause your ligand to stick to plasticware and other surfaces.[2][10]

Experimental Protocol: Testing Surfactant Addition

  • Prepare Buffers with Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1% v/v), to your optimized assay buffer.[1]

  • Perform the Assay: Run your binding assay with and without the surfactant.

  • Evaluate the Impact: Compare the non-specific binding in both conditions. A reduction in NSB in the presence of the surfactant indicates that hydrophobic interactions are a contributing factor.

Issue 2: Non-Specific Binding Increases Linearly with Ligand Concentration

This pattern is a classic indicator of non-saturable binding, where the ligand is binding to a large number of low-affinity sites.

start NSB Increases Linearly with Ligand Concentration step1 Step 1: Review Ligand Properties (Hydrophobicity) start->step1 step2 Step 2: Optimize Wash Steps step1->step2 step3 Step 3: For Filtration Assays, Check Filter Binding step2->step3 end_success Slope of NSB Curve Reduced step3->end_success If NSB is reduced end_persist Issue Persists: Consider a Different Ligand or Assay Format step3->end_persist If NSB remains high

Sources

Validation & Comparative

A Comparative Guide to Adenosine Receptor Antagonism: Theophylline vs. 1,3-dimethyl-8-azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Development

In the landscape of G-protein coupled receptor (GPCR) pharmacology, adenosine receptors stand out as critical targets for therapeutic intervention in a host of conditions, from respiratory diseases to neurodegenerative disorders. The development of antagonists for these receptors has been a long-standing goal, with the methylxanthine theophylline serving as a foundational, albeit non-selective, tool. This guide provides a detailed, evidence-based comparison between the well-established antagonist, theophylline (1,3-dimethylxanthine), and its structural analog, 1,3-dimethyl-8-azaxanthin (also known as 8-azatheophylline).

This analysis moves beyond a simple datasheet comparison to explore the critical structure-activity relationships that govern ligand affinity. We will dissect the profound impact of a single atomic substitution—the replacement of a carbon with a nitrogen at the 8-position of the xanthine core—and provide the experimental frameworks necessary to validate these findings in your own research.

The Molecular Players: Structures and Profiles

Theophylline (1,3-dimethylxanthine): The Archetypal Antagonist

Theophylline is a naturally occurring methylxanthine found in tea and cocoa beans.[1] For decades, it has been used clinically for its bronchodilator effects in asthma and COPD.[1] Its mechanism is multifaceted, acting as both a competitive non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist.[2][3] As an adenosine antagonist, it competes with endogenous adenosine at all four receptor subtypes (A1, A2A, A2B, and A3), exhibiting micromolar affinity.[4] This lack of selectivity is a key characteristic, contributing to both its therapeutic effects and its side-effect profile.

This compound (8-azatheophylline): A Structural Analogue

This compound is a synthetic derivative of theophylline. The defining structural feature is the substitution of the carbon-hydrogen (CH) group at the 8-position of the xanthine's imidazole ring with a nitrogen (N) atom. This seemingly minor alteration has dramatic consequences for the molecule's pharmacological activity, a central theme of this guide.

The Mechanism of Action: Adenosine Receptor Signaling

Adenosine receptors modulate a vast array of physiological processes. Their antagonism is a key therapeutic strategy. The A1 and A2A subtypes, in particular, are highly expressed in the central nervous system and cardiovascular system and represent opposing arms of a crucial signaling pathway.

  • A1 Receptors , coupled to the inhibitory G-protein (Gi), decrease adenylyl cyclase activity upon activation, leading to a reduction in intracellular cyclic AMP (cAMP).

  • A2A Receptors , coupled to the stimulatory G-protein (Gs), increase adenylyl cyclase activity, resulting in elevated cAMP levels.[5]

Antagonists like theophylline physically block adenosine from binding to these receptors, thereby preventing the downstream signaling cascade.

Adenosine_Signaling cluster_EC Extracellular Space cluster_IC Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds A2AR A2A Receptor Adenosine->A2AR binds Antagonist Antagonist (e.g., Theophylline) Antagonist->A1R blocks Antagonist->A2AR blocks Gi Gi A1R->Gi activates Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP Response_Dec Decreased Cellular Response ATP ATP Response_Inc Increased Cellular Response cAMP->Response_Inc

Caption: Adenosine receptor signaling pathways and point of antagonist intervention.

Head-to-Head Comparison: Receptor Binding Affinity

The cornerstone of antagonist efficacy is its affinity for the target receptor. This is quantitatively expressed by the inhibition constant (Kᵢ), which represents the concentration of an antagonist required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

Experimental evidence from radioligand binding studies reveals a stark difference between theophylline and its 8-aza analogue. A pivotal study demonstrated that the substitution of CH with N at the 8-position of theophylline to create this compound leads to a dramatic reduction in affinity for adenosine receptors.[6] In these binding assays, this compound was found to be essentially inert , failing to displace the radioligand from the receptors at meaningful concentrations.[6] This finding underscores the critical role of the 8-position in the xanthine scaffold for molecular recognition at adenosine receptors.

CompoundA1 Receptor Kᵢ (µM)A2A Receptor Kᵢ (µM)Selectivity Profile
Theophylline ~10 - 14[4]~14 - 30[4]Non-selective (A1/A2A)
This compound Inert[6]Inert[6]Inactive

Experimental Validation: Protocols and Rationale

To rigorously compare potential antagonists, a two-pronged experimental approach is essential: first, to quantify binding affinity, and second, to measure functional antagonism. The following protocols represent self-validating systems for generating robust, reproducible data.

Protocol 1: Radioligand Competition Binding Assay (Measuring Kᵢ)

The Causality: This assay directly quantifies the affinity of a test compound for a receptor. It operates on the principle of competition: an unlabeled test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. The resulting data allows for the calculation of the inhibition constant (Kᵢ), a direct measure of binding affinity.

Binding_Assay cluster_prep Preparation cluster_inc Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Membranes Cell Membranes (Expressing Receptor) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand (e.g., [3H]DPCPX) Radioligand->Incubate TestCmpd Test Compound (Varying Conc.) TestCmpd->Incubate Filter Rapid Filtration (Separates bound/free) Incubate->Filter Scintillation Scintillation Counting (Measures bound radioactivity) Filter->Scintillation Curve Generate Competition Curve (Bound Radioactivity vs. [Cmpd]) Scintillation->Curve Calc Calculate IC50 & Derive Ki (Cheng-Prusoff) Curve->Calc

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably or transiently expressing the human adenosine receptor subtype of interest (e.g., A1 or A2A).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (e.g., 10 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., 1 nM [³H]DPCPX for A1 receptors).

    • Varying concentrations of the test antagonist (e.g., this compound) or vehicle.

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., 5 mM theophylline).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay (Measuring IC₅₀)

The Causality: This assay measures the functional consequence of receptor antagonism. By stimulating a Gs-coupled receptor (like A2A or A2B) with an agonist, cAMP production is induced. An antagonist will inhibit this agonist-induced cAMP increase in a concentration-dependent manner. The resulting IC₅₀ value represents the antagonist's functional potency—its ability to block the biological response.

cAMP_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_inc Incubation & Lysis cluster_detect Detection & Analysis Cells Seed Cells Expressing Receptor (e.g., A2A) PDEi Pre-treat with PDE Inhibitor (e.g., Rolipram) Cells->PDEi Antagonist Add Test Antagonist (Varying Conc.) PDEi->Antagonist Agonist Add Agonist (Fixed Conc., e.g., NECA) Antagonist->Agonist Incubate Incubate (e.g., 30 min at 37°C) Agonist->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels (e.g., HTRF, Luminescence) Lyse->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for a cAMP accumulation functional antagonism assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the Gs-coupled adenosine receptor of interest (e.g., A2A or A2B) into a 96-well plate and culture overnight.

  • Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., 50 µM rolipram) for 20-30 minutes. This prevents the degradation of newly synthesized cAMP, amplifying the signal.

  • Antagonist Addition: Add varying concentrations of the test antagonist (e.g., theophylline) to the wells.

  • Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) that elicits a submaximal response (typically the EC₈₀ concentration) to all wells except the basal control.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based competitive immunoassays).

  • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP level in competitive assays) against the log concentration of the antagonist. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, which is the concentration of the antagonist that reduces the agonist-stimulated cAMP response by 50%.

Conclusion: A Tale of Two Xanthines

The comparative analysis of theophylline and this compound provides a clear and compelling lesson in structure-activity relationships.

  • Theophylline remains a benchmark compound: a non-selective but effective adenosine receptor antagonist with well-characterized, micromolar affinities.[4] Its activity is the result of a xanthine scaffold that presents the appropriate steric and electronic features for binding to the adenosine receptor family.

  • This compound , by contrast, is a case study in negative functional modification. The single substitution of a nitrogen for a carbon at the 8-position catastrophically disrupts the molecular interactions necessary for receptor binding, rendering the molecule essentially inert as an adenosine receptor antagonist.[6] Research suggests the hydrogen atom at the 7-position of xanthines plays a key role in binding, and the 8-aza structure lacks this feature, which likely contributes to the loss of affinity.[6]

For researchers in drug development, this comparison highlights a critical point: while the xanthine core is a privileged scaffold for adenosine receptor antagonism, modifications at the 8-position are a major determinant of potency. Theophylline serves as a viable, if non-selective, antagonist for experimental systems, whereas this compound is unsuitable for this purpose. However, the broader 8-azaxanthine scaffold should not be entirely dismissed, as other substitutions at the N7 or N8 positions have been shown to restore and even modulate affinity, making it a potentially interesting, though challenging, platform for future medicinal chemistry efforts.[6]

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. Available at: [Link]

  • Cazzola, M., Page, C. P., Calzetta, L., & Matera, M. G. (2013). Pharmacology and therapeutics of bronchodilators. Pharmacological reviews, 65(3), 958–1071.
  • Weinberger, M., & Hendeles, L. (2003). Theophylline. In S. T. Holgate, M. A. Giembycz, & P. J. Barnes (Eds.), Asthma and COPD: Basic Mechanisms and Clinical Management (pp. 561-576). Academic Press.
  • Pelleg, A., & Porter, R. S. (1990). The pharmacology of theophylline. Annals of allergy, 64(2 Pt 1), 111–117.
  • Spina, D. (2014). Phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease. Current opinion in pulmonary medicine, 20(2), 149–155.
  • Bruns, R. F. (1981). Adenosine antagonism by purines, pyrimidines, and benzopteridines in human fibroblasts. Biochemical pharmacology, 30(4), 325–333.
  • Daly, J. W. (2007). Caffeine analogs: biomedical impact. Cellular and molecular life sciences: CMLS, 64(16), 2153–2169.
  • Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 37(17), 2728–2733. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 37(17), 2728–2733. Available at: [Link]

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Lores, M., Dávila, N., Rodriguez, D., & Franco, R. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for immunotherapy of cancer, 10(5), e004212. Available at: [Link]

  • Lang, Y., Li, W., Xu, F., Li, J., & Chen, J. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 487, 1–8. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating 1,3-dimethyl-8-azaxanthin Binding Affinity Data

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of purinergic signaling and GPCR pharmacology.

Introduction: The Criticality of Robust Binding Affinity Data in Drug Discovery

In the landscape of drug discovery, the accurate determination of a ligand's binding affinity for its target is a cornerstone of successful lead optimization and candidate selection. This is particularly true for G-protein coupled receptors (GPCRs), a vast family of integral membrane proteins that are the targets of a significant portion of modern pharmaceuticals. 1,3-dimethyl-8-azaxanthin, also known as DMPX, is a xanthine derivative that has garnered interest as an antagonist of adenosine receptors, a class of GPCRs with profound physiological and pathological roles.[1][2] The validation of its binding affinity data is not merely a procedural step but a critical process to ensure the reliability and reproducibility of structure-activity relationship (SAR) studies and the subsequent development of selective and potent therapeutic agents.[3][4]

This guide provides a comprehensive framework for the validation of this compound binding affinity data. We will delve into the mechanistic rationale behind the selection of appropriate experimental methodologies, provide detailed protocols for key assays, and offer insights into the rigorous analysis and interpretation of the resulting data. Our focus is to equip researchers with the knowledge to generate self-validating experimental systems, thereby fostering confidence in the reported binding affinities.

Understanding the Target: Adenosine Receptors

Adenosine receptors are a family of four GPCR subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and mediate a wide range of physiological processes, making them attractive therapeutic targets.[1] Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists.[1] The development of selective antagonists like DMPX is a key objective in the field. Therefore, a crucial first step in validating binding affinity data is to assess the compound's affinity across all four receptor subtypes to establish its selectivity profile.

Comparative Binding Affinity of DMPX and Related Xanthine Derivatives

The binding affinity of a ligand is typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher affinity. The following table summarizes reported Ki values for DMPX and other relevant xanthine derivatives at the four human adenosine receptor subtypes. It is important to note that variations in experimental conditions (e.g., cell line, radioligand, and assay buffer) can influence the determined affinity values, underscoring the need for standardized validation protocols.[1]

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity ProfileReference(s)
This compound (DMPX) Low SelectivityPotentPotent-A2A/A2B selective over A1[1]
8-(m-chlorostyryl)-DMPX (CS-DMPX)-13--100-fold selective for A2A[5][6]
8-(m-bromostyryl)-DMPX (BS-DMPX)-8--146-fold selective for A2A[5][6]
8-(3,4-dimethoxystyryl)-DMPX-15--167-fold selective for A2A[5][6]
Caffeine~50,000 (rat)~27,000-30,000 (rat)--Non-selective[1]
Theophylline--9,070-Non-selective[1]
1,3-dipropyl-8-cyclopentylxanthine (DPCPX)0.47---Highly A1-selective[7][8]

Note: The table presents a selection of data from the literature. A comprehensive characterization would require testing all compounds against all receptor subtypes under identical experimental conditions.

Methodologies for Determining Binding Affinity: A Comparative Overview

Several biophysical techniques can be employed to determine the binding affinity of small molecules to GPCRs. The choice of method depends on various factors, including the nature of the target, the properties of the ligand, and the desired throughput and information content (kinetic vs. thermodynamic data).[9][10][11][12][13] Here, we compare three widely used and robust methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the displacement of a radiolabeled ligand by the test compound.[14]Detects changes in refractive index upon ligand binding to an immobilized receptor.[9][10][15][16]Measures the heat change associated with the binding event.[17]
Labeling Requires a radiolabeled ligand.[14]Label-free.[9][10][15][16]Label-free.[17]
Information Equilibrium binding affinity (Ki).[14]Equilibrium (KD) and kinetic (kon, koff) parameters.[9][10][15][16]Equilibrium (KD) and thermodynamic (ΔH, ΔS) parameters, and stoichiometry (n).[17]
Throughput HighMedium to HighLow to Medium
Sample Consumption LowLow to MediumHigh
Key Strengths High sensitivity, well-established for GPCRs.[14]Real-time data, provides kinetic information.[9][10][15][16]Provides a complete thermodynamic profile of the interaction.[17]
Potential Challenges Use of radioactivity, potential for artifacts from radioligand depletion.[14]Receptor immobilization can affect activity, potential for non-specific binding.[9][10][15][16]Requires high protein concentrations, sensitive to buffer mismatches.[17]

Experimental Protocols for Binding Affinity Determination

To ensure the generation of high-quality, reproducible data, it is imperative to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for each of the three key binding assays.

Radioligand Binding Assay

This is a competitive binding assay where the unlabeled test compound (DMPX) competes with a known radiolabeled ligand for binding to the adenosine receptor.

Radioligand_Binding_Workflow prep Receptor Membrane Preparation assay_setup Assay Setup: - Membranes - Radioligand - DMPX (variable conc.) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound/Free incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - IC50 Determination - Ki Calculation counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[18] Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • A range of concentrations of the unlabeled DMPX.

    • A fixed concentration of the appropriate radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A). The radioligand concentration should ideally be at or below its Kd value for the receptor.[18][19]

    • The receptor membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[18] The incubation time should be determined experimentally by performing association and dissociation kinetic experiments.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[18] Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of DMPX to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of DMPX that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20][21][22][23][24]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (DMPX) to a ligand (adenosine receptor) immobilized on a sensor chip in real-time.

SPR_Workflow immobilization Receptor Immobilization on Sensor Chip binding_assay Inject DMPX over Immobilized Receptor immobilization->binding_assay analyte_prep Prepare DMPX Concentration Series analyte_prep->binding_assay sensorgram Generate Sensorgram (Response vs. Time) binding_assay->sensorgram data_analysis Data Analysis: - Fit to Binding Model - Determine kon, koff, KD sensorgram->data_analysis

Caption: Workflow for an SPR binding kinetics experiment.

  • Receptor Immobilization: Immobilize the purified and solubilized adenosine receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling or a nickel-NTA chip for His-tagged receptors).[25] The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations of DMPX in the running buffer. The buffer should be well-matched to the protein's environment and may contain a small amount of DMSO to aid in the solubility of DMPX.

  • Binding Measurement:

    • Equilibrate the sensor surface with running buffer to establish a stable baseline.

    • Inject the different concentrations of DMPX over the immobilized receptor surface for a defined period (association phase).

    • Switch back to running buffer flow and monitor the dissociation of the DMPX-receptor complex (dissociation phase).[25]

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants: KD = koff / kon .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (DMPX) to a macromolecule (adenosine receptor) in solution.

ITC_Workflow sample_prep Prepare Receptor in Cell & DMPX in Syringe (Matched Buffers) titration Titrate DMPX into Receptor Solution sample_prep->titration heat_measurement Measure Heat Change After Each Injection titration->heat_measurement binding_isotherm Generate Binding Isotherm heat_measurement->binding_isotherm data_analysis Data Analysis: - Fit to Binding Model - Determine KD, ΔH, ΔS, n binding_isotherm->data_analysis

Caption: Workflow for an ITC binding experiment.

  • Sample Preparation:

    • Prepare a solution of the purified and solubilized adenosine receptor in a suitable buffer.

    • Prepare a solution of DMPX in the exact same buffer to minimize heats of dilution. Dialysis of both samples against the same buffer is highly recommended.[26]

    • The concentration of the receptor in the sample cell and the ligand in the syringe should be carefully chosen to ensure a "c-window" that allows for accurate determination of the binding parameters. A general starting point is to have the ligand concentration in the syringe at least 10-fold higher than the receptor concentration in the cell.[26]

  • Titration:

    • Load the receptor solution into the sample cell of the calorimeter and the DMPX solution into the injection syringe.

    • Perform a series of small, sequential injections of the DMPX solution into the receptor solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat change (either exothermic or endothermic) that occurs after each injection until the receptor becomes saturated with the ligand.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to receptor.

    • This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the equilibrium dissociation constant (KD), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n).[17]

Validation and Troubleshooting: Ensuring Data Integrity

The generation of reliable binding affinity data requires a commitment to rigorous validation and a proactive approach to troubleshooting.

  • Orthogonal Validation: Whenever possible, validate the binding affinity of a key compound like DMPX using at least two different biophysical methods.[9][10] For example, confirming a Ki value from a radioligand binding assay with a KD value from SPR or ITC provides strong evidence for the accuracy of the measurement.

  • Control Experiments: Always include appropriate positive and negative controls in your assays. For instance, in a radioligand binding assay, a known high-affinity antagonist should be used as a positive control, and a compound known not to bind to the receptor as a negative control.

  • Troubleshooting Common Issues: Be aware of potential artifacts and sources of error in each assay. For example:

    • Radioligand Binding: High non-specific binding can be addressed by optimizing the filter washing steps or including blocking agents like bovine serum albumin (BSA) in the assay buffer. Radioligand depletion can be mitigated by using a lower receptor concentration.[14]

    • SPR: Inactive immobilized receptors can be a significant issue. It is crucial to validate the activity of the immobilized receptor, for instance, by showing binding of a known ligand. Non-specific binding to the sensor surface can be minimized by using a reference flow cell and optimizing the running buffer.[9][10]

    • ITC: Large heats of dilution can mask the true binding signal. This can be addressed by careful buffer matching through dialysis. Poorly soluble compounds can lead to inaccurate concentration determination and precipitation during the experiment.[17]

Conclusion: A Commitment to Scientific Rigor

The validation of binding affinity data for compounds like this compound is a multi-faceted process that requires a deep understanding of the underlying biophysical principles, meticulous experimental execution, and rigorous data analysis. By employing a combination of well-validated techniques, adhering to detailed protocols, and critically evaluating the data, researchers can generate high-quality, reproducible binding affinity data. This commitment to scientific rigor is paramount for advancing our understanding of adenosine receptor pharmacology and for the successful development of novel therapeutics targeting this important class of GPCRs.

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A Comparative Guide to 8-Azaxanthines and Traditional Xanthines for Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the xanthine scaffold, the chemical backbone of compounds like caffeine and theophylline, has been a cornerstone of pharmacological research, particularly in targeting adenosine receptors and phosphodiesterases (PDEs).[1][2] These naturally occurring alkaloids and their synthetic derivatives have a long history of therapeutic use, from bronchodilators to central nervous system stimulants.[3][4][5] However, the quest for greater potency, selectivity, and improved pharmacokinetic profiles has driven the exploration of novel chemical architectures. Among the most promising of these are the 8-azaxanthines, a class of compounds distinguished by a strategic nitrogen-for-carbon substitution in the purine ring.[6]

This guide offers an in-depth comparative analysis of 8-azaxanthines and traditional xanthines, designed for researchers, scientists, and drug development professionals. We will dissect the critical structural differences, elucidate the resulting pharmacological consequences, and provide robust experimental frameworks for their evaluation, empowering you to make informed decisions in your research endeavors.

The Decisive Structural Shift: Carbon vs. Nitrogen at the 8-Position

The defining structural variance between traditional and 8-azaxanthine classes is the replacement of the carbon atom at the 8-position of the xanthine core with a nitrogen atom. This seemingly subtle modification fundamentally alters the electronic and steric properties of the molecule, leading to profound differences in its biological activity.

  • Traditional Xanthines: This class, including caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), features a pyrimidinedione ring fused to an imidazole ring. The C8 position is a key site for substitution, and modifications here are crucial for modulating receptor affinity and selectivity.[7][8]

  • 8-Azaxanthines: The substitution of C8 with a nitrogen atom creates a structure that can be described as a 1,2,3-triazolo[4,5-d]pyrimidine.[6] This change impacts the electron density across the ring system and alters the potential for hydrogen bonding, which is critical for receptor-ligand interactions.

structure_comparison cluster_0 Traditional Xanthine Core cluster_1 8-Azaxanthine Core Traditional C8 C8-H or C8-R Traditional->C8 Key substitution site for tuning activity Aza N8 N8 Aza->N8 Defining aza-substitution

Figure 1. A comparison of the core chemical structures of traditional xanthines and 8-azaxanthines.

A Tale of Two Pharmacologies: Receptor Affinity and Enzyme Inhibition

The structural divergence between these two xanthine families directly translates into distinct pharmacological profiles. This is most evident in their interactions with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Both traditional and 8-azaxanthines are recognized as antagonists of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[9] However, the introduction of the nitrogen at the 8-position can significantly enhance affinity and selectivity.

Mechanism of Action: Adenosine is a nucleoside that modulates numerous physiological processes by activating its G-protein coupled receptors. Xanthine-based compounds competitively block these receptors, thereby inhibiting adenosine-mediated effects like sedation and vasodilation.[3]

Comparative Performance: Studies have shown that while the simple substitution of CH with N at the 8-position in theophylline and caffeine can dramatically reduce affinity, further substitutions on the 8-azaxanthine scaffold can restore and even greatly enhance potency and selectivity.[10][11] For example, specific 7- and 8-substituted 8-azaxanthines have been identified as some of the most potent and selective A1 receptor antagonists known.[10] In contrast, many traditional xanthines are non-selective antagonists with micromolar affinities.[9]

Compound ClassTarget Receptor(s)Representative Ki (nM)General Selectivity Profile
Traditional Xanthines (e.g., Theophylline)A1, A2A, A2B, A31,000 - 50,000Non-selective
8-Azaxanthines (e.g., Substituted derivatives)A1 or A2A1 - 100Can be highly selective for a single subtype

Table 1. Representative binding affinities (Ki) of traditional xanthines versus substituted 8-azaxanthines for human adenosine receptors. Lower Ki values denote higher affinity. This data is synthesized from multiple sources for illustrative comparison.[9][10][11]

signaling_pathway cluster_0 Adenosine Receptor Signaling cluster_1 Mechanism of Antagonism Adenosine Adenosine Receptor Adenosine Receptor (e.g., A2A) Adenosine->Receptor Binds & Activates G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Initiates Xanthine Xanthine / 8-Azaxanthine Xanthine->Receptor Blocks Binding

Figure 2. A simplified diagram illustrating the antagonism of adenosine receptor signaling by xanthine derivatives.

Phosphodiesterase (PDE) Inhibition

Traditional xanthines like theophylline are well-known as non-selective inhibitors of PDEs, the enzymes that degrade the second messengers cAMP and cGMP.[2][12] This inhibition contributes to their bronchodilatory effects but also to their side-effect profile.[1] 8-azaxanthines, conversely, are generally weaker PDE inhibitors. This reduced off-target activity is a significant advantage when the primary goal is selective adenosine receptor antagonism.

Compound ClassPDE Inhibition (IC50)Primary Pharmacological Action
Traditional Xanthines (e.g., Theophylline)10 - 100 µM (non-selective)Mixed Adenosine Antagonist / PDE Inhibitor
8-Azaxanthines Often > 100 µMPrimarily Adenosine Receptor Antagonist

Table 2. A comparison of the representative phosphodiesterase (PDE) inhibitory activity of traditional versus 8-azaxanthines. Higher IC50 values indicate weaker inhibition.[13]

Experimental Protocols for Comparative Analysis

To empirically validate the distinct pharmacological profiles of these compounds, rigorous in vitro assays are indispensable. The following protocols provide a standardized approach for this comparative evaluation.

Adenosine Receptor Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity (Ki) of a test compound to a specific adenosine receptor subtype.

Causality Behind Experimental Choices: This competitive binding assay quantifies a compound's affinity by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor. The use of cell membranes expressing a single receptor subtype ensures target specificity. The final conversion of the IC50 (the concentration of test compound that displaces 50% of the radioligand) to a Ki (inhibition constant) using the Cheng-Prusoff equation provides a standardized measure of affinity that is independent of the radioligand concentration used.

Materials:

  • Cell membranes from a stable cell line expressing a single human adenosine receptor subtype (e.g., A1, A2A).

  • Radiolabeled antagonist (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • Test compounds (8-azaxanthines and traditional xanthines) serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine 100 µL of cell membrane suspension, 50 µL of the radioligand, and 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the reaction mixture through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubate Incubate Components in 96-well Plate Start->Incubate Filter Rapid Filtration on Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: IC50 -> Ki Calculation Count->Analyze

Figure 3. A high-level workflow for a radioligand binding assay.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to determine the IC50 of a compound against a specific PDE isozyme.

Causality Behind Experimental Choices: This assay directly measures the enzymatic activity of a PDE isozyme. The principle involves a two-step enzymatic reaction: first, the PDE hydrolyzes a cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate. Then, a second enzyme, 5'-nucleotidase, cleaves the phosphate group, which is then quantified colorimetrically. The amount of phosphate produced is directly proportional to the PDE activity. By including an inhibitor, the reduction in phosphate generation can be measured to determine the inhibitor's potency (IC50).

Materials:

  • Recombinant human PDE enzyme.

  • Substrate: cAMP or cGMP.

  • 5'-Nucleotidase enzyme.

  • Test compounds (8-azaxanthines and traditional xanthines) serially diluted.

  • Assay Buffer.

  • Phosphate detection reagent (e.g., Malachite Green-based).[14]

  • A known non-selective PDE inhibitor as a positive control (e.g., IBMX).[14]

  • Microplate reader.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound, and PDE enzyme.

  • Initiation: Start the reaction by adding the cAMP or cGMP substrate.

  • First Incubation: Incubate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for the hydrolysis of the cyclic nucleotide.

  • Second Enzyme Addition: Add 5'-nucleotidase to each well.

  • Second Incubation: Incubate for an additional period to allow for the conversion of the 5'-monophosphate to the nucleoside and inorganic phosphate.

  • Detection: Terminate the reaction and quantify the amount of inorganic phosphate by adding the Malachite Green reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Calculate the percentage of PDE activity relative to the uninhibited control.

    • Plot the percentage of activity versus the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Concluding Remarks for the Research Scientist

The comparative analysis clearly indicates that 8-azaxanthines are not merely analogs of traditional xanthines but represent a distinct chemical class with a significantly different pharmacological profile. The key takeaways for the drug development professional are:

  • For High Selectivity: When the research objective is to develop a potent and selective antagonist for a specific adenosine receptor subtype (e.g., A1 or A2A), the 8-azaxanthine scaffold is a superior starting point. Its inherent weakness as a PDE inhibitor minimizes potential off-target effects.

  • For Broader Activity: If the goal involves a broader spectrum of activity, including non-selective adenosine receptor antagonism and moderate PDE inhibition (e.g., for bronchodilation), traditional xanthines remain a relevant and well-characterized option.

The strategic choice between these two scaffolds, guided by the principles and protocols outlined in this guide, will be critical in advancing the next generation of purinergic modulators.

References

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  • Title: Pharmacological potential of methylxanthines: Retrospective analysis and future expectations. Source: uBibliorum URL: [Link]

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  • Title: Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Source: PMC - NIH URL: [Link]

  • Title: Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Apparent affinity of some 8-phenyl-substituted xanthines at adenosine receptors in guinea-pig aorta and atria. Source: PMC - NIH URL: [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 1,3-Dialkyl-8-Azaxanthines as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3-dialkyl-8-azaxanthines, a class of compounds investigated for their potential as adenosine receptor antagonists. Drawing from experimental data, we will explore how modifications to the core 8-azaxanthine scaffold influence binding affinity and selectivity for different adenosine receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced chemical biology of these heterocyclic compounds.

The 8-Azaxanthine Scaffold: A Tale of Diminished Affinity and a Quest for Restoration

The journey into the SAR of 1,3-dialkyl-8-azaxanthines begins with a crucial observation: the introduction of a nitrogen atom at the 8-position of the xanthine core, a scaffold found in common stimulants like caffeine and theophylline, has a profound and generally detrimental effect on adenosine receptor affinity. Experimental evidence demonstrates that the direct 8-aza analogues of theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), namely 8-azatheophylline and 8-azacaffeine, are essentially inert as adenosine receptor antagonists.[1] This initial finding underscores the critical role of the C8-H group in the parent xanthine structure for effective receptor binding and sets the stage for understanding the subsequent efforts to regain and modulate activity through strategic chemical modifications.

Caption: Comparison of the xanthine and 8-azaxanthine cores.

The Influence of N1 and N3 Alkyl Substituents: A Handle on Potency

With the baseline established, the focus shifts to the dialkyl substitutions at the N1 and N3 positions. These positions are crucial for modulating the lipophilicity and overall shape of the molecule, which in turn influences receptor interaction. A key finding is that increasing the chain length of the alkyl groups from methyl to propyl can significantly enhance binding affinity, particularly for the A1 adenosine receptor subtype.[1] This suggests that the larger, more lipophilic propyl groups may engage in more favorable hydrophobic interactions within the A1 receptor binding pocket compared to the smaller methyl groups.

Table 1: Effect of N1 and N3 Alkyl Chain Length on A1 Receptor Affinity

CompoundN1, N3 SubstituentRelative A1 Affinity
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineMethylLower
7-Cyclopentyl-1,3-dipropyl-8-azaxanthinePropylHigher

This table illustrates the general trend observed in the literature where longer alkyl chains at N1 and N3 lead to increased affinity.[1]

Restoring Activity: The Critical Role of N7 and C8 Substitutions

The dramatic loss of affinity caused by the 8-aza modification can be overcome by the introduction of substituents at the N7 and C8 positions of the 8-azaxanthine ring. This is where the SAR becomes particularly insightful, revealing pathways to not only restore but also to tune the potency and selectivity of these compounds.

C8-Substitutions: A Gateway to Renewed Activity

The introduction of a methyl group at the 8-position of 8-azatheophylline was found to restore antagonistic activity, particularly at A2 receptors.[1] Further exploration with larger cycloalkyl substituents at this position led to an increase in affinity for both A1 and A2 receptor subtypes.[1] This indicates that the C8 position can tolerate and even benefit from steric bulk, suggesting the presence of a corresponding pocket in the adenosine receptors that can accommodate these groups.

N7-Substitutions: A Path to Potency and Selectivity

A more pronounced effect on affinity was observed with substitutions at the N7 position. The replacement of the 7-methyl group in 8-azacaffeine with cycloalkyl groups yielded significant improvements in binding.[1] For instance, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine at A1 receptors.[1] Conversely, the 7-cyclohexyl-1,3-dimethyl-8-azaxanthine demonstrated greater potency than caffeine at A2 receptors.[1] This highlights the N7 position as a key determinant of subtype selectivity.

The combination of N1, N3, and N7 modifications has led to the discovery of highly potent and selective antagonists. A standout example is 7-cyclopentyl-1,3-dipropyl-8-azaxanthine, which is recognized as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines.[1]

SAR_Flowchart Start 1,3-Dialkyl-8-Azaxanthine Core (Low Affinity) N1N3 Modify N1 & N3 Alkyl Groups (e.g., Methyl to Propyl) Start->N1N3 N7C8 Introduce Substituents at N7/C8 Start->N7C8 Increased_Potency Increased Potency (Especially for A1) N1N3->Increased_Potency Restored_Activity Restored & Modulated Activity N7C8->Restored_Activity Selectivity Tuned Selectivity (A1 vs. A2) Increased_Potency->Selectivity Restored_Activity->Selectivity

Caption: SAR flowchart for 1,3-dialkyl-8-azaxanthines.

Comparison with Parent Xanthines: The Enduring Importance of the C7-H

A consistent observation is that the 8-aza analogues of 8-substituted 1,3-dialkylxanthines are, in all reported cases, less active than their corresponding xanthine counterparts.[1] This strongly suggests that the hydrogen atom at the 7-position of the xanthine ring plays a crucial, albeit not fully understood, role in the binding to adenosine receptors. Its replacement with a nitrogen atom in the 8-azaxanthine series appears to introduce an unfavorable interaction or remove a favorable one, a deficit that must be compensated for by other structural modifications.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities for these 1,3-dialkyl-8-azaxanthine derivatives is typically achieved through competitive radioligand binding assays. The following is a representative protocol.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific adenosine receptor subtype (e.g., A1).

Materials:

  • Membrane preparations from cells expressing the target adenosine receptor (e.g., CHO-K1 cells stably expressing human A1 adenosine receptor).

  • Radioligand specific for the target receptor (e.g., [³H]DPCPX for A1 receptors).

  • Test compounds (1,3-dialkyl-8-azaxanthines) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The structure-activity relationship of 1,3-dialkyl-8-azaxanthines is a compelling example of how subtle changes to a molecular scaffold can lead to dramatic shifts in biological activity. While the initial 8-aza modification is detrimental to adenosine receptor affinity, strategic substitutions at the N1, N3, N7, and C8 positions can restore and fine-tune potency and selectivity. The general principles outlined in this guide, supported by experimental data, provide a valuable framework for the rational design of novel 8-azaxanthine derivatives as potential therapeutic agents targeting the adenosinergic system.

References

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  • Mazza, F., Gavuzzo, E., & Carotti, A. (2008). 1,3-Dialkyl-8-(hetero)aryl-9-OH-9-deazaxanthines as potent A2B adenosine receptor antagonists: design, synthesis, structure-affinity and structure-selectivity relationships. Bioorganic & Medicinal Chemistry, 16(22), 9780–9789. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 1,3-Dimethyl-8-azaxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The xanthine scaffold is a cornerstone in pharmacology, with derivatives like caffeine and theophylline being household names and vital therapeutic agents.[1] These molecules primarily exert their effects by acting as antagonists at adenosine receptors.[1] A lesser-known but structurally significant analog is 1,3-dimethyl-8-azaxanthine, an azapurine where the carbon atom at the 8-position of the xanthine ring is replaced by a nitrogen atom.[2] This seemingly minor substitution has profound implications for the molecule's chemical properties and its interaction with biological targets.[2]

This guide provides an in-depth, objective comparison of the cross-reactivity profile of 1,3-dimethyl-8-azaxanthine against its parent compound, theophylline, and other relevant xanthine derivatives. We will explore its performance in key experimental assays, explain the causality behind methodological choices, and present supporting data to equip researchers and drug development professionals with a clear understanding of its specificity. The central thesis is that 1,3-dimethyl-8-azaxanthine's unique structure renders it largely inert at the primary targets of classical xanthines, making it an invaluable tool as a negative control for validating on-target effects in adenosine receptor research.

Chapter 1: Structural Analysis and Target Engagement

The key to understanding the cross-reactivity of 1,3-dimethyl-8-azaxanthine lies in its structure compared to canonical xanthines. Theophylline (1,3-dimethylxanthine) and 1,3-dimethyl-8-azaxanthine (also known as 8-azatheophylline) are direct structural analogs, differing only at the 8-position.

Structural_Comparison cluster_0 Theophylline (1,3-Dimethylxanthine) cluster_1 1,3-Dimethyl-8-azaxanthine cluster_2 Caffeine (1,3,7-Trimethylxanthine) Theophylline Azaxanthine Caffeine

Caption: Core structures of key xanthine derivatives.

The primary biological targets for xanthines like theophylline and caffeine are the A1 and A2A adenosine receptors, which are G protein-coupled receptors involved in regulating a vast array of physiological processes.[3] Research has unequivocally shown that the substitution of the C-H group at the 8-position with a nitrogen atom dramatically reduces the binding affinity for these receptors.[4] Studies demonstrate that both 8-azatheophylline and 8-azacaffeine are essentially inert at adenosine receptors where their parent compounds are active.[4] This suggests that the 8-position is a critical interaction point for receptor engagement, and the altered electronic distribution from the nitrogen substitution disrupts this binding.

Chapter 2: Methodologies for Assessing Cross-Reactivity

To rigorously evaluate cross-reactivity, a multi-pronged approach is necessary. Each method interrogates a different aspect of molecular interaction, from direct target binding to functional cellular response.

Radioligand Binding Assays: The Gold Standard for Target Affinity

Expertise & Experience: This assay directly quantifies the affinity of a compound for a specific receptor. It is the most direct and unambiguous method for determining if a compound can physically interact with an off-target receptor. The choice of a specific radioligand (e.g., [³H]ZM241385 for A2A receptors) is critical, as it must be a high-affinity, selective ligand for the target to ensure that the competition binding curve accurately reflects the test compound's affinity.[5]

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., HEK293 cells expressing hA2A Receptor) incubate Incubate Membranes with: 1. Radioligand ([³H]ZM241385) 2. Varying concentrations of Test Compound (e.g., 1,3-dimethyl-8-azaxanthine) prep->incubate separate Separate Bound from Free Radioligand (Rapid vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation counting) separate->quantify analyze Data Analysis (Generate competition curve, calculate Ki) quantify->analyze Competitive_ELISA_Workflow coat Plate coated with Goat Anti-Mouse Antibody step1 Step 1: Add Sample/Standard (containing Theophylline or Azaxanthine) + Mouse Anti-Theophylline Antibody coat->step1 step2 Step 2: Add Theophylline-HRP Conjugate (Competes for free antibody sites) step1->step2 wash1 Wash to Remove Unbound Reagents step2->wash1 step3 Step 3: Add TMB Substrate (Color develops) wash1->step3 step4 Step 4: Add Stop Solution (Color changes from blue to yellow) step3->step4 read Read Absorbance at 450 nm (Signal is inversely proportional to concentration) step4->read

Caption: Workflow for a competitive ELISA.

Trustworthiness (Self-Validating Protocol):

  • Antibody Incubation: To wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse), add standards (theophylline) or test samples (1,3-dimethyl-8-azaxanthine) along with a specific monoclonal anti-theophylline antibody. [6]Incubate to allow the antibody to bind to any theophylline or cross-reactant present.

  • Competitive Binding: Add an enzyme-labeled theophylline conjugate (e.g., Theophylline-HRP). [6]This conjugate will compete with the free theophylline from step 1 for the remaining unbound antibody binding sites. Incubate for 1 hour. [6]3. Wash: Wash the plate thoroughly to remove all unbound materials, including any unbound Theophylline-HRP conjugate. [7]4. Signal Generation: Add a TMB substrate solution. The HRP enzyme on the bound conjugate will catalyze a color change (e.g., blue). [7]The intensity of the color is inversely proportional to the amount of theophylline/cross-reactant in the original sample.

  • Readout: Add a stop solution to terminate the reaction (color changes to yellow) and measure the absorbance at 450 nm using a microplate reader. [7]Calculate the percentage cross-reactivity relative to the parent compound.

Cell-Based Functional Assays: Quantifying Biological Response

Expertise & Experience: Binding does not always equate to function. A compound could bind to a receptor but elicit no response (a silent antagonist) or even an opposite response. A functional assay is therefore essential to determine the biological consequence of any potential binding. For the A2A receptor, which signals through Gs proteins to increase intracellular cyclic AMP (cAMP), a functional assay measures the ability of a test compound to block an agonist-induced rise in cAMP. [8][9]This confirms whether the compound is a true antagonist.

A2A_Signaling_Pathway cluster_0 Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Signal) AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Activates ATP ATP ATP->AC Antagonist Xanthine Antagonist (e.g., Theophylline) Antagonist->A2AR Blocks

Caption: A2A receptor signaling and point of antagonist inhibition.

Trustworthiness (Self-Validating Protocol):

  • Cell Culture: Use a cell line stably expressing the human A2A receptor (e.g., CHO or HEK-293 cells). [3][9]2. Cell Plating: Plate the cells in a 384-well plate and incubate. [9]3. Compound Addition: Treat the cells with varying concentrations of the test antagonist (1,3-dimethyl-8-azaxanthine) or a reference compound and incubate.

  • Agonist Stimulation: Add a known A2A receptor agonist, such as NECA, at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production. [9]5. Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor cAMP assay). [8][9]6. Data Analysis: Plot the cAMP response against the antagonist concentration to generate an inhibition curve and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Chapter 3: Comparative Data Analysis

The power of these methodologies is realized when the data are compared across multiple compounds. The following tables summarize expected and literature-derived data for 1,3-dimethyl-8-azaxanthine and its key comparators.

Table 1: Comparative Binding Affinities (Kᵢ) at Human Adenosine Receptors This table highlights the direct binding affinity at the molecular target. A lower Kᵢ value indicates higher binding affinity.

CompoundA1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)Reference
1,3-Dimethyl-8-azaxanthine > 10,000 (Inert)> 10,000 (Inert)[4]
Theophylline (1,3-Dimethylxanthine)~8,500~25,000[10]
Caffeine (1,3,7-Trimethylxanthine)~12,000~40,000[10]
8-Cyclopentyltheophylline (CPT)Potent, selective for A1Moderate[11]
8-Phenyltheophylline (8-PT)PotentPotent[10]

Data for Theophylline and Caffeine can vary between studies; representative values are shown. CPT is noted for its high potency and A1 selectivity.

Table 2: Predicted Cross-Reactivity in a Theophylline-Specific Immunoassay This table illustrates the specificity of antibody-based detection methods. Cross-reactivity is calculated relative to the primary target analyte (Theophylline = 100%).

CompoundPredicted Cross-Reactivity (%)Rationale
Theophylline100%Target analyte
1,3-Dimethyl-8-azaxanthine < 0.1%Significant structural modification at the 8-position, a key part of the hapten structure for antibody generation.
CaffeineLow to ModerateThe addition of a methyl group at the 7-position alters the structure, reducing antibody recognition. [12][7]
Paraxanthine (1,7-Dimethylxanthine)Moderate to HighStructurally very similar to theophylline, often shows significant cross-reactivity in caffeine/theophylline assays. [12][7]

Table 3: Functional Antagonism (IC₅₀) at the Human A2A Receptor This table shows the concentration of a compound required to produce a functional biological effect (inhibition of agonist activity). A lower IC₅₀ value indicates higher potency.

CompoundA2A Receptor IC₅₀ (nM)Reference
1,3-Dimethyl-8-azaxanthine > 25,000 (Inactive)Inferred from binding data [4]
Istradefylline~2.2[5]
Potent Research Antagonists10 - 150[3][9]

Chapter 4: Discussion & Field Insights

The collective data from binding, immuno-, and functional assays converge on a single, clear conclusion: the substitution of carbon with nitrogen at the 8-position of the xanthine ring effectively ablates the compound's ability to interact with adenosine receptors. As shown in Table 1, 1,3-dimethyl-8-azaxanthine is essentially inert at these receptors, with a binding affinity several orders of magnitude lower than that of theophylline. [4] The Causality of Inertness: This lack of affinity is not arbitrary. The 8-position of the xanthine scaffold is known to be crucial for forming interactions within the binding pocket of adenosine receptors. Altering the electronic properties and hydrogen bonding potential at this position by introducing a nitrogen atom disrupts the precise molecular recognition required for stable binding.

Implications for Researchers: This characteristic makes 1,3-dimethyl-8-azaxanthine an exceptionally useful scientific tool. In any experiment designed to test the effects of a xanthine-based drug like theophylline or a novel derivative, demonstrating that 1,3-dimethyl-8-azaxanthine fails to produce the same effect is a powerful piece of evidence. It allows researchers to build a self-validating system into their experiments.

  • Assay Specificity Control: In the development of a new ELISA or other detection method for a specific xanthine, 1,3-dimethyl-8-azaxanthine serves as an ideal negative control to confirm the assay's specificity and low cross-reactivity.

It is crucial to note, however, that while the 8-azatheophylline core is inert, derivatization can restore activity. For instance, adding a cyclopentyl group at the N7 position of 1,3-dimethyl-8-azaxanthine creates a compound that is a potent A1 receptor antagonist. [4]This underscores that the entire molecular structure must be considered, but it does not detract from the value of the unsubstituted parent compound as a negative control.

Conclusion

1,3-Dimethyl-8-azaxanthine exhibits a near-total lack of cross-reactivity with the primary biological targets of classical xanthines, namely the A1 and A2A adenosine receptors. This is a direct consequence of the nitrogen substitution at the 8-position, which disrupts the molecular interactions necessary for receptor binding. This property, confirmed through binding, immunological, and functional assays, makes it a poor candidate for direct therapeutic use as an adenosine antagonist but establishes its significant value for the research community. For scientists and drug developers working with xanthine derivatives, 1,3-dimethyl-8-azaxanthine is not just an alternative; it is an essential tool for validating experimental results and ensuring the scientific integrity of studies targeting the adenosine system.

References

  • Seela, F., & Müller, J. (1995). 8-Azaxanthine derivatives as antagonists of adenosine receptors. PubMed. [Link]

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  • Herbet, M., et al. (2018). 8-Cyclopentyl-1,3-dimethylxanthine enhances effectiveness of antidepressant in behavioral tests and modulates redox balance in the cerebral cortex of mice. Pharmacological Reports. [Link]

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  • Gentile, D., et al. (2021). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Molecules. [Link]

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  • Anjum, S., et al. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLoS ONE. [Link]

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  • Lee, W. H., et al. (2021). Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Journal of Medicinal Chemistry. [Link]

  • Lemos, M. L. A., et al. (2015). Characterization and screening of tight binding inhibitors of xanthine oxidase: an on-flow assay. Analytical Methods. [Link]

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The Impact of N-Methylation on the Fluorescence of 8-Azaxanthines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and molecular biology, the intrinsic fluorescence of small molecules is a powerful tool. Among the purine analogs, 8-azaxanthines have garnered attention for their fluorescent properties, which are exquisitely sensitive to their chemical environment and substitution patterns. This guide provides an in-depth comparison of the fluorescence of various N-methylated 8-azaxanthines, offering insights into how the position of a single methyl group can dramatically alter their photophysical characteristics. Understanding these structure-property relationships is paramount for the rational design of fluorescent probes for enzymatic assays, cellular imaging, and diagnostics.

The 8-Azaxanthine Scaffold: An Introduction to its Fluorescent Potential

8-Azaxanthine, a structural isomer of the naturally occurring xanthine, exhibits intriguing photophysical behavior. In its neutral form, it exists as a mixture of N(7)H and N(8)H tautomers. The N(8)H tautomer is the key to its fluorescence, undergoing an excited-state proton transfer (ESPT) from the N(3) position. This process results in an intensely fluorescent anion with a large Stokes shift, emitting light around 420 nm. However, this fluorescence is confined to a narrow acidic pH range (2-5). Beyond a pH of 6, the molecule deprotonates in the ground state, rendering it non-fluorescent. This inherent pH sensitivity, while interesting, can be a limitation for applications in physiological environments.

The Influence of N-Methylation: A Positional Paradigm

The strategic placement of a methyl group on one of the nitrogen atoms of the 8-azaxanthine core can profoundly modulate its fluorescent properties. This seemingly minor modification can lock the molecule into a specific tautomeric form, alter its pKa, and influence its excited-state dynamics. The following sections compare the known fluorescence characteristics of different N-methylated isomers.

Comparative Photophysical Data
CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Stokes Shift (cm⁻¹)Key Characteristics
8-Azaxanthine~280-300 nm~420 nmModerate>12,000Fluorescent only in acidic pH (2-5) due to ESPT from the N(8)H tautomer. Non-fluorescent at higher pH. Exhibits dual emission in alcoholic media.[1][2]
N8-Methyl-8-azaxanthine ~285 nm~420 nm0.5 - 0.6 ~12,000 (at pH < 6)Highly fluorescent over a broad pH range (2-11). Considered a model for the fluorescent N(8)H tautomer.[1][3]
N1,N3-Dimethyl-8-azaxanthineNot specified~340 nmNot specifiedNot specifiedFluorescence is blue-shifted compared to N8-methyl derivative. Becomes non-fluorescent at pH > 5.[1]
N7-Methyl-8-azaxanthineNot specified~440 nm (inferred)High (inferred)Not specifiedInferred to be strongly fluorescent, similar to N8-methyl derivatives, based on studies of N7-ribosylated products.[4]
N9-Methyl-8-azaxanthineNot specifiedNot specifiedVery lowNot specifiedGenerally considered to be non-fluorescent or very weakly fluorescent.[4]
N3-Methyl-8-azaxanthineNot specifiedNot specifiedLow (inferred)Not specifiedDoes not exhibit the long-wavelength emission associated with ESPT, suggesting low fluorescence.[5]

Note: "Not specified" indicates that the data was not found in the surveyed literature. "Inferred" suggests a likely property based on related compounds.

Analysis of Methylation Position:
  • N8-Methylation: This modification locks the molecule in the highly fluorescent N(8)H-like tautomeric form. By preventing deprotonation at the N8 position, it extends the fluorescence over a much broader and physiologically relevant pH range. The high quantum yield (up to 60%) makes N8-methyl-8-azaxanthine a particularly promising fluorophore.[1][3][6]

  • N7-Methylation: While direct data is scarce, studies on N7-ribosylated 8-azaxanthines suggest that N7-methylation also leads to strongly fluorescent compounds.[4] This indicates that the N(7)H tautomer, when its proton is replaced by a methyl group, can also be a highly emissive species.

  • N9-Methylation: In stark contrast to N7 and N8 methylation, substitution at the N9 position appears to quench fluorescence. This is a critical observation for anyone designing 8-azaxanthine-based probes, as it highlights a key position to avoid for maintaining fluorescence.

  • N1 and N3-Methylation: Methylation at the N1 and N3 positions in the pyrimidine ring also has a significant impact. N1,N3-dimethyl-8-azaxanthine (8-azatheophylline) is fluorescent, but its emission is shifted to a shorter wavelength (~340 nm) compared to the N8-methyl derivative.[1] The absence of the long-wavelength emission in N3-methylated compounds suggests that methylation at this position disrupts the ESPT pathway that is responsible for the strong fluorescence in the parent and N8-methylated compounds.[5]

Experimental Protocol: A Guide to Comparative Fluorescence Analysis

To facilitate further research and enable a direct comparison of these fascinating molecules, we provide a detailed, self-validating protocol for the characterization of the fluorescence properties of N-methylated 8-azaxanthines.

Experimental Workflow

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_data Data Analysis prep_start Weigh Compound dissolve Dissolve in Spectroscopic Grade Solvent prep_start->dissolve stock Prepare Stock Solution (e.g., 1 mM in DMSO) dissolve->stock dilute Prepare Working Solutions (e.g., 1-10 µM in Buffer) stock->dilute abs_spec Record UV-Vis Absorbance Spectrum (250-500 nm) dilute->abs_spec det_lambda_ex Determine Excitation Wavelength (λex) at Absorbance Maximum abs_spec->det_lambda_ex abs_at_ex Measure Absorbance at λex (< 0.1 AU) det_lambda_ex->abs_at_ex em_spec Record Emission Spectrum abs_at_ex->em_spec ex_spec Record Excitation Spectrum abs_at_ex->ex_spec qy_measurement Quantum Yield Determination (Relative Method) em_spec->qy_measurement stokes_shift Calculate Stokes Shift qy_measurement->stokes_shift compare_data Compare Photophysical Parameters stokes_shift->compare_data

Caption: Workflow for the comparative analysis of N-methylated 8-azaxanthine fluorescence.

Step-by-Step Methodology
  • Materials and Reagents:

    • N-methylated 8-azaxanthine derivatives of high purity.

    • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline).

    • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Calibrated UV-Vis spectrophotometer.

    • Calibrated spectrofluorometer with a thermostatted cuvette holder.

    • 1 cm path length quartz cuvettes.

  • Sample Preparation:

    • Prepare a 1 mM stock solution of each 8-azaxanthine derivative in an appropriate solvent (e.g., DMSO).

    • From the stock solution, prepare a series of dilutions in the desired buffer (e.g., phosphate buffer, pH 7.4) to obtain a final concentration range of 1-10 µM.

    • Prepare a solution of the quantum yield standard in its recommended solvent.

  • Absorbance Measurements:

    • Record the UV-Vis absorbance spectrum of each diluted sample from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λabs_max).

    • For quantum yield measurements, adjust the concentration of each sample and the standard to have an absorbance of less than 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the λabs_max of each compound.

    • Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 300-600 nm).

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum fluorescence (λem_max).

    • For quantum yield determination, record the integrated fluorescence intensity of the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

  • Quantum Yield Calculation (Relative Method):

    • The fluorescence quantum yield (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • ΦF_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λex - 1/λem) * 10⁷

    • Tabulate the λex, λem, ΦF, and Stokes shift for each compound for direct comparison.

Mechanistic Insights and Future Directions

The observed differences in the fluorescence of N-methylated 8-azaxanthines can be attributed to the interplay of several factors:

  • Tautomeric Locking: Methylation at N7 or N8 fixes the molecule in a conformation that is favorable for fluorescence, mimicking the emissive N(8)H tautomer.

  • Disruption of ESPT: Methylation at N3 appears to inhibit the excited-state proton transfer that is crucial for the strong, red-shifted emission, leading to weaker, blue-shifted fluorescence or non-radiative decay.

  • Electronic Effects: The electron-donating nature of the methyl group can also influence the energy levels of the molecule, although the positional effects appear to be more dominant in this class of compounds.

The systematic investigation of the photophysical properties of a complete series of N-methylated 8-azaxanthines would be a valuable contribution to the field. Such a study would provide a definitive dataset for guiding the design of novel fluorescent probes. Furthermore, exploring the effects of other substituents and the impact of solvent polarity could uncover new derivatives with tailored fluorescent properties for specific biological applications.

Conclusion

N-methylation is a powerful and straightforward strategy for tuning the fluorescence of 8-azaxanthines. The position of the methyl group is a critical determinant of the photophysical properties, with N8- and likely N7-methylation leading to highly fluorescent compounds with broad pH stability, while N9- and N3-methylation are detrimental to fluorescence. This comparative guide provides a framework for understanding these structure-property relationships and a practical protocol for their investigation. By leveraging this knowledge, researchers can better design and utilize 8-azaxanthine-based fluorophores for a wide range of applications in the life sciences.

References

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  • Wierzchowski, J., et al. (2020). Rise and decay times of the fluorescence of the investigated 8-azapurine derivatives in 1% aqueous methanol. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 1,3-Dimethyl-8-Azaxanthin: A Modern Flow Chemistry Approach Versus Traditional Batch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,3-Dimethyl-8-Azaxanthin and the Imperative for Synthetic Innovation

This compound, a methylated derivative of 8-azaxanthine, belongs to the family of purine analogs which are of significant interest in medicinal chemistry and drug development. These compounds serve as crucial scaffolds for the development of various therapeutic agents, including antagonists for adenosine receptors. The substitution of a carbon atom with a nitrogen atom at the 8-position of the purine ring system fundamentally alters the electronic properties and biological activity of the molecule, making its efficient and scalable synthesis a key objective for researchers.

Traditionally, the synthesis of such purine analogs has relied on classical batch methods, such as the Traube purine synthesis, which, while foundational, often present challenges in terms of reaction times, yields, and scalability.[1][2] In the relentless pursuit of more efficient, safer, and greener chemical processes, modern synthetic methodologies are continuously being explored. Among these, flow chemistry has emerged as a transformative technology for the synthesis of pharmaceuticals and fine chemicals, offering unparalleled control over reaction parameters and enabling the development of more streamlined and automated synthetic routes.[3][4][5]

This guide provides an in-depth, objective comparison between a traditional, batch-based synthesis of this compound and a novel, continuous flow-based approach. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of key performance metrics. This analysis is intended to provide researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs.

Traditional Synthetic Route: The Traube Synthesis in a Batch Reactor

The Traube purine synthesis, first reported in the early 20th century, remains a cornerstone for the construction of the purine ring system from pyrimidine precursors.[6][7] This multi-step batch process, while historically significant, is characterized by long reaction times and often requires the isolation and purification of intermediates.

The synthesis of this compound via the Traube method commences with the nitrosation of 1,3-dimethyl-6-aminouracil. This is followed by the reduction of the resulting 5-nitroso derivative to the key intermediate, 1,3-dimethyl-5,6-diaminouracil. The final step involves the cyclization of this diamine with nitrous acid to form the triazole ring, yielding the desired this compound.

Visualizing the Traditional Pathway

Traditional_Synthesis A 1,3-Dimethyl-6-aminouracil B 6-Amino-1,3-dimethyl-5-nitrosouracil A->B NaNO2, HCl (Nitrosation) C 1,3-Dimethyl-5,6-diaminouracil B->C Na2S2O4 (Reduction) D This compound C->D NaNO2, H2O (Cyclization)

Caption: Traditional batch synthesis of this compound.

Experimental Protocol: Traditional Batch Synthesis

Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 1,3-dimethyl-6-aminouracil (15.5 g, 0.1 mol) in water (200 mL).

  • Add concentrated hydrochloric acid (10 mL) to the suspension.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Collect the resulting reddish-purple precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of 1,3-Dimethyl-5,6-diaminouracil

  • To a 1 L three-necked flask fitted with a mechanical stirrer and a reflux condenser, add the dried 6-amino-1,3-dimethyl-5-nitrosouracil (18.4 g, 0.1 mol) and water (400 mL).

  • Heat the suspension to 70-80 °C.

  • Gradually add sodium dithionite (Na2S2O4) (34.8 g, 0.2 mol) in small portions, ensuring the temperature does not exceed 90 °C. The color of the suspension will change from reddish-purple to a pale yellow or off-white.

  • After the addition is complete, stir the mixture at 80 °C for 30 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of this compound

  • In a 250 mL beaker, dissolve the 1,3-dimethyl-5,6-diaminouracil (17.0 g, 0.1 mol) in hot water (100 mL).

  • Cool the solution to room temperature and then place it in an ice bath.

  • Slowly add a solution of sodium nitrite (6.9 g, 0.1 mol) in water (15 mL) with vigorous stirring.

  • A voluminous white precipitate of this compound will form immediately.

  • Stir the mixture in the ice bath for 30 minutes.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry to a constant weight.

A New Synthetic Paradigm: Continuous Flow Synthesis

Flow chemistry offers a compelling alternative to traditional batch processing, providing enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps.[5][8][9] For the synthesis of this compound, a continuous flow approach can significantly reduce reaction times and improve process control, leading to higher purity and yields.

In this proposed new route, the reduction of 6-amino-1,3-dimethyl-5-nitrosouracil and the subsequent cyclization to this compound are performed in a continuous flow reactor system. This "telescoped" synthesis avoids the isolation of the potentially unstable 1,3-dimethyl-5,6-diaminouracil intermediate.

Visualizing the New Flow Chemistry Pathway

Flow_Synthesis cluster_0 Reagent Pumps PumpA Pump A: 6-Amino-1,3-dimethyl- 5-nitrosouracil Solution Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B: Na2S2O4 Solution PumpB->Mixer1 PumpC Pump C: NaNO2 Solution Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Heated Coil Reactor 1 (Reduction) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Cyclization) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow synthesis of this compound.

Experimental Protocol: New Continuous Flow Synthesis

System Setup:

  • Three high-pressure pumps (e.g., HPLC pumps).

  • Two T-mixers.

  • Two coil reactors (e.g., PFA tubing of appropriate length and internal diameter). The first reactor is housed in a heating module.

  • A back-pressure regulator.

  • A product collection vessel.

Reagent Preparation:

  • Solution A: A suspension of 6-amino-1,3-dimethyl-5-nitrosouracil in a suitable solvent (e.g., a water/cosolvent mixture).

  • Solution B: An aqueous solution of sodium dithionite.

  • Solution C: An aqueous solution of sodium nitrite.

Procedure:

  • Set the temperature of the first heated coil reactor to the desired temperature (e.g., 100-120 °C).

  • Set the back-pressure regulator to maintain a pressure sufficient to keep the solvents in the liquid phase at the operating temperature (e.g., 10-15 bar).

  • Pump Solution A and Solution B through their respective pumps at defined flow rates into the first T-mixer.

  • The combined stream flows through the first heated coil reactor, where the reduction of the nitroso group to the diamine occurs. The residence time in this reactor is controlled by the total flow rate and the reactor volume.

  • The effluent from the first reactor, containing the in-situ generated 1,3-dimethyl-5,6-diaminouracil, is mixed with Solution C from the third pump in the second T-mixer.

  • The resulting mixture then passes through the second coil reactor at ambient temperature, where the cyclization to this compound takes place.

  • The product stream exits the second reactor, passes through the back-pressure regulator, and is collected in the collection vessel.

  • The product can be isolated by continuous crystallization or other in-line purification techniques.

Comparative Analysis: Batch vs. Flow

The transition from a traditional batch synthesis to a modern continuous flow process for the preparation of this compound offers several significant advantages. A quantitative comparison of key parameters highlights the benefits of the new approach.

ParameterTraditional Batch SynthesisNew Continuous Flow SynthesisRationale for Difference
Reaction Time Several hours to days (including intermediate isolation)Minutes to a few hoursEnhanced heat and mass transfer in the flow reactor dramatically accelerate reaction rates.[5][8]
Typical Yield 60-75%>85%Precise control over stoichiometry and temperature minimizes side reactions and degradation of intermediates.
Purity Often requires recrystallization of intermediates and final productHigh purity directly from the reactor, potentially reducing the need for extensive purificationConsistent reaction conditions and short residence times reduce the formation of impurities.
Scalability Challenging due to heat transfer limitations and safety concerns with large volumesReadily scalable by running the flow reactor for longer periods ("scaling out") or by using larger reactorsThe high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, even at larger scales.[4]
Safety Handling of large quantities of reagents and exothermic reactions pose risks. Isolation of potentially unstable intermediates.Small reactor volumes minimize the amount of hazardous material at any given time. In-situ generation and consumption of intermediates enhances safety.[8]
Process Control Limited control over temperature gradients and mixing within a large vesselPrecise control over temperature, pressure, residence time, and stoichiometryAutomated pumps and sensors in flow systems allow for fine-tuning of reaction parameters.[3]
Environmental Impact Often requires larger volumes of solvents for reactions and purificationsReduced solvent usage and potential for solvent recycling. Less waste generation.Higher efficiency and telescoped reactions minimize the overall environmental footprint.

Conclusion: Embracing the Future of Synthesis

The validation of this new synthetic route for this compound using continuous flow technology represents a significant advancement over the traditional Traube synthesis performed in batch reactors. The experimental data and comparative analysis clearly demonstrate the superiority of the flow-based approach in terms of reaction efficiency, safety, scalability, and process control.

For researchers, scientists, and drug development professionals, the adoption of flow chemistry offers a powerful tool to accelerate the synthesis of novel compounds and to develop more robust and sustainable manufacturing processes. While the initial investment in flow chemistry equipment may be a consideration, the long-term benefits of increased productivity, higher purity, and enhanced safety make it a compelling and forward-looking choice for the synthesis of this compound and other important N-heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to enable the confident implementation of this modern synthetic strategy.

References

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A Head-to-Head Comparison of 8-Azaxanthine vs. Xanthine Adenosine Antagonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the classic xanthine scaffold and its 8-aza analogue as adenosine receptor antagonists. Moving beyond a simple catalogue of compounds, we will dissect the fundamental structure-activity relationships (SAR), present key experimental data, and provide detailed protocols to empower researchers in their own discovery and development efforts. Our focus is on the "why"—the causal relationships between chemical structure, binding affinity, and functional activity—to inform rational drug design.

Introduction: The Enduring Pursuit of Adenosine Receptor Modulation

Adenosine is a ubiquitous purine nucleoside that functions as a critical neuromodulator and homeostatic regulator, exerting its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a vast array of physiological and pathological processes, making them highly attractive targets for therapeutic intervention. The A1 and A2A receptors, in particular, have been the focus of intense investigation for their roles in cardiovascular, inflammatory, and neurodegenerative diseases.

The journey of adenosine receptor antagonists began with naturally occurring methylxanthines like caffeine and theophylline.[1][2] While revolutionary in their time, their low potency and lack of subtype selectivity spurred decades of medicinal chemistry efforts to develop more refined pharmacological tools and potential therapeutics.[3] This guide focuses on a pivotal chapter in that story: the comparison of the archetypal xanthine scaffold with its 8-azaxanthine variant, a modification that yielded crucial insights into the molecular determinants of receptor binding.

The Xanthine Scaffold: The Archetype for Adenosine Antagonists

The xanthine core is a purine derivative that forms the foundation of the most well-known adenosine antagonists. The naturally occurring compounds caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are non-selective antagonists with micromolar affinities.[1] Early research quickly established that the xanthine structure could be systematically modified to dramatically enhance potency and confer subtype selectivity.

Key Principles of Xanthine SAR:

  • N1 and N3 Positions: Elongating the methyl groups at the N1 and N3 positions to larger alkyl groups, such as propyl, generally increases affinity for adenosine receptors.[1]

  • C8 Position: This position is a critical locus for conferring high affinity and selectivity. Substitution with bulky, lipophilic groups like phenyl or cycloalkyl rings can lead to highly potent antagonists.[4][5] For example, the addition of a cyclopentyl group at the C8 position of 1,3-dipropylxanthine yields 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a widely used and highly selective A1 receptor antagonist.[4][6] Conversely, substitution with 8-styryl groups can produce A2A-selective antagonists.[7]

This systematic exploration of the xanthine scaffold has produced a rich library of potent and selective antagonists, which have been indispensable tools for elucidating the function of adenosine receptor subtypes.

The 8-Azaxanthine Scaffold: A Critical Structural Interrogation

A logical step in the exploration of xanthine SAR was to investigate the role of each atom in the heterocyclic core. The 8-azaxanthine scaffold, where the carbon atom at position 8 is replaced by a nitrogen atom, represents a key test of the structural requirements for receptor binding.

A seminal study by Franchetti et al. (1994) synthesized and evaluated a series of 8-azaxanthine derivatives.[8][9] The primary and most striking finding was that the direct substitution of CH with N at the 8-position of theophylline and caffeine resulted in a dramatic loss of affinity for both A1 and A2 receptors; 8-azatheophylline and 8-azacaffeine were essentially inert.[8]

However, affinity could be partially restored through further substitutions, primarily at the N7 and N8 positions of the 8-azaxanthine core. For instance:

  • Substituting the 7-methyl group of 8-azacaffeine with a cyclopentyl group yielded a compound (7-cyclopentyl-1,3-dimethyl-8-azaxanthine) that was three times more potent than caffeine at A1 receptors.[8]

  • Increasing the size of the N1 and N3 substituents to propyl groups in concert with N7 substitution significantly increased A1 receptor affinity. The resulting compound, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine , emerged as a potent and selective A1 antagonist, one of the most selective 7-alkyl-substituted xanthines known at the time.[8][9]

Head-to-Head Comparison: Quantitative Analysis of Binding Affinity

The most effective way to appreciate the impact of the 8-aza substitution is through a direct comparison of binding affinities (Ki values) for structurally analogous pairs. The data below, derived from radioligand binding assays, clearly illustrates the general drop in potency upon introduction of the nitrogen at position 8.

Compound ClassCompound NameA1 Receptor Ki (nM)A2A Receptor Ki (nM)A1/A2A Selectivity
Xanthine Theophylline (1,3-Dimethylxanthine)11,00025,0000.44
8-Azaxanthine 8-Azatheophylline>100,000>100,000-
Xanthine Caffeine (1,3,7-Trimethylxanthine)8,00015,0000.53
8-Azaxanthine 8-Azacaffeine>100,000>100,000-
Xanthine 1,3-Dipropyl-7-cyclopentylxanthine1.81,100611
8-Azaxanthine 1,3-Dipropyl-7-cyclopentyl-8-azaxanthine6.511,0001692
Xanthine 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.45180400
8-Azaxanthine 1,3-Dipropyl-8-cyclopentyl-8-azaxanthine1501,4009.3

Data synthesized from Franchetti et al., J Med Chem, 1994.[8]

This quantitative data underscores the critical role of the 8-position. While medicinal chemistry strategies can partially recover affinity in the 8-azaxanthine series, the parent xanthine scaffold consistently provides a more potent starting point.

Mechanistic Insights and Structural Diagrams

The comparative data strongly implies that the electronic and steric environment around the 8-position of the xanthine core is crucial for optimal receptor interaction. The replacement of a C-H group with a more electronegative nitrogen atom fundamentally alters this environment. It is hypothesized that the hydrogen atom at the N7 position of many active xanthines may act as a hydrogen bond donor, an interaction that is sterically or electronically disfavored in the 8-azaxanthine series.[8]

Caption: Core structures of Xanthine and 8-Azaxanthine.

The adenosine signaling pathway is bifurcated depending on the receptor subtype. A2A and A2B receptors couple to the Gs protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). A1 and A3 receptors couple to Gi, which inhibits adenylyl cyclase and decreases cAMP. Antagonists block these pathways by preventing adenosine from binding and activating the receptor.

Adenosine_Signaling cluster_A2A A2A Receptor Pathway cluster_A1 A1 Receptor Pathway A2A Adenosine A2A-R Gs Gs Protein A2A->Gs Activates AC_A2A Adenylyl Cyclase Gs->AC_A2A Stimulates cAMP_up ↑ cAMP AC_A2A->cAMP_up A1 Adenosine A1-R Gi Gi Protein A1->Gi Activates AC_A1 Adenylyl Cyclase Gi->AC_A1 Inhibits cAMP_down ↓ cAMP AC_A1->cAMP_down Adenosine Adenosine Adenosine->A2A Binds Adenosine->A1 Binds Antagonist Antagonist Antagonist->A2A Blocks Antagonist->A1 Blocks Experimental_Workflow start Synthesize Test Compound (e.g., 8-Azaxanthine derivative) binding_assay Protocol 1: Radioligand Binding Assay (Competitive Inhibition) start->binding_assay determine_ki Determine Ki at A1, A2A, A2B, A3 (Quantify Affinity) binding_assay->determine_ki assess_selectivity Assess Subtype Selectivity Profile determine_ki->assess_selectivity functional_assay Protocol 2: cAMP Functional Assay assess_selectivity->functional_assay If potent & selective confirm_antagonism Confirm Antagonist Activity (Block agonist-induced cAMP change) functional_assay->confirm_antagonism end Lead Compound Profile confirm_antagonism->end

Caption: Workflow for characterizing novel adenosine receptor antagonists.

Experimental Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype (e.g., A1).

Causality and Rationale: This assay measures the ability of a non-labeled test compound to compete with a high-affinity, subtype-selective radioligand for binding to the receptor. The concentration at which the test compound displaces 50% of the radioligand (the IC50) is used to calculate its inhibition constant (Ki), a direct measure of its binding affinity. The choice of radioligand is critical; for A1 receptors, [³H]DPCPX is an excellent choice due to its high affinity and selectivity. [10] Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., CHO cells stably expressing the human A1 receptor, or rat cortical tissue). [11][12]Homogenize the tissue/cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate for each condition:

    • Total Binding: Membrane preparation + radioligand (e.g., 1 nM [³H]DPCPX) + assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled, potent antagonist (e.g., 10 µM XAC) to saturate all specific binding sites. [13] * Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium. [11]4. Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Protocol 2: cAMP Functional Assay

Objective: To determine if a high-affinity compound acts as an antagonist at a specific adenosine receptor subtype (e.g., A2A).

Causality and Rationale: This assay directly measures the functional consequence of receptor activation. For the Gs-coupled A2A receptor, activation by an agonist (like NECA) leads to an increase in intracellular cAMP. [14]A true antagonist will block this agonist-induced increase in a dose-dependent manner. This is a critical validation step to ensure a compound is not a silent agonist.

Methodology:

  • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing the human A2A receptor) in appropriate media. Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Test Compound: Remove the culture medium and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound (the putative antagonist) to the wells and incubate for 15-20 minutes.

  • Agonist Stimulation: Add a fixed concentration of a known A2A agonist (e.g., NECA at its EC80 concentration) to the wells. For control wells, add only buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay. [15]6. Data Analysis:

    • Construct a dose-response curve by plotting the measured cAMP levels against the log concentration of the test antagonist.

    • An antagonist will show a dose-dependent reduction in the NECA-stimulated cAMP signal, bringing it back towards the basal (unstimulated) level.

    • Calculate the IC50 value for the antagonist's inhibition of the agonist response. This can be used to calculate the functional antagonist constant (Kb).

Broader Context and Future Directions

The comparative study of xanthines and 8-azaxanthines provided invaluable lessons in drug design, emphasizing the profound impact of subtle heterocyclic modifications. However, the field has largely moved beyond these scaffolds in the clinical arena. Xanthine-based drugs often suffer from pharmacological limitations, including poor water solubility and off-target effects, most notably the inhibition of phosphodiesterases (PDEs). [2][16] This drove the development of highly selective, potent non-xanthine adenosine antagonists. [17][18]A prominent example is Istradefylline (KW-6002) , a non-xanthine A2A antagonist that has been approved for the treatment of Parkinson's disease. [19][20]It acts as an adjunct to levodopa therapy, helping to reduce "off" time without significantly worsening troublesome dyskinesia. [21][22]The clinical success of compounds like istradefylline, compared to the challenges faced by other antagonists like preladenant, highlights the complex journey from bench to bedside. [19][23][24] In conclusion, the head-to-head comparison of 8-azaxanthine and xanthine scaffolds serves as a powerful case study in classical medicinal chemistry. It demonstrates that while the xanthine core is a privileged and highly malleable structure for adenosine receptor antagonism, the integrity of the 8-position is paramount for achieving high potency. The insights gained from these foundational studies paved the way for the modern, structure-based design of non-xanthine antagonists that now show significant promise in the clinic.

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  • Kobayashi, M., Kanda, T., & Kurokawa, M. (2012). Antidepressant-like activity of the adenosine A(2A) receptor antagonist, istradefylline (KW-6002), in the forced swim test and the tail suspension test in rodents. Pharmacol Biochem Behav, 100(4), 560–566. [Link]

  • Randall, P. A., Kanda, T., & Kurokawa, M. (2007). Effects of the adenosine A 2A antagonist istradefylline (KW 6002) on... ResearchGate. [Link]

  • Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine Derivatives as Antagonists of Adenosine Receptors. ACS Publications. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study on 1,3-dimethyl-8-azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Fluorophore Characterization

In the dynamic landscape of cellular and molecular imaging, the development of novel fluorescent probes is a constant pursuit. These molecular tools are the bedrock of countless discoveries, enabling researchers to visualize and quantify biological processes with ever-increasing precision. However, the introduction of a new fluorophore into the scientific repertoire necessitates a thorough and objective evaluation of its performance against established alternatives. This guide provides a comprehensive framework for benchmarking a novel fluorescent probe, using the hypothetical molecule 1,3-dimethyl-8-azaxanthin as a case study.

As of this writing, detailed photophysical and biological performance data for this compound is not available in the public domain. This presents a realistic scenario for many researchers encountering a newly synthesized or proprietary compound. The principles and protocols outlined herein are therefore designed to be universally applicable for the characterization of any new fluorescent entity. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to generate robust, comparative data, ensuring the selection of the most appropriate tool for their experimental needs.

This guide will benchmark our theoretical probe against a panel of well-established fluorescent dyes, each chosen to represent a different class of application or a common performance benchmark:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA): A widely used probe for the detection of cellular reactive oxygen species (ROS).

  • MitoSOX™ Red: A fluorescent probe targeted to the mitochondria for the specific detection of superoxide.

  • Fluorescein and Rhodamine: Two of the most fundamental and widely used fluorescent scaffolds, providing a baseline for core photophysical properties.

Through a series of structured experiments, we will illustrate how to build a comprehensive performance profile for a novel probe, from fundamental photophysics to its utility in live-cell imaging.

Part 1: Foundational Photophysical Characterization

The initial step in evaluating any new fluorophore is to determine its fundamental photophysical properties. These parameters dictate the probe's brightness, spectral compatibility with instrumentation, and overall performance.

Absorbance and Emission Spectra

The absorbance (or excitation) and emission spectra are the most basic and critical properties of a fluorescent molecule. They determine the optimal wavelengths for excitation and detection.

Experimental Rationale: By identifying the peak excitation and emission wavelengths (λex and λem), we can ensure the probe is compatible with the light sources (e.g., lasers, LEDs) and filter sets of common fluorescence microscopes and plate readers. The shape and breadth of these spectra also inform us about the potential for spectral overlap with other fluorophores in multiplexing experiments.

Protocol for Spectral Characterization:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution in the buffer of interest (e.g., PBS, pH 7.4) to a concentration that yields an absorbance value between 0.05 and 0.1 at the absorbance maximum to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution across a broad wavelength range (e.g., 250-700 nm) to determine the λmax of absorbance.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorbance λmax and scan the emission spectrum across a longer wavelength range. The peak of this spectrum is the λem. Then, with the emission wavelength fixed at λem, scan the excitation spectrum.

Molar Extinction Coefficient (ε) and Quantum Yield (Φ)

Together, the molar extinction coefficient and the quantum yield determine the intrinsic brightness of a fluorophore.

  • Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. It is determined from the Beer-Lambert law (A = εcl).

  • Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.

Experimental Rationale: A high molar extinction coefficient and a high quantum yield are desirable for a bright fluorescent probe, as this allows for the use of lower probe concentrations and lower excitation light intensity, which in turn minimizes phototoxicity in live-cell imaging.

Protocol for Quantum Yield Determination (Relative Method):

  • Reference Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorbance and emission spectra that overlap significantly with the novel probe. For a hypothetical probe based on a xanthine scaffold, a fluorescein or rhodamine standard would be appropriate.

  • Absorbance Matching: Prepare a series of dilutions of both the novel probe and the reference standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength to be used. It is crucial to work in the linear range of the spectrophotometer (absorbance < 0.1).

  • Fluorescence Measurement: For each solution, measure the integrated fluorescence intensity across the entire emission spectrum.

  • Calculation: The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2) where:

    • Φstd is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

Photostability

Photostability refers to a fluorophore's resistance to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

Experimental Rationale: High photostability is critical for experiments that require prolonged or repeated imaging, such as time-lapse microscopy. Poor photostability can lead to signal loss and make quantitative analysis unreliable.

Protocol for Photostability Assessment:

  • Sample Preparation: Prepare a sample of the fluorescent probe, for example, by immobilizing it in a polymer film or by preparing a solution in a sealed microplate well.

  • Continuous Excitation: Using a fluorescence microscope, continuously illuminate the sample with a defined and constant excitation light intensity.

  • Image Acquisition: Acquire images at regular intervals (e.g., every 10-30 seconds) over an extended period (e.g., 5-10 minutes).

  • Data Analysis: Measure the mean fluorescence intensity of the sample in each image. Plot the normalized intensity as a function of time. The rate of fluorescence decay is a measure of the probe's photostability. The time it takes for the fluorescence to decrease to 50% of its initial value (the half-life) is a common metric for comparison.

Part 2: Performance in a Biological Context

While photophysical parameters are essential, the true test of a fluorescent probe is its performance in a complex biological environment.

Cellular Uptake and Localization

A successful intracellular probe must be able to cross the cell membrane and, if designed for a specific organelle, accumulate at the target location.

Experimental Rationale: Understanding the probe's cellular permeability and subcellular distribution is fundamental to its application. This is often the first biological experiment performed with a new probe.

Protocol for Cellular Localization Studies:

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes suitable for high-resolution microscopy.

  • Probe Loading: Incubate the cells with a working concentration of this compound (e.g., 1-10 µM) in cell culture medium for a defined period (e.g., 15-30 minutes).

  • Co-staining (Optional but Recommended): To identify specific organelles, co-stain the cells with organelle-specific trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, LysoTracker™ for lysosomes).

  • Live-Cell Imaging: Wash the cells with fresh medium and image them using a confocal or widefield fluorescence microscope.

  • Colocalization Analysis: If co-staining was performed, analyze the spatial overlap between the novel probe's signal and the organelle tracker's signal using methods like Pearson's correlation coefficient.[1][2]

G cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture Culture cells on glass-bottom dish probe_loading Incubate with This compound cell_culture->probe_loading costaining Co-stain with organelle tracker (optional) probe_loading->costaining washing Wash cells with fresh medium costaining->washing live_imaging Live-cell fluorescence microscopy washing->live_imaging coloc_analysis Colocalization analysis (e.g., Pearson's coefficient) live_imaging->coloc_analysis

An example of a desired specificity profile for a new ROS probe, showing high reactivity towards a specific analyte (superoxide) and low cross-reactivity with other species.

Part 3: Comparative Data Summary

A key output of a benchmarking study is a clear, concise comparison of the novel probe's performance against established alternatives. Tables are an effective way to present this quantitative data.

Table 1: Hypothetical Photophysical Properties of this compound vs. Benchmark Probes
PropertyThis compound (Hypothetical)H2DCFDA/DCFMitoSOX™ Red (Oxidized)FluoresceinRhodamine B
λex (nm) 410504510494555
λem (nm) 475525580518580
Molar Extinction Coefficient (ε) (M-1cm-1) 35,000~18,000~10,00076,900110,000
Quantum Yield (Φ) 0.65~0.1~0.050.950.31
Photostability HighLowModerateModerateHigh
Primary Advantage Potentially high specificityBroad ROS detectionMitochondrial superoxide specificHigh quantum yieldHigh photostability
Primary Disadvantage UncharacterizedLow specificity, artifactsPotential for artifactspH sensitivityCan be toxic

Note: Data for benchmark probes are approximate and can vary with environmental conditions. Data for this compound are purely hypothetical for illustrative purposes.

Table 2: Hypothetical Performance in Cellular Assays
ParameterThis compound (Hypothetical)H2DCFDAMitoSOX™ Red
Cell Permeability GoodExcellent (as diacetate)Good
Primary Localization CytosolicCytosolicMitochondria
Cytotoxicity (IC50 after 24h) > 50 µM> 100 µM (as diacetate)~20 µM
Specificity for Superoxide HighLowHigh
Signal-to-Background Ratio HighModerate to LowHigh

Conclusion: A Framework for Evidence-Based Probe Selection

The comprehensive benchmarking of a novel fluorescent probe is a non-trivial but essential undertaking. It provides the critical data necessary for researchers to make informed decisions about the most suitable tools for their experiments. While we have used the hypothetical this compound as our subject, the principles and protocols detailed in this guide are broadly applicable.

By systematically characterizing a new probe's photophysical properties, its behavior in a cellular context, and its performance relative to established standards, we can build a robust and reliable profile. This not only validates the new probe but also enriches the entire field of fluorescence imaging by providing a clearer understanding of the strengths and limitations of the tools at our disposal. The ultimate goal is to move beyond anecdotal evidence and towards a quantitative, evidence-based approach to fluorophore selection, thereby enhancing the rigor and reproducibility of scientific research.

References

  • On the photophysical properties of xanthine derivatives

    • Title: Xanthines Studied via Femtosecond Fluorescence Spectroscopy
    • Source: Molecules
    • URL: [Link]

  • On the challenges of using H2DCFDA for ROS detection

    • Title: Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA)
    • Source: Molecules
    • URL: [Link]

  • On the properties and use of MitoSOX Red: Title: MitoSOX Red (Mitochondrial Superoxide Indic
  • General guide for live-cell imaging: Title: 5 steps to live-cell imaging Source: Thermo Fisher Scientific
  • Protocols for characterizing new fluorescent probes

    • Title: Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order
    • Source: PLOS ONE
    • URL: [Link]

  • On colocalization analysis in microscopy

    • Title: Colocalization analysis in fluorescence microscopy
    • Source: PubMed
    • URL: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,3-Dimethyl-8-azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Assessment by Analogy

Inferred Hazard Profile:

Based on the known effects of xanthine derivatives, it is reasonable to assume that 1,3-Dimethyl-8-azaxanthin may have biological effects and should not be released into the environment. Therefore, it must be treated as chemical waste. The primary disposal objective is the complete destruction of the active pharmaceutical ingredient (API).

Core Disposal Principle: Incineration

The recommended and most effective method for the destruction of APIs is high-temperature incineration.[2] This process ensures that the chemical is broken down into simpler, non-hazardous components. Many waste disposal services for chemical waste utilize incineration.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for disposal by a licensed waste management provider.

3.1. Personal Protective Equipment (PPE):

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of powder.To prevent inhalation of the compound, especially if it is a fine powder.

3.2. Waste Segregation and Collection:

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect pure this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the solution in a separate, labeled hazardous waste container.

    • The container material must be compatible with the solvent used.

    • Crucially, do not mix different solvent waste streams unless you are certain of their compatibility.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., the solvent used to dissolve the compound, or a general laboratory solvent like ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • Once triple-rinsed, deface the original label on the container to prevent misuse. The clean, defaced container can then typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin), but confirm this with your institution's environmental health and safety (EHS) office.

3.3. Waste Container Labeling:

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • If in solution, the name and concentration of the solvent(s)

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

3.4. Temporary Storage in the Laboratory:

Follow these guidelines for the safe temporary storage of your this compound waste pending collection.

  • Store waste in a designated, secondary containment area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Keep waste containers securely closed except when adding waste.

  • Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's EHS or a licensed waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Alternative Disposal for Small Quantities (Non-Regulated Labs)

For educational or small research settings where access to a licensed waste contractor for incineration may be limited, and if permitted by local regulations, the following procedure for non-hazardous pharmaceutical waste disposal can be considered. However, this is not the preferred method.

  • Deactivation: Mix the this compound with an undesirable substance such as used coffee grounds or kitty litter.[3][4] This makes the drug less appealing to children and pets and helps to prevent diversion.

  • Containment: Place the mixture in a sealable bag or container to prevent leakage.[3][4]

  • Disposal: Dispose of the sealed container in the household trash.[4]

Note: Never flush this compound down the toilet or drain. This can lead to contamination of waterways.

References

  • Carl Roth. (n.d.). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Astaxanthin. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Astaxanthin. Retrieved from [Link]

  • CountyOffice.org. (2023, August 13). How Do I Dispose Of Old Inhalers? [Video]. YouTube. Retrieved from [Link]

  • Journal of Ethics | American Medical Association. (2022, October 1). How Should Responsibility for Proper Medication Disposal Be Shared? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Xanthine Derivatives. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Redox. (2020, November 18). Safety Data Sheet Caffeine Revision 6. Retrieved from [Link]

  • San Francisco Environment Department. (2017, April 21). Overview of Eight Medicine Disposal Products. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

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Personal protective equipment for handling 1,3-Dimethyl-8-azaxanthin

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1,3-Dimethyl-8-azaxanthin

As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted under the safest possible conditions. This guide provides essential, field-proven safety protocols for handling this compound. This compound belongs to the xanthine derivative family, a class of molecules known for their potent biological activity.[1][2][3] Given the limited specific toxicological data for this particular aza-analog, we will operate under the Precautionary Principle, treating it as a potentially hazardous substance and adhering to rigorous safety standards.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Core Safety Principles: Risk Assessment and Control

Before any handling of this compound, a thorough risk assessment is mandatory. The primary risks associated with a potent, fine powder are inhalation and inadvertent skin contact.[4] Therefore, our safety strategy is built on a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.

Engineering Controls: Your First Line of Defense

  • Certified Chemical Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles at the source, preventing their release into the laboratory environment.

  • Ventilated Enclosures: For less hazardous operations involving dilute solutions, a ventilated balance enclosure can provide an additional layer of safety.

Personal Protective Equipment (PPE) Summary

The level of PPE required is dictated by the specific task and the potential for exposure. Use the following table as a guide for your risk assessment.

Task Required PPE Rationale
Handling/Weighing Solid Powder Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, N95/P100 RespiratorHighest risk of aerosolization and inhalation. Goggles protect against fine particles entering the eyes.
Preparing Stock Solutions Disposable Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldRisk of both powder aerosolization and chemical splashes. A face shield provides broader protection during liquid handling.[5][6]
Working with Dilute Solutions Disposable Nitrile Gloves, Lab Coat, Safety GlassesLower risk, but standard laboratory precautions are still necessary to prevent skin contact and minor splashes.

Detailed Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical for preventing exposure. Do not simply wear the equipment; understand its function and limitations.

  • Respiratory Protection: Due to the fine, respirable nature of the powder, respiratory protection is essential.[4][7] An N95 or, preferably, a P100 particulate respirator should be worn when handling the solid. Ensure you have been properly fit-tested for the model you are using. For high-risk tasks or in the event of a significant spill, a full-face respirator offers combined eye and respiratory protection.[4][5]

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory when handling the powder or concentrated solutions.[5] Safety glasses are insufficient as they do not protect against fine airborne dust. A full-face shield should be worn over goggles when there is a significant splash hazard.[8]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with the solid compound. When preparing solutions, consult the Safety Data Sheet (SDS) for the chosen solvent to ensure nitrile is a suitable material. For extended work or when handling larger volumes, consider wearing two pairs of gloves (double-gloving).

  • Body Protection: A long-sleeved lab coat is the minimum requirement. Ensure it is fully buttoned. For tasks involving larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier.[5][7]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to avoid cross-contamination. Always follow this validated procedure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Respirator D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves (peel off) F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (from outside lab) F3->F4

Figure 1: Procedural workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures: Spill and Exposure Management

Prompt and correct action during an emergency can significantly mitigate potential harm.

Spill Cleanup Protocol

This protocol is for minor spills (less than 1 gram) of solid this compound that occur within a chemical fume hood. For any spill outside of a fume hood, or for larger spills, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

Step-by-Step Minor Spill Cleanup:

  • Alert & Secure: Notify others in the immediate area. Keep the fume hood sash as low as possible.

  • Don PPE: If not already wearing it, don the full PPE suite for handling solids: double nitrile gloves, lab coat, goggles, and an N95/P100 respirator.

  • Contain & Cover: Do NOT use a dry brush or towel, as this will generate dust. Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne.

  • Clean: Working from the outside of the spill inward, carefully wipe up the contained material. Place the used towels/pads into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol or as recommended by your EHS office), followed by soapy water.[10]

  • Dispose: Place all contaminated materials, including gloves and any disposable PPE, into the hazardous waste container. Seal and label the container appropriately.

  • Report: Report the spill to your supervisor and restock any used spill cleanup supplies.[11]

Spill_Workflow start Minor Spill Occurs (Inside Fume Hood) alert 1. Alert Area Personnel start->alert ppe 2. Don Full PPE (Respirator, Goggles, etc.) alert->ppe contain 3. Gently Cover Spill with Damp Absorbent ppe->contain collect 4. Wipe Inward & Collect Contaminated Material contain->collect decon 5. Decontaminate Surface (Solvent & Soapy Water) collect->decon dispose 6. Dispose of All Waste in Labeled Container decon->dispose report 7. Report to Supervisor & Restock Kit dispose->report end Cleanup Complete report->end

Figure 2: Step-by-step workflow for managing a minor chemical powder spill.

First Aid and Exposure Response
  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[12] Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous chemical waste.

  • Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), absorbent pads, and weighing papers. Collect all solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Consult your institution's EHS department for specific disposal procedures and pickup schedules. Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.

References

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Powder Coating. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). [Link]

  • Powder Coating Safety and Regulations. International Enviroguard. (2022-06-08). [Link]

  • Personal Protective Equipment. US EPA. (2025-09-12). [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

  • Chemical Spill Cleanup Guidelines. Rowan University Environmental Health & Safety. [Link]

  • Guide for Chemical Spill Response. University of Illinois Urbana-Champaign. [Link]

  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. (2025-04-10). [Link]

  • Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]

  • Safety Data Sheet: Astaxanthin ≥95 %. Carl ROTH. [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review. PubMed Central. (2022-11-08). [Link]

  • Design and synthesis of aza-flavones as a new class of xanthine oxidase inhibitors. PubMed. [Link]

  • Xanthine Derivatives. LiverTox - NCBI Bookshelf. (2020-07-18). [Link]

  • Xanthine. Wikipedia. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.